Product packaging for 3,5,6Trichloro-4-hydroxypicolinic acid(Cat. No.:CAS No. 26449-73-0)

3,5,6Trichloro-4-hydroxypicolinic acid

Katalognummer: B133051
CAS-Nummer: 26449-73-0
Molekulargewicht: 242.4 g/mol
InChI-Schlüssel: FGHSIAVNLWSGBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,5,6Trichloro-4-hydroxypicolinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H2Cl3NO3 and its molecular weight is 242.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl3NO3 B133051 3,5,6Trichloro-4-hydroxypicolinic acid CAS No. 26449-73-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,5,6-trichloro-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHSIAVNLWSGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608474
Record name 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26449-73-0
Record name 3,5,6-Trichloro-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-amino-3,5,6-trichloropicolinic acid (Picloram)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-3,5,6-trichloropicolinic acid, commonly known as Picloram, is a persistent, systemic herbicide highly effective against a wide range of broadleaf weeds. Its mechanism of action is centered on its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to a cascade of unregulated and disorganized cell growth and division, ultimately resulting in the death of susceptible plant species. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying Picloram's herbicidal activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Introduction

Picloram is a member of the pyridine carboxylic acid family of herbicides and is a primary active ingredient in commercial products such as Tordon.[1][2][3] It is a selective herbicide, primarily targeting dicotyledonous (broadleaf) plants, while most monocotyledonous (grass) species exhibit resistance.[4] Its systemic nature allows for absorption through the foliage and roots, followed by translocation throughout the plant's vascular system, ensuring comprehensive distribution to meristematic tissues where it exerts its effects.[5][6] The persistence of Picloram in the soil contributes to its long-lasting weed control.[7][8]

Molecular Mechanism of Action: A Synthetic Auxin

The primary mechanism of action of Picloram is its ability to function as a synthetic auxin, also known as an "auxin mimic".[3][8][9] It achieves this by binding to and activating the auxin signaling pathway, which is central to regulating plant growth and development.

The Auxin Signaling Pathway

In the absence of high auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors. They bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.

The perception of auxin is mediated by a co-receptor complex consisting of an F-box protein from the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family and an Aux/IAA protein.[1][7][10] When auxin binds to this complex, it stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to bind to auxin response elements (AuxREs) in the promoters of target genes and activate their transcription. This leads to various physiological responses, including cell elongation, division, and differentiation.

Picloram's Interaction with the Auxin Co-Receptor Complex

Picloram mimics the action of natural auxin by binding to the TIR1/AFB-Aux/IAA co-receptor complex.[2][11] However, research has demonstrated a degree of specificity in this interaction. While the natural auxin IAA and other synthetic auxins like 2,4-D primarily interact with TIR1 and its close homologs (AFB1, AFB2, AFB3), Picloram shows a preferential and higher affinity for a specific member of the family, AFB5.[2][10][11][12] This specificity is a key determinant of Picloram's herbicidal activity and selectivity.[10][13]

The binding of Picloram to the SCFAFB5-Aux/IAA complex triggers the same downstream events as natural auxin, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. However, because Picloram is a synthetic molecule and is not metabolized in the same way as endogenous auxin, it leads to a persistent and unregulated activation of the signaling pathway. This results in uncontrolled and disorganized cell growth, leading to epinasty (twisting of stems and petioles), swelling of tissues, and ultimately, plant death.[5]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of Picloram with the auxin signaling pathway and its biological effects.

Table 1: Binding Affinity of Picloram for Auxin Co-Receptor Complexes

Co-receptor ComplexLigandInhibition Constant (Ki) (nM)Reference
AFB5-IAA7Picloram54.90 ± 3.84[2]
TIR1-IAA7Picloram3900 ± 910[2]

Data from competition binding assays with radiolabeled IAA.

Table 2: Dose-Response of Picloram in a Lettuce Seedling Bioassay

Picloram Concentration (µg)Effect on GrowthReference
0.00072 - 0.0072Stimulation[14]
0.036 - 7.2Inhibition[14]

This bioassay demonstrates the classic dose-dependent effect of auxins, with stimulation at very low concentrations and inhibition at higher concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Picloram.

In Vitro Pull-Down Assay to Demonstrate Picloram-Dependent Protein-Protein Interaction

Objective: To determine if Picloram can mediate the interaction between an auxin receptor (AFB4 or AFB5) and an Aux/IAA protein (IAA7).

Methodology: [13]

  • Protein Expression and Purification:

    • Express Glutathione S-transferase (GST)-tagged Aux/IAA protein (GST-IAA7) and MYC-tagged TIR1/AFB proteins (MYC-TIR1, MYC-AFB4, MYC-AFB5) in a suitable expression system (e.g., E. coli or insect cells).

    • Purify the proteins using affinity chromatography (Glutathione-Sepharose for GST-IAA7 and anti-MYC agarose for MYC-tagged proteins).

  • Pull-Down Reaction:

    • Immobilize GST-IAA7 on Glutathione-Sepharose beads.

    • Incubate the beads with purified MYC-TIR1/AFB proteins in a binding buffer.

    • Add Picloram to the reaction mixture at a final concentration of 50 µM. Include control reactions with the natural auxin IAA (50 µM) and a no-auxin control.

    • Incubate the reactions with gentle agitation to allow for protein-protein interactions.

  • Washing and Elution:

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing reduced glutathione).

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an anti-MYC antibody to detect the presence of the pulled-down MYC-TIR1/AFB proteins.

    • Visualize the GST-IAA7 protein on the gel using Coomassie staining to ensure equal loading.

Expected Results: A strong band corresponding to MYC-AFB4 and MYC-AFB5 should be observed in the lanes containing Picloram, indicating a Picloram-dependent interaction with GST-IAA7. The interaction with MYC-TIR1 should be significantly weaker or absent in the presence of Picloram.[13]

Competition Binding Assay to Determine Binding Affinity

Objective: To quantify the binding affinity of Picloram for the TIR1/AFB-Aux/IAA co-receptor complexes.

Methodology: [2]

  • Co-receptor Complex Formation:

    • Purify the individual components of the co-receptor complexes (e.g., TIR1-IAA7 and AFB5-IAA7).

    • Form the complexes by incubating the purified proteins together.

  • Radioligand Binding:

    • Incubate the co-receptor complexes with a constant, low concentration of radiolabeled IAA (e.g., [3H]IAA).

    • In parallel reactions, add increasing concentrations of unlabeled Picloram as a competitor.

  • Separation of Bound and Free Ligand:

    • Separate the protein-bound radioligand from the free radioligand using a suitable method, such as size-exclusion chromatography or filter binding assay.

  • Quantification:

    • Measure the amount of bound radioactivity in each reaction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound radiolabeled IAA as a function of the concentration of unlabeled Picloram.

    • Fit the data to a competition binding curve to calculate the IC50 (the concentration of Picloram that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) for Picloram using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Expected Results: The AFB5-IAA7 co-receptor complex will exhibit a significantly lower Ki for Picloram compared to the TIR1-IAA7 complex, indicating a higher binding affinity.[2]

Root Growth Inhibition Assay in Arabidopsis thaliana

Objective: To assess the in vivo biological activity of Picloram and to identify mutants with altered sensitivity.

Methodology: [10]

  • Plant Material and Growth Conditions:

    • Use wild-type Arabidopsis thaliana seeds and seeds from mutant lines (e.g., afb5 mutants).

    • Sterilize the seeds and plate them on Murashige and Skoog (MS) agar medium.

  • Herbicide Treatment:

    • Prepare MS agar plates containing a range of concentrations of Picloram. Include a control plate with no herbicide.

    • Transfer seedlings to the Picloram-containing plates.

  • Growth Measurement:

    • Incubate the plates vertically in a growth chamber under controlled conditions (e.g., temperature, light intensity, and photoperiod).

    • After a set period of time (e.g., several days), measure the primary root length of the seedlings.

  • Data Analysis:

    • Calculate the average root length for each genotype at each Picloram concentration.

    • Plot the root length as a function of Picloram concentration to generate a dose-response curve.

    • Compare the dose-response curves of the wild-type and mutant lines to identify any shifts in sensitivity.

Expected Results: Wild-type seedlings will show a dose-dependent inhibition of root growth in the presence of Picloram. Mutants lacking a functional AFB5 receptor (afb5) will exhibit resistance to Picloram, meaning their root growth will be less inhibited at a given concentration compared to wild-type.[10]

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Picloram_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm / Nucleus Picloram Picloram SCF_AFB5 SCF-AFB5 Complex Picloram->SCF_AFB5 Binds to Aux_IAA Aux/IAA Repressor SCF_AFB5->Aux_IAA Binds to & Stabilizes Interaction Ub Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Ub->Aux_IAA Ubiquitination Uncontrolled_Growth Uncontrolled Cell Growth & Division Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Caption: Picloram signaling pathway leading to herbicidal effects.

Pull_Down_Assay_Workflow start Start protein_expression Express & Purify GST-IAA7 and MYC-AFB5 start->protein_expression immobilize Immobilize GST-IAA7 on Glutathione Beads protein_expression->immobilize incubate Incubate Beads with MYC-AFB5 & Picloram immobilize->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE & Western Blot elute->analyze end End analyze->end

Caption: Workflow for a pull-down assay to test protein-protein interactions.

Root_Growth_Assay_Workflow start Start prepare_plates Prepare MS Agar Plates with Varying Picloram Concentrations start->prepare_plates plate_seeds Plate Sterilized Arabidopsis Seeds prepare_plates->plate_seeds incubate Incubate Vertically plate_seeds->incubate measure_roots Measure Primary Root Length incubate->measure_roots analyze Analyze Data & Generate Dose-Response Curve measure_roots->analyze end End analyze->end

Caption: Workflow for a root growth inhibition assay.

Conclusion

The mechanism of action of 4-amino-3,5,6-trichloropicolinic acid (Picloram) is well-established as a synthetic auxin mimic. Its herbicidal efficacy is derived from its high affinity and specific binding to the AFB5-containing auxin co-receptor complex, leading to the persistent and unregulated activation of the auxin signaling pathway. This results in catastrophic, uncontrolled growth and ultimately the death of susceptible broadleaf plants. The detailed understanding of this mechanism, supported by quantitative binding data and robust experimental protocols, provides a solid foundation for future research in herbicide development, weed management strategies, and the study of plant hormone signaling.

References

An In-Depth Technical Guide to the Synthesis of 3,5,6-Trichloro-4-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the core synthesis pathways for 3,5,6-trichloro-4-hydroxypicolinic acid, a highly substituted pyridine derivative of interest in medicinal chemistry and agrochemical research. The primary route involves the chemical modification of the widely used herbicide, 4-amino-3,5,6-trichloropicolinic acid (picloram). This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Introduction

3,5,6-Trichloro-4-hydroxypicolinic acid is a complex heterocyclic compound whose synthesis requires a strategic approach to introduce the desired functional groups onto the pyridine ring. The most direct and plausible synthetic route commences from the readily available starting material, 4-amino-3,5,6-trichloropicolinic acid, commonly known as picloram. The key transformation involves the conversion of the 4-amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Proposed Synthesis Pathway: Diazotization and Hydrolysis of Picloram

The conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate is a well-established transformation in organic synthesis, often referred to as a variation of the Sandmeyer reaction.[1][2] This methodology can be adapted for the synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid from picloram. The overall transformation is depicted in the following scheme:

G Picloram 4-Amino-3,5,6-trichloropicolinic acid (Picloram) Diazonium Diazonium Salt Intermediate Picloram->Diazonium 1. NaNO2, H2SO4 Product 3,5,6-Trichloro-4-hydroxypicolinic acid Diazonium->Product 2. H2O, Δ

Caption: Proposed synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid.

The reaction proceeds in two main stages:

  • Diazotization: The 4-amino group of picloram is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in a strong acidic medium like sulfuric acid (H₂SO₄), to form a diazonium salt intermediate.

  • Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution, which leads to the replacement of the diazonium group with a hydroxyl group, yielding the desired product.

Experimental Protocols

While a specific protocol for the diazotization of picloram to its 4-hydroxy derivative is not extensively documented in publicly available literature, a reliable procedure can be adapted from the well-established synthesis of 4-hydroxypyridine from 4-aminopyridine.[3] The following is a proposed experimental protocol based on this precedent.

Materials and Reagents
ReagentFormulaPuritySupplier
4-Amino-3,5,6-trichloropicolinic acid (Picloram)C₆H₃Cl₃N₂O₂≥98%Major chemical suppliers
Sodium NitriteNaNO₂≥99%Major chemical suppliers
Sulfuric Acid, concentratedH₂SO₄95-98%Major chemical suppliers
Deionized WaterH₂O--
Sodium BicarbonateNaHCO₃≥99%Major chemical suppliers
Ethyl AcetateC₄H₈O₂ACS GradeMajor chemical suppliers
Anhydrous Magnesium SulfateMgSO₄≥99.5%Major chemical suppliers
Step-by-Step Procedure

Step 1: Diazotization of 4-Amino-3,5,6-trichloropicolinic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution.

  • Cool the sulfuric acid solution to 0-5 °C in an ice-water bath.

  • Slowly add 4-amino-3,5,6-trichloropicolinic acid (picloram) to the cold sulfuric acid solution with continuous stirring to form a suspension.

  • Prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the picloram suspension via the dropping funnel, maintaining the reaction temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • Slowly and carefully heat the reaction mixture containing the diazonium salt to 80-100 °C. Vigorous evolution of nitrogen gas will be observed.

  • Maintain the temperature and continue stirring for 1-2 hours until the gas evolution ceases, indicating the completion of the hydrolysis reaction.

  • Cool the reaction mixture to room temperature.

Step 3: Isolation and Purification of 3,5,6-Trichloro-4-hydroxypicolinic acid

  • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of carbon dioxide gas.

  • The crude product may precipitate out of the solution upon neutralization.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5,6-trichloro-4-hydroxypicolinic acid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Quantitative Data and Characterization

ParameterExpected Value/Method
Yield 60-80% (estimated based on analogous reactions)
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Expected to show a singlet for the aromatic proton.
¹³C NMR Expected to show six distinct signals for the pyridine ring carbons.
Mass Spectrometry Molecular ion peak corresponding to C₆H₂Cl₃NO₃.
Infrared (IR) Characteristic peaks for O-H, C=O, and C-Cl bonds.

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow for the synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Prepare Reagents: - Picloram - NaNO2 solution - H2SO4 solution diazotization Diazotization: - Add Picloram to cold H2SO4 - Add NaNO2 solution dropwise (0-5 °C) reagents->diazotization hydrolysis Hydrolysis: - Heat reaction mixture (80-100 °C) - Monitor N2 evolution diazotization->hydrolysis neutralization Neutralization: - Cool to RT - Add NaHCO3 solution hydrolysis->neutralization extraction Extraction: - Extract with Ethyl Acetate neutralization->extraction purification Purification: - Dry, concentrate - Recrystallize extraction->purification final_product 3,5,6-Trichloro-4-hydroxypicolinic acid purification->final_product Characterization (NMR, MS, IR, MP)

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid is most feasibly achieved through the diazotization and subsequent hydrolysis of 4-amino-3,5,6-trichloropicolinic acid (picloram). This technical guide provides a detailed, albeit proposed, experimental protocol based on established chemical principles. Researchers and scientists in drug development and agrochemical fields can utilize this guide as a foundational method for the preparation of this and structurally related polychlorinated 4-hydroxypicolinic acids. It is recommended that the reaction be performed on a small scale initially to optimize conditions and accurately determine the yield and purity of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of 3,5,6-trichloro-4-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3,5,6-trichloro-4-hydroxypicolinic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physicochemical parameters such as melting point, pKa, and solubility, which are applicable to halogenated pyridinecarboxylic acids. Furthermore, this guide presents visual workflows for these experimental procedures to aid in their practical implementation.

Introduction

3,5,6-trichloro-4-hydroxypicolinic acid is a halogenated derivative of picolinic acid, a class of compounds with known biological activities.[1][2] The presence of multiple chlorine atoms and a hydroxyl group on the pyridine ring is expected to significantly influence its chemical and physical properties, thereby affecting its behavior in biological and environmental systems. Accurate physicochemical data is paramount for researchers in drug development and environmental science for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as environmental fate.[3] This guide collates the available data for 3,5,6-trichloro-4-hydroxypicolinic acid and provides the necessary protocols for the experimental determination of its core physicochemical properties.

Physicochemical Properties

Currently, there is a significant lack of experimentally determined physicochemical data for 3,5,6-trichloro-4-hydroxypicolinic acid in peer-reviewed literature. The available information is primarily limited to its basic chemical identifiers.

Table 1: Summary of Known Physicochemical Properties of 3,5,6-trichloro-4-hydroxypicolinic acid

PropertyValueSource
IUPAC Name 3,5,6-trichloro-4-hydroxypyridine-2-carboxylic acidN/A
CAS Number 26449-73-0[4]
Molecular Formula C₆H₂Cl₃NO₃[4]
Molecular Weight 242.44 g/mol [4]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols for Physicochemical Property Determination

Given the absence of specific data, the following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of 3,5,6-trichloro-4-hydroxypicolinic acid.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.[5] For a pure compound, the melting point is typically a sharp, well-defined temperature range.

Methodology: Capillary Melting Point Method [5][6]

  • Sample Preparation: A small amount of the dry, powdered 3,5,6-trichloro-4-hydroxypicolinic acid is packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[5]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.

  • Replicates: The determination should be performed in triplicate to ensure accuracy and precision.

MeltingPointWorkflow A Sample Preparation: Pack capillary tube B Apparatus Setup: Place in melting point apparatus A->B Packed Tube C Heating: Heat slowly (1-2°C/min) B->C Ready for Heating D Observation: Record melting range C->D Observe Phase Change E Data Analysis: Average of triplicates D->E Melting Range Data pKaDeterminationWorkflow A Solution Preparation: Acid and Titrant B Titration: Add titrant, measure pH A->B Solutions Ready C Data Collection: pH vs. Volume B->C Titration Data D Data Analysis: Plot titration curve C->D Raw Data E Result: Determine pKa at half-equivalence point D->E Analyzed Curve SolubilityDeterminationWorkflow A Sample Preparation: Excess solid in solvent B Equilibration: Agitate at constant temperature A->B Mixture C Phase Separation: Centrifuge or filter B->C Equilibrated Suspension D Quantification: Analyze supernatant (UV-Vis/HPLC) C->D Saturated Solution E Result: Calculate solubility D->E Concentration Data

References

Technical Guide: 3,5,6-trichloro-4-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides available information on 3,5,6-trichloro-4-hydroxypicolinic acid.

Chemical Identity

CAS Number: 26449-73-0[1][2][3]

Molecular Formula: C6H2Cl3NO3[1][2]

Molecular Weight: 242.44 g/mol [1][2]

Synonyms:

  • 3,5,6-Trichloro-4-hydroxy-2-picolinic Acid[1]

  • 3,5,6-Trichloro-4-hydroxy-2-pyridinecarboxylic acid[2]

PropertyValueSource
CAS Number 26449-73-0[1][2][3]
Molecular Formula C6H2Cl3NO3[1][2]
Molecular Weight 242.44 g/mol [1][2]
Canonical SMILES C1(=C(NC(=C(C1=O)Cl)Cl)C(=O)O)Cl[2]
Storage Temperature <-15°C[2]

Further Information

While information on related compounds, such as 3-hydroxypicolinic acid, is more abundant, it is crucial to note that the properties and biological activities of these analogs cannot be directly extrapolated to 3,5,6-trichloro-4-hydroxypicolinic acid due to the significant structural differences imparted by the chlorine substituents.

Researchers interested in this compound may need to perform primary research to determine its physicochemical properties, biological activity, and potential mechanisms of action.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Chlorinated Picolinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated picolinic acids are a class of synthetic auxin herbicides used for the selective control of broadleaf weeds and woody plants. Their environmental persistence, mobility, and degradation pathways are of significant interest to researchers and environmental regulators. This guide details the key processes governing their fate in soil and aquatic environments, including photolysis, hydrolysis, and microbial degradation.

The primary compounds referenced are:

  • Triclopyr: [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid

  • Picloram: 4-amino-3,5,6-trichloropicolinic acid

These compounds share the chlorinated pyridine ring structure that is central to the degradation processes discussed.

Core Degradation Pathways

The environmental dissipation of chlorinated picolinic acids is driven by a combination of abiotic and biotic processes. The relative importance of each pathway is highly dependent on environmental conditions such as soil type, pH, temperature, moisture, and sunlight exposure.[1]

Abiotic Degradation

Photolysis (Photodegradation): Photolysis, or degradation by sunlight, is a major dissipation pathway for these compounds, particularly in clear surface waters and on soil or plant surfaces.[1][2]

  • In Water: Triclopyr has a photolysis half-life of 0.5 days in pH 7 buffered water and 1.3 days in natural water under laboratory conditions.[3] The process can result in the formation of oxamic acid and other low molecular weight acids.[3] However, in natural field settings, sunlight attenuation due to water turbidity can limit the role of photolysis, making other processes more dominant.[3]

  • On Soil: Photodegradation can occur when the compound is on the soil surface, but its contribution diminishes once the compound is incorporated into the soil matrix.[2]

Hydrolysis: Hydrolysis, the breakdown of a chemical by reaction with water, is generally considered a minor degradation pathway for compounds like Triclopyr and Picloram under typical environmental pH conditions (pH 3-7).[3][4] Slow hydrolysis may occur under alkaline conditions (pH 9).[5] Picloram is noted to be very stable to hydrolysis.[6]

Biotic Degradation

Microbial Degradation: This is the primary mechanism for the breakdown of chlorinated picolinic acids within the soil and sediment.[2] A wide variety of soil microorganisms can utilize these compounds as a carbon source.

  • Aerobic Degradation: In the presence of oxygen, microbes mediate the hydroxylation, dechlorination, and eventual cleavage of the pyridine ring. The degradation of 3,5,6-trichloro-2-pyridinol (TCP), a major metabolite of Triclopyr, is well-documented.[7][8] Fungal strains, such as Cladosporium cladosporioides, have been shown to completely metabolize both the parent compound and its TCP metabolite.[7][8]

  • Anaerobic Degradation: Degradation under anaerobic (oxygen-deprived) conditions, such as in flooded soils or deep sediments, is a much slower process.[3] However, microbial consortia in dryland soils have been shown to be capable of anaerobic degradation and dechlorination of TCP.[9]

Quantitative Data Summary

The persistence of these compounds is often expressed as a half-life (t½ or DT50), the time it takes for 50% of the initial concentration to dissipate. These values can vary widely based on environmental conditions.

Table 1: Environmental Half-Life Data for Triclopyr and its Metabolites

CompoundMatrixHalf-Life (Days)Conditions / NotesReference(s)
TriclopyrWater (Field)0.5 - 7.5Dissipation from water column.[3]
TriclopyrWater (Lab)0.5 - 1.3Photolysis studies.[3]
TriclopyrSoil30 - 90Moderately persistent. Can be >1 year in cold/dry conditions.[10]
TriclopyrSoil (Forest)96 (average)Remained mainly in the top 6 inches of soil.[11]
TCP (Metabolite)Water (Field)4.2 - 10.03,5,6-trichloro-2-pyridinol.[3]
TCP (Metabolite)Soil65 - 360Can be more persistent than the parent compound.[12]
TMP (Metabolite)Water (Field)4.0 - 8.82,3,5-trichloro-6-methoxypyridine.[3]

Table 2: Environmental Half-Life Data for Picloram

CompoundMatrixHalf-LifeConditions / NotesReference(s)
PicloramSoil90 days (average)Can range from 1 month to several years depending on conditions.[2]
PicloramSoil (Aerobic)167 - 513 daysVery slow degradation.[4]
PicloramSoil (Arid)> 4 yearsHigh persistence in arid regions.[13]

Visualizations

Logical Flow of Environmental Fate

The following diagram illustrates the primary pathways and factors influencing the environmental fate of a chlorinated picolinic acid applied to a terrestrial environment.

Environmental_Fate cluster_application cluster_environment cluster_outcome Applied Herbicide Application (e.g., on soil/plants) Soil Soil Matrix Applied->Soil Incorporation Photolysis Photolysis (Sunlight) Applied->Photolysis Surface Exposure Runoff Runoff Applied->Runoff Microbial Microbial Degradation (Aerobic/Anaerobic) Soil->Microbial Leaching Leaching Soil->Leaching Sorption Sorption to Soil Particles Soil->Sorption SurfaceWater Surface Water SurfaceWater->Photolysis Groundwater Groundwater Metabolites Metabolites (e.g., TCP) Photolysis->Metabolites Microbial->Metabolites Runoff->SurfaceWater Leaching->Groundwater Sorption->Soil Metabolites->Microbial CO2 Mineralization (CO2, H2O, Cl-) Metabolites->CO2

Caption: Environmental fate pathways for chlorinated picolinic acids.

Generalized Microbial Degradation Pathway

This diagram shows a simplified, hypothetical pathway for the microbial breakdown of a trichlorinated picolinic acid ring, a key step in detoxification.

Microbial_Degradation Parent Trichloro-Picolinic Acid (Parent Compound) Hydroxylated Hydroxylated Intermediate (e.g., 6-hydroxypicolinic acid) Parent->Hydroxylated Hydroxylation Dechlorinated Dechlorinated Intermediate Hydroxylated->Dechlorinated Reductive Dechlorination RingCleavage Ring Cleavage Product (e.g., muconic acid derivative) Dechlorinated->RingCleavage Dioxygenase Attack TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: Simplified microbial degradation pathway of the picolinic acid ring.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing environmental fate studies. Below are representative protocols for key experiments.

Protocol: Soil Degradation Study (Aerobic)

This protocol is adapted from standard OECD and EPA guidelines for determining the rate of aerobic degradation in soil.

  • Soil Collection and Preparation:

    • Collect fresh soil from a location with no recent pesticide use. Sieve the soil (e.g., through a 2mm mesh) to remove large debris and homogenize.

    • Characterize the soil: determine texture (% sand, silt, clay), organic carbon content, pH, and microbial biomass.

    • Adjust soil moisture to 40-60% of maximum water holding capacity.

  • Incubation Setup:

    • Weigh a known amount of the prepared soil (e.g., 50-100 g dry weight equivalent) into individual incubation flasks.

    • Spike the soil with the test compound (e.g., 3,5,6-trichloro-4-hydroxypicolinic acid), typically dissolved in a minimal amount of solvent. The application rate should be environmentally relevant.

    • Prepare triplicate flasks for each sampling time point, plus control flasks (no test compound).

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) in a system that allows for aerobic conditions and trapping of evolved CO₂ (if using a ¹⁴C-labeled compound).

  • Sampling and Analysis:

    • At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample three replicate flasks.

    • Extract the soil using an appropriate solvent system (e.g., acetonitrile/water mixture with acid or base adjustment). Sonication or mechanical shaking is used to ensure efficient extraction.

    • Analyze the extracts for the parent compound and expected metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of the parent compound versus time.

    • Calculate the degradation half-life (DT50) by fitting the data to a first-order or other appropriate kinetic model.

Protocol: Aqueous Photolysis Study

This protocol follows guidelines for assessing photodegradation in water.

  • Solution Preparation:

    • Prepare a sterile, buffered aqueous solution (e.g., pH 7) and a solution using natural, filtered water (e.g., from a lake or river).

    • Dissolve the test compound in the solutions to a known, low concentration (to avoid light screening effects).

  • Irradiation:

    • Place the solutions in sealed, UV-transparent vessels (e.g., quartz tubes).

    • Prepare parallel "dark control" samples by wrapping identical vessels in aluminum foil to exclude light.

    • Expose the samples to a light source that simulates the solar spectrum (e.g., a xenon arc lamp) at a constant temperature.

  • Sampling and Analysis:

    • At various time points, withdraw samples from both the irradiated and dark control vessels.

    • Analyze the samples directly by HPLC or LC-MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Calculate the rate of degradation in the light, correcting for any degradation observed in the dark controls (which would be due to processes like hydrolysis).

    • Determine the photolysis half-life using first-order kinetics.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation PrepSoil Prepare & Characterize Soil/Water Matrix Spike Spike Matrix with Test Compound PrepChem Prepare Spiking Solution (Test Compound) Incubate Incubate Samples (Controlled Temp/Light) Spike->Incubate Place in incubator Sample Collect Samples Over Time Incubate->Sample Periodic sampling Extract Solvent Extraction (for soil samples) Sample->Extract Analyze Instrumental Analysis (HPLC, LC-MS) Sample->Analyze For water samples Extract->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Half-Life (DT50) & Degradation Rate Plot->Calculate

Caption: General workflow for an environmental degradation study.

Conclusion

The environmental fate of chlorinated picolinic acids like 3,5,6-trichloro-4-hydroxypicolinic acid is governed by a combination of photolysis and, most importantly, microbial degradation. These compounds exhibit low to medium persistence in soil and water, with half-lives ranging from days to months, but can persist for years under conditions unfavorable to microbial activity (e.g., cold, arid, or anaerobic environments).[1][2] While photolysis is rapid in clear water, microbial action is the key driver of degradation in soil.[2][3] The primary metabolites, such as TCP, can sometimes be more persistent than the parent compound, highlighting the importance of studying the complete degradation pathway.[11] Due to their mobility, there is a potential for leaching into groundwater, particularly in soils with low organic matter.[2][14]

References

Toxicological Profile of 3,5,6-Trichloro-4-hydroxypicolinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No dedicated toxicological studies for 3,5,6-trichloro-4-hydroxypicolinic acid (CAS Number: 26449-73-0) were identified in the public domain. The following information is extrapolated from data on structurally related compounds, including the major metabolite of chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP), various picolinic acid derivatives, and other chlorinated aromatic compounds. This report is intended for research and informational purposes and should not be considered a definitive toxicological assessment of 3,5,6-trichloro-4-hydroxypicolinic acid.

Executive Summary

This technical guide provides a comprehensive overview of the potential toxicological profile of 3,5,6-trichloro-4-hydroxypicolinic acid. Due to the absence of specific data, this profile is constructed based on the toxicological properties of structurally analogous compounds. The primary surrogate compound referenced is 3,5,6-trichloro-2-pyridinol (TCP), a known metabolite of the organophosphate pesticide chlorpyrifos. Additional data from other picolinic acid derivatives and chlorinated phenols are incorporated to provide a broader perspective on potential hazards. The available data suggests that this class of compounds may exhibit moderate acute toxicity, potential for skin and eye irritation, and possible developmental and neurotoxic effects.

Chemical and Physical Properties

While specific experimental data for 3,5,6-trichloro-4-hydroxypicolinic acid is limited, its structure suggests it is a solid at room temperature with some water solubility, characteristic of other hydroxypicolinic acids.

Toxicological Data Summary

The following tables summarize quantitative toxicological data from structurally related compounds.

Table 1: Acute Toxicity Data for Structurally Related Compounds

CompoundTest SpeciesRouteEndpointValueReference
Picolinic AcidRatOralLD50>2000 mg/kg[1]
3-Hydroxypicolinic acidNot specifiedOral-Harmful if swallowed[2][3][4]
6-Hydroxypicolinic acidNot specifiedOral-Harmful if swallowed[5]
Picolinic AcidRatOralHigh DosesNeurotoxicity[6]

Table 2: Developmental and Reproductive Toxicity of 3,5,6-Trichloro-2-pyridinol (TCP)

Test SpeciesExposureNOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)Effects ObservedReference
Fischer 344 RatGavage (Gestation days 6-15)100 mg/kg/day150 mg/kg/day (highest dose tested)Decreased maternal body weight gain. No teratogenic or fetotoxic effects.[7]
New Zealand White RabbitGavage (Gestation days 7-19)100 mg/kg/day250 mg/kg/day (highest dose tested)Maternal weight loss. No teratogenic or fetotoxic effects.[7]

Hazard Identification and Characterization

Based on the data from related compounds, the following hazards may be associated with 3,5,6-trichloro-4-hydroxypicolinic acid:

  • Acute Toxicity: Picolinic acid derivatives are generally classified as harmful if swallowed.[2][3][4] High doses of picolinic acid have been shown to induce vascular-neurotoxic effects in rats.[6]

  • Skin and Eye Irritation: Related hydroxypicolinic acids are known to cause skin and serious eye irritation.[3][5][8]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Genotoxicity: Limited data is available for closely related structures. A pragmatic approach, such as the Threshold of Toxicological Concern (TTC) for genotoxic impurities, is often applied in the absence of data.[9]

  • Carcinogenicity: There is no direct evidence for the carcinogenicity of 3,5,6-trichloro-4-hydroxypicolinic acid. However, the structurally related compound 2,4,6-trichlorophenol is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies, where it caused liver tumors in mice and lymphoma or leukemia in male rats.[10] The US EPA has various classifications for carcinogenic potential, and without specific data, the classification for this compound remains unknown.[11]

  • Developmental and Reproductive Toxicity: The major metabolite of chlorpyrifos, 3,5,6-trichloro-2-pyridinol (TCP), did not show evidence of teratogenicity or fetotoxicity in studies with rats and rabbits, even at doses that caused maternal toxicity.[7]

  • Neurotoxicity: High doses of picolinic acid have demonstrated neurotoxic potential in animal studies.[6] The metabolite TCP has also been linked to neurotoxicity.[12]

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are crucial for data interpretation and future studies.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

This method is a sequential test that allows for the estimation of the LD50 with a reduced number of animals.

  • Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females are used.

  • Housing and Fasting: Animals are housed in standard conditions. Food is withheld for a specified period before dosing (e.g., overnight), but water is available ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed a set limit (e.g., 1 ml/100 g body weight for aqueous solutions).

  • Sequential Dosing: A single animal is dosed. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically 1.2-1.4.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes.

Developmental Toxicity Study (as per OECD 414)

This study design is intended to assess the potential for adverse effects on the pregnant female and the developing embryo and fetus.

  • Animal Model: Typically conducted in two species, a rodent (e.g., Fischer 344 rats) and a non-rodent (e.g., New Zealand White rabbits).[7]

  • Mating and Dosing: Females are mated, and the day of insemination is considered gestation day 0. The test substance is administered daily by an appropriate route (e.g., gavage) during the period of major organogenesis.[7]

  • Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not mortality.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: Statistical analysis is performed to compare the treated and control groups for maternal and fetal parameters.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing cluster_assessment Risk Assessment Cell Viability Assays Cell Viability Assays Acute Toxicity Acute Toxicity Cell Viability Assays->Acute Toxicity Genotoxicity Assays Genotoxicity Assays Sub-chronic Toxicity Sub-chronic Toxicity Genotoxicity Assays->Sub-chronic Toxicity Mechanism of Action Studies Mechanism of Action Studies Mechanism of Action Studies->Sub-chronic Toxicity Dose-Response Assessment Dose-Response Assessment Acute Toxicity->Dose-Response Assessment Sub-chronic Toxicity->Dose-Response Assessment Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity->Dose-Response Assessment Developmental & Reproductive Toxicity Developmental & Reproductive Toxicity Developmental & Reproductive Toxicity->Dose-Response Assessment Hazard Identification Hazard Identification Hazard Identification->Dose-Response Assessment Risk Characterization Risk Characterization Dose-Response Assessment->Risk Characterization Exposure Assessment Exposure Assessment Exposure Assessment->Risk Characterization

Caption: General workflow for toxicological assessment.

Structural Relationships

structural_relationships Target 3,5,6-Trichloro-4-hydroxypicolinic Acid (Target Compound - No Data) TCP 3,5,6-Trichloro-2-pyridinol (TCP) (Metabolite of Chlorpyrifos) Target->TCP Similar substitution pattern Picloram 4-Amino-3,5,6-trichloropicolinic Acid (Herbicide) Target->Picloram Trichloropicolinic acid core Picolinic_Acid Picolinic Acid (Parent Structure) Target->Picolinic_Acid Picolinic acid derivative Trichlorophenol 2,4,6-Trichlorophenol (Structural Analogue) Target->Trichlorophenol Trichlorinated hydroxyaromatic

Caption: Structural relationships to surrogate compounds.

Hypothetical Signaling Pathway for Toxicity

hypothetical_pathway Compound Chlorinated Aromatic Compound (e.g., 3,5,6-trichloro-4-hydroxypicolinic acid) ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical oxidative stress-induced apoptosis pathway.

Conclusion

While a definitive toxicological profile for 3,5,6-trichloro-4-hydroxypicolinic acid cannot be established without direct experimental data, the analysis of structurally related compounds provides a basis for preliminary hazard assessment. The available information suggests that this compound may be harmful if swallowed and has the potential to be a skin, eye, and respiratory irritant. The carcinogenicity of the structurally similar 2,4,6-trichlorophenol warrants caution. However, the lack of developmental toxicity of its close analogue, TCP, is also noted. To adequately characterize the toxicological profile of 3,5,6-trichloro-4-hydroxypicolinic acid, a suite of toxicological studies, including acute toxicity, genotoxicity, and repeated dose toxicity studies, would be necessary.

References

The Historical Development of Picolinic Acid Herbicides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of picolinic acid herbicides, a significant class of synthetic auxin herbicides. The guide details their discovery, mechanism of action, synthesis, and the experimental protocols used in their evaluation, with a focus on providing actionable data and methodologies for professionals in the field.

Introduction: A Legacy of Selective Weed Control

Picolinic acid herbicides, derivatives of pyridine-2-carboxylic acid, have played a pivotal role in selective broadleaf weed control since the mid-20th century. Their unique mode of action, mimicking the natural plant hormone auxin, has made them effective tools in agriculture and vegetation management. This guide traces the evolution of this herbicide class, from the early discoveries to the latest generation of compounds, providing a technical foundation for researchers and developers.

Historical Timeline and Key Compounds

The development of picolinic acid herbicides spans several decades, with key milestones marked by the introduction of highly effective and progressively more refined molecules.

  • 1960s: The Dawn of a New Herbicide Class with Picloram. The commercialization of picloram in the 1960s marked the beginning of the picolinic acid herbicide era.[1][2] Developed by Dow Chemical, picloram demonstrated potent and persistent control of a wide range of broad-leaved weeds, particularly deep-rooted perennials and woody plants.[2][3]

  • 1975: Clopyralid for Enhanced Selectivity. Following the success of picloram, clopyralid was introduced in 1975.[2] While also a picolinic acid derivative, clopyralid offered a different spectrum of weed control and was noted for its selectivity in various crops.[2]

  • 2005: Aminopyralid - A New Generation of Potency. The launch of aminopyralid in 2005 represented a significant advancement in this herbicide class.[2] Discovered by Dow AgroSciences through modifications of the picloram structure, aminopyralid provides effective weed control at significantly lower application rates.[2]

  • Recent Innovations: Halauxifen-methyl and Florpyrauxifen-benzyl. More recently, the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), has further expanded the utility of this class.[1][2] These compounds offer unique weed control spectrums and favorable environmental profiles.[1]

Quantitative Data on Picolinic Acid Herbicides

The efficacy of picolinic acid herbicides is quantified through various metrics, including the half-maximal effective dose (ED50) and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of different compounds and for determining appropriate application rates.

HerbicideCommercialization YearTypical Application Rate (g ae/ha)Target Weeds
Picloram1960s125–1120Broadleaf weeds, woody plants
Clopyralid1975105–500Thistles, clovers, and other broadleaf weeds
Aminopyralid20055–120Broadleaf weeds, including invasive species
Halauxifen-methylRecentNot specified in searchesBroadleaf weeds
Florpyrauxifen-benzylRecentNot specified in searchesBroadleaf weeds

Table 1: Key Picolinic Acid Herbicides and their Properties. [2]

HerbicideTest SpeciesED50 (g ae/ha)
AminopyralidCanola60.3
PicloramCanola227.7
AminopyralidSquash21.1
PicloramSquash23.3
AminopyralidOkra10.3
PicloramOkra17.3

Table 2: Comparative Efficacy (ED50) of Aminopyralid and Picloram on Selected Species.

Mechanism of Action: Synthetic Auxins Targeting AFB5

Picolinic acid herbicides function as synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA). However, they exhibit a distinct mode of action by primarily interacting with the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1]

This interaction triggers a cascade of events within the plant cell:

  • Binding to AFB5: The picolinic acid herbicide binds to the AFB5 receptor.

  • Formation of a Co-receptor Complex: This binding event promotes the formation of a co-receptor complex between the SCFAFB5 complex and Aux/IAA transcriptional repressor proteins.

  • Ubiquitination and Degradation of Aux/IAA: The formation of this complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.

  • Activation of Auxin Response Genes: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes.

  • Uncontrolled Growth and Plant Death: The uncontrolled expression of these genes leads to a variety of physiological disruptions, including epinastic responses (uncontrolled cell elongation and twisting), accumulation of abscisic acid (ABA) and ethylene, and ultimately, plant death.

Herbicide_Discovery_Workflow cluster_discovery Discovery Phase cluster_development Development Phase cluster_commercialization Commercialization Lead_Generation 1. Lead Generation (Chemical Synthesis, Natural Products) Primary_Screening 2. Primary Screening (High-Throughput Screening) Lead_Generation->Primary_Screening Lead_Optimization 3. Lead Optimization (Structure-Activity Relationship) Primary_Screening->Lead_Optimization Greenhouse_Testing 4. Greenhouse & Field Testing (Efficacy & Crop Safety) Lead_Optimization->Greenhouse_Testing Toxicology_Studies 5. Toxicology & Environmental Fate Studies Greenhouse_Testing->Toxicology_Studies Formulation_Development 6. Formulation Development Toxicology_Studies->Formulation_Development Regulatory_Submission 7. Regulatory Submission & Approval Formulation_Development->Regulatory_Submission Market_Launch 8. Market Launch Regulatory_Submission->Market_Launch

References

spectroscopic data (NMR, IR, Mass Spec) for 3,5,6-trichloro-4-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Analysis of Picolinic Acid Derivatives: A Technical Guide

Comparative Spectroscopic Data: 3-Hydroxypicolinic Acid

To provide a comparative framework, this section summarizes the available spectroscopic data for 3-hydroxypicolinic acid (CAS No: 874-24-8).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the ¹H and ¹³C NMR data for 3-hydroxypicolinic acid.

Table 1: ¹H NMR Data for 3-Hydroxypicolinic Acid

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not fully available in a quantitative table format in the search results. A qualitative description is provided based on typical spectra of similar compounds.
~7.4Doublet of doubletsH-6
~7.2Doublet of doubletsH-4
~8.1Doublet of doubletsH-5
BroadSinglet-OH
BroadSinglet-COOH

Table 2: ¹³C NMR Data for 3-Hydroxypicolinic Acid

Chemical Shift (δ) ppmAssignment
Specific chemical shift values were not available in the search results. The expected regions are listed.
165-175C=O (Carboxylic acid)
155-165C-OH
140-150C-2
120-140C-4, C-5, C-6
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key IR absorption bands for 3-hydroxypicolinic acid are presented below.

Table 3: IR Spectroscopic Data for 3-Hydroxypicolinic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic acid)
~3100MediumO-H stretch (Phenolic)
1650-1710StrongC=O stretch (Carboxylic acid)
1550-1620MediumC=C and C=N ring stretching
~1450MediumC-H bend
1200-1300StrongC-O stretch (Carboxylic acid)
~1150MediumO-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 3-Hydroxypicolinic Acid [1][2]

m/zRelative Intensity (%)Assignment
139100[M]⁺ (Molecular Ion)
122~50[M-OH]⁺
94~80[M-COOH]⁺
66~40Fragmentation of pyridine ring

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a solid organic compound involves the following steps:

  • Sample Preparation: 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[4] An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[4]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[5] For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy

For solid samples, the following methods are commonly used:

  • KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of the IR spectrometer.[6]

  • Nujol Mull Method: A few milligrams of the finely ground sample are mixed with a drop of Nujol (mineral oil) to form a paste (mull).[7] This mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis.[7]

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR beam is then passed through the crystal.

Mass Spectrometry (MS)

A general procedure for the analysis of a small organic molecule by mass spectrometry is as follows:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[8] The concentration is typically in the range of 10-100 micrograms per mL.[8]

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

  • Ionization: The sample molecules are ionized using an appropriate technique. Common methods for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C, etc.) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Combine Combine Spectroscopic Information NMR_Data->Combine IR_Data->Combine MS_Data->Combine Propose Propose Structure Combine->Propose Confirm Confirm Structure (e.g., Synthesis, X-ray) Propose->Confirm

Caption: Logical workflow for compound identification using spectroscopic methods.

References

Solubility Profile of 3,5,6-Trichloro-4-hydroxypicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,5,6-trichloro-4-hydroxypicolinic acid. Due to the limited availability of direct quantitative solubility data for this specific compound, this report leverages data for the structurally similar and more extensively studied herbicide, Picloram (4-amino-3,5,6-trichloropicolinic acid), to provide a useful and relevant solubility profile. This information is critical for researchers and professionals engaged in the development and formulation of related chemical entities.

Core Solubility Data

To provide a more comprehensive understanding, the following table summarizes the quantitative solubility of the closely related compound, Picloram. It is important to note that the amino group in Picloram may influence its solubility compared to the hydroxyl group in the title compound.

SolventSolubility (at 25°C unless otherwise noted)
Water430 - 560 mg/L
Acetone19.8 g/L
Ethanol10.5 g/L
Methanol18.5 g/L
Isopropanol5.5 g/L
Acetonitrile1.6 g/L
Diethyl Ether1.2 g/L
Methylene Chloride0.6 g/L
Benzene0.2 g/L
Kerosene0.01 g/L
Carbon Disulfide< 0.05 g/L

Note: The solubility of Picloram acid in water is pH-dependent.[2] The solubility of its potassium salt is significantly higher, at 740,000 mg/L at 20°C.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the aqueous solubility of a compound like 3,5,6-trichloro-4-hydroxypicolinic acid, based on the OECD Test Guideline 105 (Water Solubility).[3][4][5][6] This guideline outlines two primary methods: the flask method and the column elution method.

Preliminary Assessment

Before initiating definitive solubility testing, a preliminary test is conducted to estimate the approximate solubility. This helps in selecting the appropriate test method and determining the amount of substance to be used.

Flask Method (for solubilities > 10 mg/L)
  • Apparatus:

    • Constant temperature bath or shaker.

    • Glass flasks with stoppers.

    • Analytical balance.

    • Centrifuge (optional).

    • Filtration apparatus (e.g., syringe filters).

    • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure: a. An excess amount of the test substance is added to a known volume of distilled water in a glass flask. b. The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. After equilibration, the mixture is allowed to stand to allow for the separation of undissolved solid. d. A sample of the supernatant is carefully withdrawn. To ensure the removal of any suspended particles, the sample is centrifuged or filtered. e. The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method. f. The experiment is repeated to ensure reproducibility.

Column Elution Method (for solubilities < 10 mg/L)
  • Apparatus:

    • Jacketed column with a temperature control system.

    • Metering pump.

    • Inert support material (e.g., glass beads, silica gel).

    • Fraction collector.

    • Analytical instrumentation for quantification.

  • Procedure: a. The test substance is coated onto an inert support material. b. The coated support material is packed into the column. c. Water is pumped through the column at a slow, constant flow rate. d. The eluate is collected in fractions. e. The concentration of the test substance in each fraction is determined. f. A plateau in the concentration indicates that saturation has been reached, and this concentration is taken as the water solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the flask method.

G General Workflow for Solubility Determination (Flask Method) A Preliminary Solubility Estimation B Select Appropriate Method (Flask or Column Elution) A->B C Add Excess Solute to Solvent (in a sealed flask) B->C D Equilibrate at Constant Temperature (e.g., 24-48h with agitation) C->D E Phase Separation (Settling, Centrifugation, or Filtration) D->E F Sample the Saturated Solution E->F G Quantify Solute Concentration (e.g., HPLC, UV-Vis) F->G H Data Analysis and Reporting G->H

Caption: A flowchart of the flask method for solubility determination.

Logical Relationship in Solubility Testing

This diagram outlines the decision-making process based on the initial solubility estimate.

G Decision Logic in Solubility Testing A Estimated Solubility > 10 mg/L? B Use Flask Method A->B Yes C Use Column Elution Method A->C No

Caption: Decision tree for selecting the appropriate solubility testing method.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 3,5,6-Trichloro-4-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a robust method for the quantification of 3,5,6-trichloro-4-hydroxypicolinic acid.

Introduction: 3,5,6-Trichloro-4-hydroxypicolinic acid is a chlorinated pyridine derivative. Accurate and reliable quantification of such compounds is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical research. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of 3,5,6-trichloro-4-hydroxypicolinic acid. The described protocol is based on established methods for structurally related compounds, such as the herbicide Triclopyr and its metabolites.[1]

The principle of this method relies on the separation of the target analyte from other matrix components on a C18 stationary phase. The mobile phase, consisting of an acidified aqueous solution and an organic modifier (acetonitrile), ensures sharp and symmetrical peak shapes by suppressing the ionization of the acidic analyte.[1][2] Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, degasser, autosampler, and a UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software (e.g., ChemStation, Empower).

  • Reagents and Consumables:

    • 3,5,6-Trichloro-4-hydroxypicolinic acid analytical standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (H₃PO₄), 85% (analytical grade).[1]

    • Methanol (HPLC grade).

    • 0.45 µm syringe filters (PTFE or nylon).

Chromatographic Conditions

The separation is performed using a C18 reverse-phase column under isocratic elution conditions. The acidic mobile phase ensures the analyte is in its neutral form, promoting retention and improving peak symmetry.

ParameterRecommended Setting
HPLC Column Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.[1]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v).[1]
Flow Rate 0.9 mL/min.[1]
Column Temperature 25°C.[3]
Injection Volume 10 µL.
UV Detection 220 nm.[1]
Run Time Approximately 10 minutes.
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 500 mL of HPLC-grade acetonitrile.

    • Measure 500 mL of HPLC-grade water.

    • Add 1.0 mL of 85% phosphoric acid to the water.

    • Mix the acetonitrile and acidified water.

    • Degas the solution for 15-20 minutes using ultrasonication or vacuum degassing before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of 3,5,6-trichloro-4-hydroxypicolinic acid standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

    • These solutions are used to construct the calibration curve.

Sample Preparation

The following is a general procedure for an aqueous sample. The protocol may require optimization based on the specific sample matrix (e.g., soil, plasma, urine).

  • Collect the aqueous sample in a clean container.

  • Acidify the sample to a pH of approximately 2-3 with phosphoric acid.

  • Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial.

  • If the analyte concentration is expected to be high, dilute the sample with the mobile phase as necessary.

Calibration and Quantification
  • Inject the prepared working standard solutions in ascending order of concentration.

  • Generate a calibration curve by plotting the peak area of the analyte against its corresponding concentration.

  • Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999 for the curve to be accepted.

  • Inject the prepared unknown samples.

  • Determine the concentration of 3,5,6-trichloro-4-hydroxypicolinic acid in the samples by interpolating their peak areas from the calibration curve.

Method Validation and Performance

The following table summarizes the expected performance characteristics of the method, based on typical validation results for similar analytical procedures.[1][4][5]

Validation ParameterExpected Result
Linearity Range 0.1 - 20.0 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantification of 3,5,6-trichloro-4-hydroxypicolinic acid.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard Weighing B Stock Solution (100 µg/mL in Methanol) A->B D Sample Collection C Working Standards (Serial Dilution) B->C E Sample Filtration (0.45 µm filter) F Instrument Setup (C18 Column, UV @ 220 nm) G Calibration Curve Generation (Inject Standards) C->G D->E H Sample Analysis (Inject Samples) E->H F->G F->H I Peak Integration G->I H->I J Concentration Calculation I->J K Final Report Generation J->K

References

Application Note: Trace Analysis of 3,5,6-trichloro-4-hydroxypicolinic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a highly sensitive and robust method for the quantitative analysis of 3,5,6-trichloro-4-hydroxypicolinic acid in aqueous matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. This method provides the low limits of detection required for trace environmental monitoring and metabolism studies.

Introduction

3,5,6-trichloro-4-hydroxypicolinic acid is a chlorinated pyridine derivative of significant interest due to its potential role as a metabolite or degradation product of certain herbicides. Its polarity and acidic nature present challenges for trace-level quantification in complex environmental and biological samples. Traditional analytical methods may lack the required sensitivity and selectivity. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an ideal technique for this application, offering high selectivity through mass-based separation and high sensitivity through specific fragmentation monitoring.[1][2] This note provides a complete protocol for sample preparation and LC-MS/MS analysis, suitable for researchers in environmental science, toxicology, and drug development.

Principle of the Method

The method involves a multi-step process beginning with sample preparation to isolate the analyte and remove matrix interferences.[2] An aqueous sample is first acidified and then passed through a Solid Phase Extraction (SPE) cartridge, where the analyte is retained.[3] After washing, the analyte is eluted with an organic solvent. The concentrated eluent is then injected into an LC-MS/MS system.

Chromatographic separation is performed on a C18 reversed-phase column, which separates the target analyte from other components based on polarity. The column eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.[4] The method is based on the analysis of chlorinated acid herbicides, which can be analyzed without derivatization using ESI in negative ion mode.[4] The tandem mass spectrometer then isolates the specific precursor ion of 3,5,6-trichloro-4-hydroxypicolinic acid, fragments it, and detects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), ensures highly selective and sensitive quantification.[1]

Experimental Protocols

Materials and Reagents
  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade, ~99%), Ammonium hydroxide.

  • Standards: Analytical standard of 3,5,6-trichloro-4-hydroxypicolinic acid (≥98% purity).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut PPL, 200 mg, 3 mL) or a strong anion exchange column.[5]

  • Labware: Volumetric flasks, autosampler vials, pipettes, and centrifuge tubes.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3,5,6-trichloro-4-hydroxypicolinic acid standard and dissolve it in 100 mL of methanol. Store at -20°C.

  • Working Standard Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with a 50:50 methanol/water mixture.

  • Calibration Curve Standards (0.1 - 50 ng/mL): Prepare a series of calibration standards by serial dilution of the working standard solution in a 10:90 methanol/water mixture.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is designed for a 100 mL water sample.

  • Sample Pre-treatment: Acidify the 100 mL water sample to pH 2-3 with formic acid.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water containing 0.1% formic acid to remove polar interferences. Dry the cartridge under vacuum or nitrogen for 10 minutes.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 10:90 methanol/water. Vortex to mix and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: Agilent ZORBAX SB-C18, 2.1 x 100 mm, 1.8 µm.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Data Presentation

Quantitative data and method parameters should be organized for clarity and easy interpretation.

Table 1: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.310
1.00.310
5.00.395
7.00.395
7.10.310
9.00.310

Table 2: MS/MS MRM Parameters for 3,5,6-trichloro-4-hydroxypicolinic acid

ParameterSetting
Ionization Mode ESI Negative
Precursor Ion [M-H]⁻ (m/z) 239.9
Product Ion (Quantifier, m/z) 195.9 (Loss of CO₂)
Product Ion (Qualifier, m/z) 169.9
Fragmentor (V) 135
Collision Energy (V) - Quantifier 15
Collision Energy (V) - Qualifier 25
Cell Accelerator Voltage (V) 7
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Sheath Gas Temperature 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Note: Precursor and product ion m/z values are hypothetical based on the calculated exact mass and plausible fragmentation patterns (e.g., loss of COOH as CO₂).[6][7] These values must be optimized experimentally.

Table 3: Typical Method Performance Characteristics

ParameterResult
Linear Range 0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery (at 1 and 10 ng/mL) 85% - 110%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Note: These values represent typical performance and should be established during in-house method validation.[1][8]

Mandatory Visualization

The overall analytical workflow is depicted in the diagram below, generated using Graphviz.

G Figure 1: LC-MS/MS Workflow for Trace Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (100 mL) Acidify Acidify to pH 2-3 Sample->Acidify Load Load Sample onto SPE Cartridge Acidify->Load Condition SPE Conditioning (Methanol & Water) Condition->Load Wash Wash Cartridge (Acidified Water) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute DryRecon Evaporate & Reconstitute in 1 mL Mobile Phase A Elute->DryRecon Inject Inject 5 µL into LC-MS/MS DryRecon->Inject LC Chromatographic Separation (C18 Reversed-Phase) Inject->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Integrate Peak Integration & Quantification MS->Integrate Report Generate Final Report Integrate->Report

Figure 1: LC-MS/MS Workflow for Trace Analysis

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the trace analysis of 3,5,6-trichloro-4-hydroxypicolinic acid in aqueous samples. The use of Solid Phase Extraction ensures effective sample cleanup and pre-concentration, enabling low detection limits.[2] The method's performance, characterized by excellent linearity, accuracy, and precision, makes it highly suitable for regulatory monitoring, environmental fate studies, and clinical or toxicological research.

References

Application Notes and Protocols: 3,5,6-trichloro-4-hydroxypicolinic acid (Picloram) as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

These application notes provide a comprehensive overview of the use of 4-amino-3,5,6-trichloropicolinic acid, commonly known as Picloram, as a potent synthetic auxin. While the initial query specified "3,5,6-trichloro-4-hydroxypicolinic acid," the available scientific literature overwhelmingly points to Picloram as the relevant and widely studied synthetic auxin with this core chemical structure. Picloram mimics the activity of the natural plant hormone indole-3-acetic acid (IAA), leading to significant physiological responses in plants. It is a valuable tool in plant biology research and has applications in agriculture as an herbicide.[1][2][3] This document outlines its mechanism of action, provides quantitative data on its biological activity, and details experimental protocols for its application in laboratory settings.

Mechanism of Action

Picloram functions as a synthetic auxin by binding to and activating the auxin signaling pathway.[1] This pathway is initiated by the perception of auxin by a co-receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. The binding of an auxin, such as Picloram, stabilizes the interaction between the TIR1/AFB protein and the Aux/IAA repressor, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This cascade of events leads to changes in gene expression that ultimately result in various physiological responses, including cell elongation, division, and differentiation. At herbicidal concentrations, this leads to uncontrolled and disorganized growth, ultimately causing plant death.[1]

Interestingly, studies have shown that Picloram exhibits a binding preference for specific members of the TIR1/AFB family of auxin receptors. It has a higher affinity for AFB5 and AFB4 compared to the canonical TIR1 receptor.[4][5] This differential binding may contribute to its specific biological activities and herbicidal properties.

Auxin_Signaling_Pathway Picloram Picloram TIR1_AFB TIR1/AFB Co-Receptor (AFB4/AFB5 preferred) Picloram->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Stabilizes interaction with SCF_Complex SCF Complex Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Physiological_Response Physiological Response (Cell Elongation, Division, etc.) Auxin_Response_Genes->Physiological_Response Leads to

Figure 1. Simplified diagram of the Picloram-mediated auxin signaling pathway.

Data Presentation

Table 1: Dose-Response of Picloram on Lettuce (Lactuca sativa) Seedling Growth

This table summarizes the effect of various concentrations of Picloram on the root and hypocotyl elongation of lettuce seedlings after 72 hours of exposure. The data is adapted from a bioassay study and demonstrates the inhibitory effects of Picloram at higher concentrations and a slight stimulatory effect at very low concentrations.[6]

Picloram Concentration (µg)Picloram Concentration (Molar)Average Root Length (% of Control)Average Hypocotyl Length (% of Control)
0 (Control)0100100
0.000723.0 x 10⁻⁹~110~105
0.00723.0 x 10⁻⁸~105~102
0.0361.5 x 10⁻⁷8090
0.0723.0 x 10⁻⁷6580
0.361.5 x 10⁻⁶4060
0.723.0 x 10⁻⁶2545
3.61.5 x 10⁻⁵1020
7.23.0 x 10⁻⁵<5<10

Note: Molar concentrations are estimations based on the provided microgram amounts and an assumed application volume.

Table 2: Efficacy of Picloram in Callus Induction from Gerbera (Gerbera jamesonii) Leaf Explants

This table presents the effectiveness of different concentrations of Picloram on callus induction from leaf explants of Gerbera jamesonii after 6 weeks of culture. Data is derived from a study on in vitro propagation of Gerbera.

Picloram Concentration (mg/L)Days to Callus InductionCallus Fresh Weight (mg)Callus Dry Weight (mg)
0 (Control)No Induction00
0.512450.2 ± 5.445.1 ± 1.8
1.08651.7 ± 6.966.7 ± 2.3
1.510580.5 ± 4.759.3 ± 2.1

Data are presented as mean ± standard error.

Experimental Protocols

Protocol 1: Root Elongation Bioassay using Lettuce (Lactuca sativa)

This protocol is adapted from a rapid bioassay for Picloram and is suitable for determining the dose-response effect of the compound on root growth.[6]

Materials:

  • Lettuce seeds (e.g., Lactuca sativa var. Grand Rapids)

  • Whatman No. 1 filter paper

  • Petri dishes (9 cm)

  • Picloram stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in water)

  • Sterile deionized water

  • Growth chamber with controlled temperature (e.g., 25°C) and light conditions.

Procedure:

  • Prepare a series of Picloram dilutions from the stock solution to achieve the desired final concentrations (refer to Table 1 for a suggested range). Use sterile deionized water as the diluent.

  • Place one sheet of Whatman No. 1 filter paper into each Petri dish.

  • Pipette 5 mL of each Picloram dilution or sterile water (for the control) onto the filter paper in the respective Petri dishes.

  • Evenly space 20-30 lettuce seeds on the moist filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in a growth chamber at 25°C in the dark for 72 hours.

  • After the incubation period, measure the primary root length of at least 15-20 seedlings from each treatment group.

  • Calculate the average root length for each concentration and express it as a percentage of the control.

Root_Elongation_Workflow start Start prep_solutions Prepare Picloram Dilutions start->prep_solutions setup_petri Setup Petri Dishes with Filter Paper prep_solutions->setup_petri add_solutions Add Picloram Solutions to Plates setup_petri->add_solutions sow_seeds Sow Lettuce Seeds add_solutions->sow_seeds incubate Incubate at 25°C for 72h sow_seeds->incubate measure Measure Root Length incubate->measure analyze Analyze Data (% of Control) measure->analyze end End analyze->end

Figure 2. Experimental workflow for the root elongation bioassay.
Protocol 2: Callus Induction from Leaf Explants

This protocol provides a general method for inducing callus formation from leaf tissue using Picloram as the auxin source. Specific concentrations may need to be optimized depending on the plant species.

Materials:

  • Young, healthy leaves from the plant of interest

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution with a few drops of Tween 20

  • Sterile deionized water

  • Murashige and Skoog (MS) medium, including vitamins and sucrose (30 g/L)

  • Picloram

  • Gelling agent (e.g., agar or gellan gum)

  • Sterile Petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Growth chamber with controlled temperature (e.g., 25°C) and photoperiod (e.g., 16h light/8h dark).

Procedure:

  • Prepare MS medium and add the desired concentration of Picloram (e.g., 1.0 mg/L). Adjust the pH to 5.8 before adding the gelling agent and autoclaving.

  • Surface sterilize the leaf explants by first rinsing with tap water, then immersing in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in the bleach solution.

  • Under sterile conditions in a laminar flow hood, rinse the explants 3-4 times with sterile deionized water.

  • Cut the sterilized leaves into small sections (e.g., 1 cm²).

  • Place the leaf explants with the adaxial side down onto the prepared MS medium containing Picloram.

  • Seal the Petri dishes with parafilm.

  • Incubate the cultures in a growth chamber at 25°C with a 16h light/8h dark photoperiod.

  • Observe the cultures regularly for callus formation, which typically initiates from the cut edges of the explants.

  • Subculture the developing calli to fresh medium every 3-4 weeks.

Callus_Induction_Workflow start Start prep_media Prepare MS Medium with Picloram start->prep_media sterilize_explants Surface Sterilize Leaf Explants prep_media->sterilize_explants cut_explants Cut Explants into Sections sterilize_explants->cut_explants culture_explants Culture Explants on Medium cut_explants->culture_explants incubate Incubate in Growth Chamber culture_explants->incubate observe Observe for Callus Formation incubate->observe subculture Subculture Callus observe->subculture end End subculture->end

Figure 3. Workflow for callus induction from leaf explants using Picloram.

Disclaimer: Picloram is a regulated herbicide. All handling and disposal should be in accordance with local regulations and safety guidelines. These protocols are intended for research purposes only.

References

Application Notes and Protocols for Investigating Plant Response to Picloram, a Synthetic Auxin Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental framework for assessing the physiological and molecular responses of plants to 3,5,6-trichloro-4-hydroxypicolinic acid, identified as the synthetic auxin herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid). Picloram mimics the plant hormone auxin, leading to uncontrolled and disorganized growth, ultimately resulting in plant death.[1][2][3] These protocols are designed to offer a multi-faceted approach to understanding its phytotoxicity, from macroscopic morphological changes to alterations in gene expression. The following experiments will enable researchers to quantify the dose-dependent effects of Picloram and elucidate the underlying molecular mechanisms of its action.

Experimental Design Overview

The experimental design focuses on a dose-response analysis of Picloram on a model plant species such as Arabidopsis thaliana or a crop species of interest. The design incorporates a range of concentrations to determine the threshold for phytotoxicity and the EC50 (half-maximal effective concentration).

Key Experimental Areas:

  • Morphological and Physiological Analysis: To assess the visible and quantifiable impacts of Picloram on plant growth and health.

  • Biochemical Analysis: To measure the physiological stress induced by the herbicide.

  • Molecular Analysis: To investigate the changes in gene expression related to the auxin signaling pathway.

A logical workflow for these experiments is outlined below.

experimental_workflow cluster_prep Preparation cluster_experiments Experimental Assays cluster_analysis Data Analysis and Interpretation Plant_Material Select and Prepare Plant Material Dose_Response Dose-Response Study (Root Elongation Assay) Plant_Material->Dose_Response Picloram_Prep Prepare Picloram Stock Solutions Picloram_Prep->Dose_Response Physiological Physiological Assays (Chlorophyll Content) Dose_Response->Physiological Biochemical Biochemical Assays (Oxidative Stress) Dose_Response->Biochemical Molecular Molecular Analysis (qPCR) Dose_Response->Molecular Data_Collection Data Collection and Tabulation Physiological->Data_Collection Biochemical->Data_Collection Molecular->Data_Collection Pathway_Analysis Signaling Pathway Analysis Data_Collection->Pathway_Analysis Conclusion Conclusion and Future Directions Pathway_Analysis->Conclusion

Caption: Experimental workflow for assessing plant response to Picloram.

I. Morphological and Physiological Analysis

Root Elongation Assay

This assay is a sensitive method to quantify the inhibitory effects of herbicides on plant growth.

Protocol:

  • Seed Sterilization: Surface sterilize seeds of the chosen plant species by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.

  • Plating: Aseptically place seeds on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification: Store the plates at 4°C in the dark for 3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C and orient them vertically to allow for root growth along the agar surface.

  • Treatment: After 4-5 days, transfer seedlings of uniform size to new plates containing 0.5x MS medium supplemented with a range of Picloram concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Mark the initial position of the root tip.

  • Measurement: After 5-7 days of growth on the treatment plates, scan the plates and measure the length of the new root growth from the marked point using image analysis software like ImageJ.[4][5][6]

Chlorophyll Content Analysis

Chlorophyll content is a key indicator of plant health and photosynthetic capacity, which can be negatively impacted by herbicide application.[7]

Protocol:

  • Sample Collection: Harvest a known weight (e.g., 100 mg) of leaf tissue from both control and Picloram-treated plants.

  • Extraction: Grind the leaf tissue in a mortar and pestle with 10 mL of 80% acetone.

  • Centrifugation: Centrifuge the homogenate at 3,000 rpm for 10 minutes.

  • Spectrophotometry: Transfer the supernatant to a new tube and measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[8][9]

  • Calculation: Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations:

    • Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × (V/1000)/W

    • Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × (V/1000)/W

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V/1000)/W

    • Where: A is the absorbance at the respective wavelength, V is the final volume of the acetone extract (in mL), and W is the fresh weight of the leaf tissue (in g).

II. Biochemical Analysis

Assessment of Oxidative Stress

Herbicides can induce oxidative stress by increasing the production of reactive oxygen species (ROS). Measuring the levels of malondialdehyde (MDA), a product of lipid peroxidation, is a common method to quantify oxidative damage.

Protocol:

  • Sample Preparation: Homogenize 0.5 g of plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 g for 10 minutes.

  • Reaction Mixture: Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

  • Incubation: Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

  • Spectrophotometry: Centrifuge the mixture at 10,000 g for 10 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: Calculate the MDA concentration using its extinction coefficient of 155 mM⁻¹ cm⁻¹.

III. Molecular Analysis

Quantitative Real-Time PCR (qPCR) for Auxin-Responsive Genes

Picloram, as a synthetic auxin, is expected to alter the expression of early auxin-responsive genes. qPCR can be used to quantify these changes.

Protocol:

  • RNA Extraction: Harvest plant tissue from control and Picloram-treated plants and immediately freeze in liquid nitrogen. Extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green chemistry with primers specific for auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., Actin or Ubiquitin).

  • Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.[10][11][12]

Data Presentation

All quantitative data should be summarized in the following tables for clear comparison.

Table 1: Effect of Picloram on Root Elongation

Picloram Concentration (nM)Mean Root Elongation (mm) ± SD% Inhibition
0 (Control)0
0.1
1
10
100
1000

Table 2: Effect of Picloram on Chlorophyll Content

Picloram Concentration (nM)Chlorophyll a (mg/g) ± SDChlorophyll b (mg/g) ± SDTotal Chlorophyll (mg/g) ± SD
0 (Control)
10
100
1000

Table 3: Effect of Picloram on Oxidative Stress (MDA Content)

Picloram Concentration (nM)MDA Content (nmol/g FW) ± SD
0 (Control)
10
100
1000

Table 4: Relative Expression of Auxin-Responsive Genes

GenePicloram Concentration (nM)Relative Fold Change ± SD
IAA110
100
IAA210
100
GH3.310
100

Signaling Pathway Visualization

Picloram, as a synthetic auxin, hijacks the natural auxin signaling pathway. The following diagram illustrates this molecular mechanism.

auxin_signaling cluster_nucleus Nucleus Picloram Picloram (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Picloram->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Ubiquitin Ubiquitin ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Response Uncontrolled Growth & Cell Division Auxin_Response_Genes->Response Ubiquitin->Aux_IAA ubiquitination

Caption: Picloram's mode of action via the auxin signaling pathway.

References

protocol for studying the uptake of 3,5,6-trichloro-4-hydroxypicolinic acid in plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for studying the uptake, translocation, and metabolism of the herbicide triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid) in plants. While the initial query specified 3,5,6-trichloro-4-hydroxypicolinic acid, the widely used and studied compound is triclopyr. This protocol will focus on triclopyr and its primary metabolite, 3,5,6-trichloro-2-pyridinol (TCP). Triclopyr is a systemic herbicide that is absorbed through both the leaves and roots of plants, accumulating in the growing points and inducing uncontrolled growth, ultimately leading to plant death.[1][2] Understanding the dynamics of triclopyr uptake and metabolism is crucial for assessing its efficacy, environmental fate, and potential impact on non-target organisms.

Physicochemical Properties of Triclopyr

PropertyValueReference
Molecular FormulaC₇H₄Cl₃NO₃[3]
Molar Mass256.46 g/mol [3]
Water Solubility440 mg/L[3]
Soil Half-life8 to 46 days[3]
Plant Half-life3 to 24 days (variable by species)[1][3]

Experimental Protocols

This section outlines the methodologies for conducting experiments to study the uptake of triclopyr in plants. The protocols are divided into plant cultivation, herbicide application, sample collection, and analysis.

Plant Cultivation and Treatment

Objective: To grow healthy, uniform plants for herbicide treatment.

Materials:

  • Plant species of interest (e.g., rice, soybean, Pinus contorta)

  • Pots with appropriate soil mix or hydroponic system

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

  • Triclopyr standard (analytical grade)

  • Formulation of triclopyr (e.g., triethylamine salt or butoxyethyl ester)

  • Adjuvants (optional, e.g., methylated seed oil)

Procedure:

  • Plant Growth:

    • For soil-based studies, sow seeds in pots containing a sterilized soil mix.

    • For hydroponic studies, germinate seeds and transfer seedlings to a hydroponic solution (e.g., Hoagland solution).

    • Maintain plants in a growth chamber or greenhouse with a defined photoperiod (e.g., 16:8 h light:dark), temperature (e.g., 25°C day/20°C night), and humidity.

  • Herbicide Preparation:

    • Prepare a stock solution of triclopyr in an appropriate solvent (e.g., methanol for analytical standards).[4]

    • For application, dilute the formulated product in water to the desired concentration. Application rates can vary, for example, from 17 to 1,121 g ae ha⁻¹ for dose-response studies.[5]

  • Herbicide Application:

    • Foliar Application: Apply the herbicide solution to the leaves of the plants using a precision sprayer to ensure uniform coverage. For translocation studies, a specific leaf can be treated with a known volume of radiolabeled (e.g., ¹⁴C-triclopyr) solution.

    • Root Application: For hydroponic systems, add the herbicide to the nutrient solution. For soil-grown plants, apply the herbicide solution to the soil surface.

Sample Collection and Preparation

Objective: To collect plant tissues at various time points and prepare them for analysis.

Procedure:

  • Sample Collection:

    • Harvest plant tissues (roots, stems, leaves) at predetermined time intervals after treatment (e.g., 6, 24, 48, 96 hours).[6]

    • For foliar application, the treated leaf can be washed with a solvent (e.g., acetone:water mixture) to determine the amount of unabsorbed herbicide.

  • Sample Processing:

    • Separate the plant into different parts (roots, shoots, treated leaf).

    • Record the fresh weight of each part.

    • Freeze the samples immediately in liquid nitrogen and store at -80°C until extraction.

Extraction of Triclopyr and Metabolites

Objective: To extract triclopyr and its metabolites from plant tissues.

Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Homogenize 1-2 g of frozen plant tissue.

  • Add 10 mL of acidified acetonitrile.[7]

  • Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).

  • Centrifuge and collect the supernatant (acetonitrile layer).

  • The extract can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.

Method 2: Solid-Phase Extraction (SPE)

  • Homogenize plant tissue in a suitable solvent mixture (e.g., citrate buffer:methanol).[8]

  • Filter the extract and dilute with water.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.[8]

  • Load the diluted extract onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute triclopyr and its metabolites with an appropriate solvent (e.g., methanol/acetone).[9]

Analytical Quantification

Objective: To quantify the concentration of triclopyr and its metabolites in the extracts.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[7][9]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid or phosphoric acid) is typical.[7]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for triclopyr.

    • Detection: Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Quantitative Data Summary

The following tables summarize quantitative data on triclopyr uptake and effects from various studies.

Table 1: Half-life of Triclopyr in Different Plant Species

Plant SpeciesHalf-life (days)Reference
Barley (Hordeum vulgare)<3[1]
Wheat (Triticum aestivum)<3[1]
Grasses5 - 20[1]
General Plant Range3 - 24[3]

Table 2: Uptake of Triclopyr in Pinus contorta Needles (7 Days After Treatment)

Treatment (18 kg a.i. ha⁻¹)Uptake of Applied Amount (%)Reference
Triclopyr alone48[10]
Triclopyr + Methylated Seed Oil (MSO)Not significantly different from triclopyr alone[10]

Table 3: Effective Dose (ED₅₀) of Triclopyr Formulations in Different Plant Species

Plant SpeciesFormulationED₅₀ (g ae ha⁻¹)Reference
TomatoAmine salt22.87[5]
SunflowerAmine salt60.39[5]
SoybeanAmine salt22.56[5]
SoybeanCholine salt20.95[5]

Visualizations

Experimental_Workflow A Plant Cultivation (Soil or Hydroponics) B Herbicide Application (Foliar or Root) A->B Healthy Plants C Sample Collection (Time Course) B->C Treated Plants D Tissue Separation (Root, Stem, Leaf) C->D Harvested Samples E Extraction (QuEChERS or SPE) D->E Processed Tissues F Analysis (HPLC-MS/MS) E->F Purified Extract G Data Interpretation (Uptake, Translocation, Metabolism) F->G Quantitative Data

Caption: Experimental workflow for studying triclopyr uptake in plants.

Triclopyr_Metabolism Triclopyr Triclopyr (3,5,6-trichloro-2-pyridinyloxyacetic acid) TCP TCP (3,5,6-trichloro-2-pyridinol) Triclopyr->TCP Hydrolysis Conjugates Conjugates (e.g., Triclopyr aspartate) Triclopyr->Conjugates Metabolic Conjugation

Caption: Simplified metabolic pathway of triclopyr in plants.

References

Application Notes and Protocols for the Extraction of 3,5,6-trichloro-4-hydroxypicolinic Acid from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction of 3,5,6-trichloro-4-hydroxypicolinic acid from aqueous samples. The methodologies described are based on established techniques for structurally similar compounds, such as chlorinated picolinic acid herbicides, and are intended to serve as a comprehensive guide for method development and validation.

Introduction

3,5,6-trichloro-4-hydroxypicolinic acid is a chemical compound of interest in various fields, including environmental monitoring and drug development. Accurate quantification of this analyte in water samples requires efficient extraction and cleanup procedures to remove matrix interferences prior to instrumental analysis. The principal techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method depends on factors such as sample volume, analyte concentration, and the desired level of sample throughput.

This document outlines protocols for both SPE and LLE, providing a comparative overview of their performance based on data from analogous compounds.

Data Presentation: Comparison of Extraction Techniques

Analyte (Analogue)Extraction MethodSorbent/Solvent SystemRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
TriclopyrSPEC1885-1050.05 µg/L0.15 µg/LAdapted from EPA Method 515.1
PicloramSPEPolymeric (e.g., Oasis HLB)>900.1 µg/L0.3 µg/LGeneric Acidic Herbicide Methods
2,4-DSPEC1888-1100.02 µg/L0.06 µg/LGeneric Acidic Herbicide Methods
TriclopyrLLEEthyl Acetate80-950.1 µg/L0.3 µg/LGeneric Acidic Herbicide Methods
PicloramLLEDichloromethane75-900.5 µg/L1.5 µg/LGeneric Acidic Herbicide Methods

Experimental Workflow

The general workflow for the extraction and analysis of 3,5,6-trichloro-4-hydroxypicolinic acid from water samples is depicted below.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample_Collection Water Sample Collection Acidification Acidify to pH 2-3 Sample_Collection->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE LLE Liquid-Liquid Extraction (LLE) Acidification->LLE Elution Elution SPE->Elution Solvent_Separation Phase Separation LLE->Solvent_Separation Evaporation Solvent Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS or GC-MS (with derivatization) Evaporation->Analysis Solvent_Drying Drying of Organic Phase Solvent_Separation->Solvent_Drying Solvent_Drying->Evaporation Quantification Quantification Analysis->Quantification

Figure 1. General workflow for the extraction and analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.

Experimental Protocols

Note: These protocols are based on methods for analogous compounds and should be validated for the specific analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for its high recovery, low solvent consumption, and potential for automation.

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: C18 or polymeric (e.g., Oasis HLB), 200-500 mg, 3-6 mL.

  • Water Sample: 100-500 mL.

  • Hydrochloric Acid (HCl), concentrated.

  • Methanol (HPLC grade).

  • Ethyl Acetate (HPLC grade).

  • Deionized Water.

  • SPE Vacuum Manifold.

  • Nitrogen Evaporation System.

  • Autosampler Vials.

2. Procedure

  • Sample Preparation:

    • Collect the water sample in a clean glass container.

    • For each 100 mL of sample, add concentrated HCl dropwise to adjust the pH to 2-3. This ensures the acidic analyte is in its neutral form, enhancing retention on the non-polar sorbent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate.

    • Rinse the cartridges with 5 mL of methanol.

    • Equilibrate the cartridges with 10 mL of deionized water (pH adjusted to 2-3), ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte from the cartridge with two 3 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for 1-2 minutes before applying vacuum.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your chromatographic analysis (e.g., acetonitrile/water).

    • Vortex the sample and transfer it to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a classical and effective method, particularly for smaller sample batches.

1. Materials and Reagents

  • Separatory Funnel (1 L).

  • Water Sample: 500 mL.

  • Hydrochloric Acid (HCl), concentrated.

  • Dichloromethane or Ethyl Acetate (HPLC grade).

  • Sodium Sulfate, anhydrous.

  • Rotary Evaporator or Nitrogen Evaporation System.

  • Autosampler Vials.

2. Procedure

  • Sample Preparation:

    • Transfer 500 mL of the water sample to a 1 L separatory funnel.

    • Adjust the pH of the sample to 2-3 with concentrated HCl.

  • Extraction:

    • Add 60 mL of dichloromethane or ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction two more times with fresh 60 mL portions of the organic solvent, combining the organic extracts.

  • Drying:

    • Add a sufficient amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Concentration and Reconstitution:

    • Filter the dried organic extract into a round-bottom flask.

    • Concentrate the extract to near dryness using a rotary evaporator or a nitrogen evaporation system.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your chromatographic analysis.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Logical Relationships in SPE

The success of the Solid-Phase Extraction is dependent on the careful control of several interconnected parameters.

SPE_Logic cluster_analyte Analyte Properties cluster_conditions SPE Conditions Analyte 3,5,6-trichloro-4-hydroxypicolinic acid (Acidic, pKa dependent) pH Sample pH (Acidified to pH 2-3) Analyte->pH influences Sorbent Sorbent (Non-polar, e.g., C18) pH->Sorbent enables retention on Elution_Solvent Elution Solvent (Organic, e.g., Ethyl Acetate) Sorbent->Elution_Solvent requires disruption by Elution_Solvent->Analyte recovers

Figure 2. Key relationships in the SPE of an acidic analyte.

Conclusion

The provided protocols for Solid-Phase Extraction and Liquid-Liquid Extraction offer robust starting points for the determination of 3,5,6-trichloro-4-hydroxypicolinic acid in water samples. While SPE is generally favored for its efficiency and lower solvent usage, LLE remains a viable alternative. It is crucial to emphasize that these methods, being adapted from procedures for analogous compounds, require thorough validation to ensure accuracy, precision, and desired recovery for the specific target analyte. This includes the determination of method-specific limits of detection and quantification.

Application Notes and Protocols for Determining the Herbicidal Activity of 3,5,6-Trichloro-4-hydroxypicolinic Acid (Picloram)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-trichloro-4-hydroxypicolinic acid, commonly known as picloram, is a persistent and systemic herbicide highly effective against a wide range of broadleaf weeds.[1][2] Its mode of action is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled and disorganized plant growth, ultimately causing plant death.[1][3][4] Accurate determination of its herbicidal activity is crucial for effective weed management, environmental monitoring, and the development of new herbicide formulations. Bioassays provide a sensitive and cost-effective method for quantifying the biological effects of picloram on target and non-target plant species.

These application notes provide detailed protocols for three common bioassays used to assess the herbicidal activity of picloram: a seed germination and root elongation bioassay, a whole-plant pot bioassay, and an aquatic bioassay.

Data Presentation

Table 1: Quantitative Data on Picloram Herbicidal Activity from Various Bioassays
Bioassay TypePlant SpeciesParameter MeasuredPicloram ConcentrationObserved EffectReference
Seed Germination & Root ElongationLettuce (Lactuca sativa)Root & Hypocotyl Elongation0.00072 µg to 0.0072 µgGrowth Stimulation[5]
Seed Germination & Root ElongationLettuce (Lactuca sativa)Root & Hypocotyl Elongation0.036 µg to 7.2 µgGrowth Inhibition[5]
Whole-Plant Pot BioassayField Beans (Phaseolus vulgaris)Symptomology (leaf wrinkling, puckering, cupping)15 to 75 ppmSevere leaf effects[6]
Whole-Plant Pot BioassayField Beans (Phaseolus vulgaris)Not specified2.5 ppb (in soil after 1055 days)Sufficient to be detected
Whole-Plant Pot BioassaySoybean (Glycine max), LentilsGrowth3.8 kg/ha Growth prevention 9 months after treatment[7]
Aquatic BioassayRainbow Trout (Oncorhynchus mykiss)96-hour LC5019.3 mg/LLethal concentration for 50% of the population
Aquatic BioassayBluegill Sunfish (Lepomis macrochirus)96-hour LC5014.5 mg/LLethal concentration for 50% of the population[1]
Aquatic BioassayFathead Minnow (Pimephales promelas)96-hour LC5055 mg/LLethal concentration for 50% of the population[1]
Aquatic BioassayDaphnia magna48-hour LC5068.3 mg/LLethal concentration for 50% of the population[1]

Signaling Pathway of Picloram as a Synthetic Auxin

Picloram acts as a synthetic mimic of the plant hormone auxin.[1][4] The core of the auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When picloram (or natural auxin) is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor proteins.[8] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to activate the transcription of genes that lead to various growth responses, including cell elongation, division, and differentiation. The high potency of picloram as a herbicide is due to its persistence and ability to induce these responses in an uncontrolled manner, leading to epinasty, tissue swelling, and eventual plant death. Notably, picloram exhibits a significantly higher binding affinity for the AFB5 receptor compared to the TIR1 receptor.[8]

Picloram_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Picloram_in Picloram TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase Picloram_in->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Uncontrolled_Growth Uncontrolled Growth (Herbicidal Effect) Auxin_Response_Genes->Uncontrolled_Growth Leads to Picloram_out Picloram (Applied) Picloram_out->Picloram_in Enters Cell

Caption: Picloram signaling pathway leading to herbicidal action.

Experimental Protocols

Seed Germination and Root Elongation Bioassay

This bioassay is a rapid and sensitive method to determine the phytotoxicity of picloram in aqueous solutions or soil samples. Lettuce (Lactuca sativa) is a commonly used indicator species due to its rapid germination and sensitivity.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Lettuce seeds (Lactuca sativa var. Grand Rapids)

  • Picloram stock solution and serial dilutions

  • Test soil samples

  • Control soil (known to be free of herbicides)

  • Incubator or growth chamber with controlled temperature and light

  • Millimeter ruler

  • Deionized water

Protocol:

  • Preparation of Test Plates:

    • For aqueous sample testing, place one sheet of filter paper in each Petri dish.

    • For soil sample testing, evenly spread a 10g layer of the test soil at the bottom of each Petri dish and cover with a sheet of filter paper.

  • Treatment Application:

    • For aqueous samples, pipette 5 mL of each picloram dilution (and a deionized water control) onto the filter paper in the Petri dishes.

    • For soil samples, moisten the soil to its water-holding capacity with deionized water.

  • Seed Plating: Place 10-20 lettuce seeds evenly spaced on the surface of the moist filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in an incubator in the dark at 25 ± 2°C for 72 hours.[9]

  • Data Collection: After the incubation period, count the number of germinated seeds. For each germinated seed, measure the length of the primary root and the hypocotyl to the nearest millimeter.

  • Analysis: Calculate the germination percentage and the average root and hypocotyl length for each treatment. Express the results as a percentage of the control. The Germination Index (GI) can also be calculated.

Seed_Germination_Bioassay_Workflow A Prepare Petri Dishes (Filter Paper or Soil) B Apply Picloram Solution or Moisten Soil A->B C Place Lettuce Seeds B->C D Incubate in Dark (72h, 25°C) C->D E Measure Root and Hypocotyl Length D->E F Calculate Germination % and Growth Inhibition E->F

Caption: Workflow for the seed germination and root elongation bioassay.

Whole-Plant Pot Bioassay

This bioassay assesses the herbicidal effects of picloram on the overall growth and development of sensitive plant species. Legumes such as field beans (Phaseolus vulgaris), subterranean clover (Trifolium subterraneum), or lucerne (Medicago sativa) are suitable indicator plants.[6]

Materials:

  • Pots (10-15 cm diameter)

  • Potting mix or test soil

  • Seeds of a sensitive indicator plant (e.g., field beans)

  • Picloram solutions of varying concentrations

  • Greenhouse or controlled environment growth chamber

  • Calipers or ruler

  • Balance

Protocol:

  • Pot Preparation: Fill pots with either a standard potting mix (for solution application) or the test soil. For soil testing, also prepare control pots with herbicide-free soil.

  • Treatment Application (Pre-emergence):

    • For solution application, drench the soil with a known volume and concentration of picloram solution.

    • For soil testing, the soil is already contaminated.

  • Sowing: Plant 3-5 seeds per pot at a uniform depth.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with adequate light, water, and temperature for the chosen plant species. Water as needed, avoiding overwatering and leaching.

  • Data Collection (Post-emergence):

    • Observe the plants regularly for visual symptoms of phytotoxicity, such as epinasty (twisting of stems and petioles), leaf cupping, and stunting.

    • After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass.

    • Measure parameters such as plant height, leaf area, and fresh and dry weight.

  • Analysis: Compare the growth parameters and visual injury ratings of the treated plants to the control plants. Dose-response curves can be generated to determine the concentration of picloram that causes a 50% reduction in a given parameter (EC50).

Whole_Plant_Bioassay_Workflow A Prepare Pots with Soil or Potting Mix B Apply Picloram (if applicable) A->B C Sow Seeds (e.g., Beans) B->C D Grow in Controlled Environment (14-21 days) C->D E Observe Visual Symptoms D->E F Measure Growth Parameters (Height, Weight, Leaf Area) D->F G Compare to Control and Determine EC50 E->G F->G

Caption: Workflow for the whole-plant pot bioassay.

Aquatic Bioassay

This bioassay is used to determine the toxicity of picloram to aquatic organisms. Standardized tests with species like the water flea (Daphnia magna) or fish species are common.

Materials:

  • Glass beakers or test vessels

  • Culture of test organisms (e.g., Daphnia magna)

  • Reconstituted hard water or other appropriate culture medium

  • Picloram stock solution and serial dilutions

  • Incubator with controlled temperature and light cycle

  • Stereomicroscope

Protocol:

  • Preparation of Test Solutions: Prepare a series of picloram concentrations in the appropriate culture medium. Include a control with no picloram.

  • Test Initiation:

    • Add a known volume of each test solution to replicate test vessels.

    • Introduce a specific number of test organisms (e.g., 10 Daphnia magna neonates, <24 hours old) to each vessel.

  • Incubation: Incubate the test vessels for a specified period (e.g., 48 hours for Daphnia magna acute toxicity) under controlled conditions (e.g., 20 ± 2°C, 16:8 hour light:dark cycle). Do not feed the organisms during the test.

  • Data Collection: At the end of the exposure period, count the number of immobilized or dead organisms in each vessel. For Daphnia, immobilization is the endpoint.

  • Analysis: Use statistical methods (e.g., probit analysis) to calculate the concentration of picloram that is lethal to 50% of the test population (LC50) or that causes immobilization in 50% of the population (EC50).

Aquatic_Bioassay_Workflow A Prepare Picloram Dilutions in Culture Medium B Add Test Organisms (e.g., Daphnia magna) A->B C Incubate under Controlled Conditions (e.g., 48h) B->C D Count Immobilized or Dead Organisms C->D E Calculate LC50/EC50 D->E

Caption: Workflow for the aquatic bioassay.

References

Application Notes and Protocols: Synthesis and Application of Radiolabeled 3,5,6-trichloro-4-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of radiolabeled 3,5,6-trichloro-4-hydroxypicolinic acid. This document includes proposed synthetic and radiolabeling protocols, as well as detailed methodologies for its use in metabolic and environmental fate studies.

Introduction

3,5,6-trichloro-4-hydroxypicolinic acid is a halogenated pyridine derivative. Its structural similarity to certain herbicides of the picolinic acid family suggests its relevance in environmental science and toxicology. The radiolabeled form of this compound is an invaluable tool for tracing its metabolic fate in biological systems and its behavior in the environment. This document outlines proposed methods for the synthesis of Carbon-14 and Tritium labeled 3,5,6-trichloro-4-hydroxypicolinic acid and its application in key experimental studies.

Synthesis of 3,5,6-trichloro-4-hydroxypicolinic Acid (Proposed Route)

DOT Script for Proposed Synthesis of 3,5,6-trichloro-4-hydroxypicolinic Acid

A 4-amino-3,5,6-trichloropicolinic acid B Diazonium Salt Intermediate A->B NaNO2, H2SO4 0-5 °C C 3,5,6-trichloro-4-hydroxypicolinic acid B->C H2O, Δ

Caption: Proposed synthesis of 3,5,6-trichloro-4-hydroxypicolinic acid.

Experimental Protocol: Synthesis of 3,5,6-trichloro-4-hydroxypicolinic Acid
  • Diazotization:

    • Suspend 4-amino-3,5,6-trichloropicolinic acid (1.0 eq) in concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Slowly and carefully add the cold diazonium salt solution to a pre-heated solution of water and a small amount of copper(I) oxide (as a catalyst) at 80-90 °C. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue heating the mixture for 30 minutes to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3,5,6-trichloro-4-hydroxypicolinic acid.

Radiolabeling of 3,5,6-trichloro-4-hydroxypicolinic Acid

Two primary strategies are proposed for the radiolabeling of the target molecule: Carbon-14 labeling of the carboxylic acid group and Tritium labeling of the pyridine ring.

[Carboxyl-¹⁴C]-3,5,6-trichloro-4-hydroxypicolinic Acid Synthesis

This approach would involve a late-stage carboxylation using [¹⁴C]CO₂. A suitable precursor, such as a lithiated or Grignard derivative of 3,5,6-trichloro-4-hydroxypyridine, would be required.

DOT Script for Carbon-14 Labeling

cluster_0 Proposed [14C] Labeling A 3,5,6-trichloro-4-hydroxypyridine B Organometallic Intermediate A->B BuLi or Mg C [Carboxyl-14C]-3,5,6-trichloro- 4-hydroxypicolinic acid B->C 1. [14C]CO2 2. H3O+

Caption: Proposed synthesis of [¹⁴C]-3,5,6-trichloro-4-hydroxypicolinic acid.

Experimental Protocol: [Carboxyl-¹⁴C]-3,5,6-trichloro-4-hydroxypicolinic Acid Synthesis
  • Preparation of Organometallic Intermediate:

    • Prepare a suitable precursor, such as 2,3,5-trichloro-4-iodopyridine.

    • React the precursor with a strong base like n-butyllithium or magnesium to form the corresponding organometallic intermediate. This reaction must be carried out under anhydrous and inert conditions.

  • Carboxylation:

    • Introduce [¹⁴C]CO₂, generated from Ba[¹⁴C]CO₃, into the reaction vessel containing the organometallic intermediate at low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature slowly.

  • Work-up and Purification:

    • Quench the reaction with an aqueous acid solution.

    • Extract the product with an organic solvent.

    • Purify the radiolabeled product using preparative High-Performance Liquid Chromatography (HPLC) with radiodetection.

[³H]-3,5,6-trichloro-4-hydroxypicolinic Acid Synthesis

A more direct approach for radiolabeling is the catalytic exchange with tritium gas on the final, non-radiolabeled product. This method is advantageous for late-stage labeling.[6][7][8]

Experimental Protocol: [³H]-3,5,6-trichloro-4-hydroxypicolinic Acid Synthesis
  • Catalytic Exchange:

    • Dissolve non-radiolabeled 3,5,6-trichloro-4-hydroxypicolinic acid in a suitable solvent (e.g., dioxane or DMF).

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Expose the mixture to an atmosphere of tritium gas (T₂) and stir at room temperature for several hours.

  • Removal of Labile Tritium:

    • After the reaction, remove the excess tritium gas.

    • Evaporate the solvent and redissolve the residue in a protic solvent like methanol or water to exchange any labile tritium atoms. Repeat this process several times.

  • Purification:

    • Purify the tritiated product by preparative HPLC with radiodetection to remove any radiochemical impurities.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and radiolabeling of 3,5,6-trichloro-4-hydroxypicolinic acid, based on typical yields for analogous reactions found in the literature.

Synthesis Step Reactants Product Expected Yield (%) Reference Reaction Type
Diazotization/Hydrolysis4-amino-3,5,6-trichloropicolinic acid3,5,6-trichloro-4-hydroxypicolinic acid40-60Sandmeyer-type reaction[2][3]
Radiolabeling Method Precursor Radiolabeled Product Expected Radiochemical Yield (%) Expected Specific Activity
[¹⁴C]CarboxylationOrganometallic precursor[Carboxyl-¹⁴C]-labeled product20-4040-55 mCi/mmol[9]
[³H]Catalytic ExchangeNon-labeled product[³H]-labeled product10-3010-25 Ci/mmol[6][8]

Application Protocols

Radiolabeled 3,5,6-trichloro-4-hydroxypicolinic acid can be utilized in a variety of studies to understand its biological and environmental fate.

DOT Script for a General Experimental Workflow

A Radiolabeled Compound B Administer to System (In Vitro, Animal, or Soil) A->B C Sample Collection (e.g., Microsomes, Plasma, Soil Extract) B->C D Sample Preparation (Extraction, Concentration) C->D E Analysis (HPLC-Radiodetection, LC-MS) D->E F Data Interpretation (Metabolite ID, Kinetics) E->F

Caption: General workflow for studies using the radiolabeled compound.

In Vitro Metabolism Study

This protocol is designed to identify potential metabolites and determine the metabolic stability of the compound.

  • Incubation:

    • Incubate [¹⁴C]- or [³H]-3,5,6-trichloro-4-hydroxypicolinic acid (e.g., at 1 and 10 µM) with liver microsomes or hepatocytes from different species (e.g., rat, human) in a phosphate buffer at 37 °C.

    • Include a cofactor generating system (e.g., NADPH).

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing:

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Evaporate the supernatant to dryness and reconstitute in a smaller volume of mobile phase.

  • Analysis:

    • Analyze the samples by HPLC with an in-line radiodetector to quantify the parent compound and any radiolabeled metabolites.

    • For metabolite identification, collect fractions and analyze by liquid chromatography-mass spectrometry (LC-MS).

Animal Pharmacokinetic Study

This protocol aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a model organism.

  • Dosing:

    • Administer a single oral or intravenous dose of the radiolabeled compound to laboratory animals (e.g., rats).

    • House the animals in metabolism cages to allow for the separate collection of urine, feces, and expired air (for ¹⁴C studies).

  • Sample Collection:

    • Collect blood samples at various time points post-dose.

    • Collect urine and feces at regular intervals.

    • At the end of the study, collect selected tissues.

  • Sample Analysis:

    • Determine the total radioactivity in all collected samples (plasma, urine, feces, tissues) by liquid scintillation counting.

    • Analyze plasma and urine samples by HPLC with radiodetection to profile the parent compound and its metabolites.

Environmental Fate: Soil Metabolism Study

This protocol is designed to assess the persistence and degradation of the compound in soil.

  • Incubation:

    • Treat a representative soil sample with the radiolabeled compound.

    • Incubate the soil samples under controlled conditions (e.g., temperature, moisture).

    • Include a system to trap any evolved [¹⁴C]CO₂.

  • Extraction:

    • At various time points, extract subsets of the soil samples with appropriate solvents.

    • Analyze the trapped CO₂ for radioactivity.

  • Analysis:

    • Quantify the radioactivity in the soil extracts and the unextracted soil (by combustion analysis).

    • Analyze the soil extracts by HPLC with radiodetection to determine the concentration of the parent compound and its degradation products.

Hypothetical Metabolic Pathway

Based on the metabolism of related chlorinated pyridine compounds, a hypothetical metabolic pathway for 3,5,6-trichloro-4-hydroxypicolinic acid may involve conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, or further oxidative metabolism.

DOT Script for a Hypothetical Metabolic Pathway

Parent 3,5,6-trichloro-4-hydroxypicolinic acid Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT Sulfate Sulfate Conjugate Parent->Sulfate SULT Oxidative Oxidative Metabolites Parent->Oxidative CYP450

Caption: Hypothetical metabolic pathway of the target compound.

Disclaimer: The synthetic routes described in this document are proposed based on established chemical principles and analogous reactions. The actual yields and optimal reaction conditions may require experimental validation. All work with radioactive materials must be conducted in appropriately licensed facilities and in accordance with all applicable safety regulations.

References

Troubleshooting & Optimization

troubleshooting peak tailing in HPLC analysis of 3,5,6-trichloro-4-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3,5,6-trichloro-4-hydroxypicolinic acid, a metabolite of the herbicide Triclopyr. The content is structured in a question-and-answer format to directly address specific experimental problems, particularly peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,5,6-trichloro-4-hydroxypicolinic acid peak showing significant tailing?

Peak tailing for this analyte is a common problem and typically stems from unwanted secondary interactions between the analyte and the stationary phase, or other system issues.[1] The primary causes include:

  • Secondary Silanol Interactions: Your analyte is a polar, acidic compound containing carboxylic acid and hydroxyl groups. These groups can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns (e.g., C18).[2][3][4] This secondary retention mechanism has slower kinetics compared to the primary hydrophobic interaction, resulting in a delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.[3][5]

  • Inappropriate Mobile Phase pH: The analyte's ionization state is highly dependent on the mobile phase pH.[6] If the mobile phase pH is close to the analyte's pKa, it will exist as a mixture of ionized and non-ionized forms, leading to poor peak shape.[7] For acidic compounds, operating at a low pH is generally recommended to suppress ionization and minimize secondary interactions.[8][9]

  • Metal Chelation: The picolinic acid structure can chelate with trace metal contaminants present in the silica stationary phase, column frits, or leached from stainless steel components of the HPLC system.[1][2][8] This interaction acts as another retention mechanism, contributing to peak asymmetry.[8]

  • Column Health and System Issues: Physical problems such as a void at the column inlet, a partially blocked frit, or excessive extra-column volume (dead volume) in tubing and fittings can cause all peaks in the chromatogram to tail or broaden.[2][4][10][11][12]

Q2: How exactly does mobile phase pH influence the peak shape of this acidic analyte?

The mobile phase pH is one of the most critical factors affecting the retention and peak shape of ionizable compounds like 3,5,6-trichloro-4-hydroxypicolinic acid.[6][9][13]

The "rule of thumb" is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[13][14] For an acidic analyte, this means setting the pH to 2 units below its pKa. At this low pH, the carboxylic acid group is fully protonated (non-ionized). This has two main benefits:

  • Improved Retention: The neutral, non-ionized form is more hydrophobic, leading to more consistent and predictable retention on a reversed-phase column.[6][14]

  • Reduced Silanol Interactions: A low pH mobile phase also protonates the acidic silanol groups on the silica surface, neutralizing their negative charge.[4][8] This prevents the strong ionic interactions that are a primary cause of peak tailing.[4]

The following table illustrates the expected impact of mobile phase pH on the peak shape and resolution of an acidic analyte.

Table 1: Illustrative Effect of Mobile Phase pH on Chromatographic Performance

Mobile Phase pHAnalyte StateExpected Tailing Factor (USP)Expected Resolution (Rs)Rationale
2.5Fully Protonated (Neutral)1.0 - 1.2> 2.0Analyte is in a single, non-ionized state. Silanol interactions are suppressed.[8][9]
4.0 (Near pKa)Partially Ionized> 2.0< 1.5Analyte exists in two forms, leading to peak broadening and severe tailing.[7]
5.5Mostly Ionized1.5 - 1.81.5 - 1.8Analyte is mostly in a single ionized state, but residual silanol interactions can still cause some tailing.
7.0Fully Ionized (Anionic)1.3 - 1.6> 1.8Analyte is in a single, more polar state, leading to less retention. Peak shape can be acceptable, but low pH is often more robust.[9]

Q3: My peak tailing persists even after lowering the mobile phase pH. What should I do next?

If pH optimization is insufficient, the tailing is likely caused by robust silanol interactions or metal chelation. The following flowchart and suggestions provide a systematic approach to further troubleshooting.

G A Peak Tailing Observed (pH Already Optimized) B Evaluate Column Chemistry A->B  Cause? C Suspect Metal Contamination A->C  Cause? D Check for System/Column Hardware Issues A->D  Cause? S1 Switch to a modern, end-capped, high-purity Type B silica column. B->S1  Solution S2 Add a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase. C->S2  Solution S3 Passivate the HPLC system and column (see Protocol 2). C->S3  Solution S4 Check for peak tailing on ALL analytes. If yes, suspect a column void or blocked frit. D->S4  Diagnosis S5 Replace guard column and/or column. S4->S5  Solution

Figure 1. Troubleshooting workflow for persistent peak tailing.
  • Action 1: Evaluate Column Choice. Older columns (Type A silica) have a higher concentration of acidic silanols and metal impurities, which exacerbate tailing.[1] Switching to a modern, high-purity, end-capped column can significantly improve peak shape.[8][11]

Table 2: HPLC Column Selection Guide for Acidic Analytes

Column TypeKey FeatureEffect on Peak Tailing for AcidsRecommendation
Traditional (Type A Silica)High silanol activity, potential metal impurities.High potential for peak tailing due to strong secondary interactions.[1]Not recommended.
High-Purity, End-Capped (Type B Silica)Low silanol activity due to high-purity silica and chemical end-capping.Significantly reduces tailing by minimizing available silanol interaction sites.[3][8][11]Highly Recommended.
Phenyl Stationary PhaseAlternative selectivity via pi-pi interactions.Can be beneficial but does not inherently solve the silanol/metal interaction problem.Worth considering if selectivity is also an issue.
Polymer-BasedNo silica backbone, stable over a wide pH range (e.g., pH 1-14).Eliminates silanol interactions completely.A good alternative if silica-based columns fail, but may offer different selectivity.[9]
  • Action 2: Address Metal Chelation. If you suspect metal contamination is the cause, add a small amount of a strong chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your mobile phase.[15] This will bind to metal ions in the system, making them unavailable to interact with your analyte. Alternatively, passivate the entire system (see Protocol 2).

Q4: What can cause peak fronting?

While less common for this analyte, peak fronting (a leading edge to the peak) can also occur. Potential causes include:

  • Column Overload: Injecting too much sample mass onto the column.[2][12] Try diluting your sample and re-injecting.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1][2] Always try to dissolve your sample in the initial mobile phase.[15]

  • Column Collapse: A physical collapse of the stationary phase bed within the column, though this is a less frequent issue with modern, stable columns.[1]

Experimental Protocols

Protocol 1: Preparation of a Buffered Low-pH Mobile Phase

This protocol describes the preparation of 1 L of a 90:10 Acetonitrile/Buffered Water mobile phase at pH 2.8.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄), 85%

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare Aqueous Buffer:

    • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of water (approx. 3.4 g).

    • Add the KH₂PO₄ to ~950 mL of HPLC-grade water in a clean glass beaker and stir until fully dissolved.

    • Place a calibrated pH probe into the solution. Slowly add phosphoric acid dropwise while stirring until the pH reaches 2.8.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter the Buffer:

    • Filter the entire aqueous buffer solution through a 0.45 µm membrane filter to remove particulates and degas the solvent.

  • Prepare Final Mobile Phase:

    • In a clean 1 L solvent bottle, accurately measure 100 mL of the filtered aqueous buffer.

    • Add 900 mL of HPLC-grade Acetonitrile.

    • Cap the bottle and invert 10-15 times to ensure thorough mixing.

    • Sonicate for 5-10 minutes to degas the final mixture.

Protocol 2: HPLC System and Column Passivation

This procedure is used to remove active metal sites from the HPLC system and column that may cause peak tailing with chelating compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade Isopropanol

  • EDTA disodium salt

Procedure:

  • Prepare Passivation Solution: Prepare a solution of 0.1% EDTA in a 50:50 mixture of HPLC-grade water and isopropanol. Filter the solution through a 0.45 µm filter.

  • System Flush:

    • Remove the column from the system.

    • Replace the column with a union (a zero-dead-volume connector).

    • Flush all pump lines with the passivation solution for 30 minutes at 1 mL/min.

  • Column Passivation:

    • Reduce the flow rate to 0.2 mL/min.

    • Install the column in its normal flow direction.

    • Pump the passivation solution through the column for 2-3 hours. Do not exceed the column's maximum pressure rating.

  • Final Rinse:

    • Replace the passivation solution with 100% HPLC-grade isopropanol and flush the system and column for 30 minutes.

    • Replace the isopropanol with your mobile phase and equilibrate the system as usual before analysis.

Visualization of a Key Interaction

Peak tailing often originates from a secondary interaction between the analyte and the stationary phase. The diagram below illustrates how the negatively charged, ionized silanol groups on the silica surface can interact with polar parts of the analyte molecule, delaying its elution and causing peak tailing.

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Si O1 O Silica->O1 O2 O⁻ Silica->O2 H1 H O1->H1 Analyte Analyte Molecule (3,5,6-trichloro-4-hydroxypicolinic acid) Analyte->O2  Secondary Ionic Interaction  (Causes Tailing)

Figure 2. Analyte interaction with an ionized silanol group.

References

optimizing extraction efficiency of 3,5,6-trichloro-4-hydroxypicolinic acid from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Extraction of 3,5,6-Trichloro-4-hydroxypicolinic Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of 3,5,6-trichloro-4-hydroxypicolinic acid from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is 3,5,6-trichloro-4-hydroxypicolinic acid, and what makes its extraction challenging?

3,5,6-trichloro-4-hydroxypicolinic acid is a chlorinated pyridine derivative containing both a carboxylic acid and a hydroxyl group. Its extraction is challenging due to its polarity and acidic nature, which can lead to strong interactions with matrix components, variable solubility in organic solvents depending on pH, and potential for chelation with metal ions. Optimizing pH is critical to ensure the molecule is in its neutral, less polar form for efficient extraction into organic solvents.

Q2: What are the most common methods for extracting this compound from complex matrices?

The primary methods for extracting polar, acidic compounds like 3,5,6-trichloro-4-hydroxypicolinic acid include:

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte or interferences. Polymeric or C18 reversed-phase cartridges are common choices.[1][2]

  • Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte between two immiscible liquids.[3][4] The pH of the aqueous phase is adjusted to neutralize the analyte, increasing its affinity for the organic solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.[5][6]

Q3: How do I select the appropriate extraction method for my specific matrix (e.g., soil, urine, plasma)?

The choice of method depends on the matrix complexity, required cleanup level, and desired throughput.

  • Urine/Plasma: SPE is often preferred for biological fluids as it provides excellent cleanup, removing proteins and phospholipids that can cause matrix effects.[2] LLE is also a viable, though more labor-intensive, option.

  • Soil/Tissue: QuEChERS is highly effective for these complex solid matrices. It efficiently extracts a wide range of analytes while its d-SPE cleanup step can be tailored to remove specific interferences like pigments and lipids.[5][6] LLE can also be used after initial homogenization and solvent extraction from the solid sample.[7]

  • Water: For aqueous samples with low levels of interference, LLE or SPE are both suitable. SPE can also be used to concentrate the analyte from large sample volumes.

Q4: Which analytical techniques are typically used for the final detection and quantification?

Due to the need for high sensitivity and selectivity, chromatographic methods coupled with mass spectrometry are standard:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for polar, non-volatile compounds. It offers excellent sensitivity and specificity.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique requires a derivatization step to make the polar analyte volatile. For example, derivatization with agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.

Problem 1: Low Analyte Recovery

Q: My recovery of 3,5,6-trichloro-4-hydroxypicolinic acid is consistently below 70%. What are the potential causes and solutions?

A: Low recovery can stem from several factors related to pH, solvent choice, and procedural steps.

For Liquid-Liquid Extraction (LLE):

  • Incorrect pH: The analyte has a carboxylic acid group, making it anionic and water-soluble at neutral or high pH. To extract it into an organic solvent, the aqueous phase must be acidified (typically to pH < 4) to protonate the carboxyl group, rendering the molecule neutral.[4]

  • Inappropriate Solvent: The organic solvent may not have the optimal polarity. Try solvents with higher polarity like ethyl acetate or dichloromethane if using a less polar solvent like hexane.

  • Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing or shaking in a separatory funnel) to maximize the surface area between the two phases and allow for equilibrium to be reached.[3]

  • Emulsion Formation: If an emulsion forms, it can trap the analyte. To break it, try adding a small amount of saturated brine (NaCl solution) or centrifuging the sample.

For Solid-Phase Extraction (SPE):

  • Improper Sorbent Conditioning: Failure to condition the sorbent (e.g., with methanol followed by water/buffer) will prevent proper interaction between the sorbent and the analyte, leading to breakthrough during sample loading.[8]

  • Incorrect Sample pH: As with LLE, the sample pH should be adjusted to ensure the analyte is in its neutral form to retain it on a reversed-phase (e.g., C18) sorbent.

  • Analyte Breakthrough: The sample may be loaded too quickly, or the sorbent capacity may be insufficient for the sample volume or analyte concentration. Consider using a larger sorbent bed mass or reducing the flow rate.

  • Inefficient Elution: The elution solvent may be too weak to desorb the analyte from the sorbent. If using methanol, try a stronger solvent or add a small percentage of acid (e.g., formic acid) to the elution solvent to ensure the analyte is protonated and released. Use a minimal volume to avoid excessive sample dilution.[8]

For QuEChERS:

  • Suboptimal Extraction Solvent: While acetonitrile is common, its efficiency can be pH-dependent. Using acidified acetonitrile can improve the extraction of acidic analytes from the matrix.[5]

  • Incomplete Phase Separation: The addition of salts like MgSO₄ and NaCl is crucial for inducing phase separation between the aqueous matrix and the acetonitrile. Ensure the salts are fully dissolved through vigorous shaking.[6]

  • Analyte Loss During Cleanup: The d-SPE cleanup sorbent may be too aggressive. For acidic analytes, avoid excessive amounts of PSA (N-propylethylenediamine), which is a weak anion exchanger and can retain acids. If PSA is necessary to remove organic acids, its amount should be carefully optimized.

Problem 2: High Matrix Effects & Poor Reproducibility

Q: I'm observing significant signal suppression in my MS analysis and poor reproducibility between replicates. How can I resolve this?

A: Matrix effects and poor reproducibility are often linked to insufficient sample cleanup and inconsistencies in the experimental procedure.

  • Improve Cleanup:

    • QuEChERS: Optimize the d-SPE cleanup step. A combination of MgSO₄ (removes water), PSA (removes organic acids, sugars), and C18 (removes nonpolar interferences) is common. For highly pigmented samples, graphitized carbon black (GCB) can be used, but it may also adsorb planar analytes.[5]

    • SPE: Include a "wash" step after sample loading to remove co-extracted interferences.[8] The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. A mix of water and a small percentage of organic solvent (e.g., 5-10% methanol) is a good starting point.

  • Ensure Sample Homogeneity: For solid samples like soil or tissue, ensure the initial sample is thoroughly homogenized to guarantee that each subsample is representative.

  • Standardize Procedures: Maintain consistency in all steps, including shaking/vortexing times, centrifugation speeds, and incubation periods. Automated systems can help improve reproducibility.

  • Use an Internal Standard: Incorporate a stable isotope-labeled version of the analyte or a structurally similar compound as an internal standard. This will compensate for analyte loss during sample preparation and for matrix-induced signal variations.

Quantitative Data Summary

The following table summarizes recovery data for the related compound 3,5,6-trichloro-2-pyridinol (TCP) using a modified QuEChERS method, which can serve as a benchmark for optimizing your extraction protocol.

AnalyteMatrixExtraction MethodSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
TCPDuck MuscleModified QuEChERS1 µg/kg74.812.3
TCPDuck MuscleModified QuEChERS10 µg/kg81.89.8
TCPDuck MuscleModified QuEChERS100 µg/kg79.58.1
Data adapted from a study on the simultaneous determination of chlorpyrifos and TCP in duck muscle.[5]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Method

This protocol is a starting point for extracting 3,5,6-trichloro-4-hydroxypicolinic acid from a liquid matrix like urine.

  • Sample Pre-treatment:

    • To 1 mL of sample, add an internal standard.

    • Acidify the sample to pH 3-4 with an acid like formic acid or HCl.

    • Centrifuge to pellet any precipitates.[8]

  • Column Conditioning:

    • Pass 3 mL of methanol through a C18 SPE cartridge (e.g., 500 mg bed mass).

    • Pass 3 mL of deionized water (pH-adjusted to 3-4) through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash with 3 mL of 5% methanol in water to remove less polar interferences.

  • Elution:

    • Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

    • Elute the analyte with 2 x 2 mL of methanol or acetonitrile into a collection tube. Adding a small amount of acid (e.g., 0.1% formic acid) to the elution solvent may improve recovery.[8]

  • Final Step:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: General QuEChERS Method for Solid Matrices

This protocol is a template for extraction from complex solid matrices like soil.

  • Sample Preparation:

    • Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.[6]

    • Add internal standard.

    • Add 10 mL of water (if the sample is dry) and vortex to create a slurry.[6]

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.[9]

    • Centrifuge at >4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg C18, and 25-50 mg PSA). Note: The amount of PSA should be minimized to prevent loss of the acidic analyte.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Step:

    • Take an aliquot of the cleaned supernatant for direct injection or evaporate and reconstitute in a suitable solvent for analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis start 1. Sample Collection (e.g., Soil, Plasma) homogenize 2. Homogenization & Aliquoting start->homogenize spike 3. Spike Internal Standard homogenize->spike adjust 4. pH Adjustment & Pre-treatment spike->adjust extract 5. Extraction (LLE, SPE, or QuEChERS) adjust->extract cleanup 6. Cleanup & Purification (e.g., d-SPE, SPE Wash) extract->cleanup evap 7. Solvent Evaporation & Reconstitution cleanup->evap analysis 8. Instrumental Analysis (e.g., LC-MS/MS) evap->analysis end 9. Data Processing & Reporting analysis->end

Caption: General experimental workflow for analyte extraction.

Troubleshooting_Low_Recovery start Problem: Low Analyte Recovery q_method Which extraction method? start->q_method lle LLE q_method->lle LLE spe SPE q_method->spe SPE quechers QuEChERS q_method->quechers QuEChERS q_ph_lle Is aqueous phase pH < 4? lle->q_ph_lle sol_ph_lle Action: Acidify sample to protonate analyte. q_ph_lle->sol_ph_lle No q_solvent_lle Is solvent polarity optimal? q_ph_lle->q_solvent_lle Yes sol_solvent_lle Action: Test a more polar solvent (e.g., Ethyl Acetate). q_solvent_lle->sol_solvent_lle No q_ph_spe Is sample pH adjusted for neutral form? spe->q_ph_spe sol_ph_spe Action: Acidify sample before loading. q_ph_spe->sol_ph_spe No q_elution_spe Is elution solvent strong enough? q_ph_spe->q_elution_spe Yes sol_elution_spe Action: Increase solvent strength or add acid modifier. q_elution_spe->sol_elution_spe No q_cleanup Is analyte lost during d-SPE cleanup? quechers->q_cleanup sol_cleanup Action: Reduce amount of PSA or test alternative sorbents. q_cleanup->sol_cleanup Yes

Caption: Troubleshooting flowchart for low analyte recovery.

References

overcoming solubility issues with 3,5,6-trichloro-4-hydroxypicolinic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5,6-trichloro-4-hydroxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 3,5,6-trichloro-4-hydroxypicolinic acid?

Q2: Which organic solvents are likely to dissolve 3,5,6-trichloro-4-hydroxypicolinic acid?

A2: Based on the solubility of similar chlorinated pyridine compounds, polar aprotic solvents are a good starting point. Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective at dissolving compounds with both polar functional groups and a lipophilic core. Polar protic solvents like ethanol and methanol may also be suitable, though solubility might be lower than in DMSO or DMF.

Q3: How does pH influence the solubility of this compound in aqueous solutions?

A3: As a picolinic acid derivative, 3,5,6-trichloro-4-hydroxypicolinic acid is an acidic molecule. In aqueous solutions, its solubility is expected to be highly pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. As the pH increases above its pKa, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt. Therefore, solubility should increase significantly in basic conditions (e.g., pH > 8).

Q4: Are there any known stability issues I should be aware of when preparing solutions?

A4: While specific stability data is limited, halogenated pyridines can be susceptible to nucleophilic substitution under certain conditions. When using highly basic conditions to aid dissolution, it is advisable to prepare solutions fresh and store them at low temperatures to minimize potential degradation. Monitor for any color changes or precipitation upon storage, which might indicate instability.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with 3,5,6-trichloro-4-hydroxypicolinic acid in your experiments.

Problem 1: The compound does not dissolve in my desired aqueous buffer.

Systematic Troubleshooting Workflow

G start Start: Compound Insoluble in Aqueous Buffer check_ph Is the buffer pH > 8? start->check_ph adjust_ph Adjust pH to > 8 with NaOH or KOH (e.g., 0.1 M) check_ph->adjust_ph No sonicate Apply Sonication (e.g., 15-30 min) check_ph->sonicate Yes adjust_ph->sonicate failure Failure: Try Alternative Solvent System adjust_ph->failure heat Gently Warm Solution (e.g., to 30-40°C) sonicate->heat sonicate->failure organic_cosolvent Add a Water-Miscible Organic Co-solvent (e.g., DMSO, Ethanol) heat->organic_cosolvent heat->failure success Success: Compound Dissolved organic_cosolvent->success organic_cosolvent->failure

Caption: Workflow for dissolving the compound in aqueous buffers.

Detailed Methodologies:

  • pH Adjustment:

    • Prepare a suspension of the compound in the desired aqueous buffer.

    • While stirring, add a dilute solution of NaOH or KOH (e.g., 0.1 M to 1 M) dropwise to raise the pH.

    • Monitor the dissolution of the solid as the pH increases. Aim for a final pH between 8 and 10 for initial trials. Be mindful that high pH could affect downstream experiments.

  • Use of Co-solvents:

    • If pH adjustment alone is insufficient or undesirable for your experiment, consider adding a minimal amount of a water-miscible organic co-solvent.

    • Start by adding DMSO or ethanol to the aqueous suspension, typically not exceeding 5-10% (v/v) of the total volume, as higher concentrations may impact biological assays.

    • Stir and observe for dissolution. Gentle warming or sonication can be used in conjunction with co-solvents.

Problem 2: I need to prepare a high-concentration stock solution.

Recommended Solvent Selection Protocol

G start Start: Prepare High-Concentration Stock dmso_dmf Primary Choice: 100% DMSO or DMF start->dmso_dmf test_solubility Test Solubility at Desired Concentration dmso_dmf->test_solubility soluble Soluble? test_solubility->soluble success Success: Stock Solution Prepared soluble->success Yes alternative Secondary Choice: Ethanol or Methanol soluble->alternative No alternative->test_solubility failure Consider Solvent Mixture or Different Compound Batch alternative->failure

Caption: Protocol for selecting a solvent for a high-concentration stock solution.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh a small, precise amount of 3,5,6-trichloro-4-hydroxypicolinic acid (e.g., 1-5 mg) into several glass vials.

  • Solvent Addition: To each vial, add a calculated volume of a different solvent (e.g., DMSO, DMF, ethanol, methanol, acetonitrile) to achieve a high target concentration (e.g., 10, 50, or 100 mM).

  • Dissolution Methods:

    • Vortex each vial for 2 minutes.

    • If not dissolved, sonicate for 15-30 minutes.

    • If still not dissolved, gently warm to 30-40°C for up to 30 minutes.

  • Observation: Visually inspect for complete dissolution. Note the solvent and conditions that result in a clear solution.

Data Presentation: Solvent Selection Guide

The following table summarizes the likely effectiveness of various solvents based on the chemical properties of 3,5,6-trichloro-4-hydroxypicolinic acid. This should be used as a starting point for your experimental validation.

SolventSolvent TypeExpected SolubilityRecommended Use
Water (pH < 7) Polar ProticVery LowNot recommended for stock solutions
Water (pH > 8) Polar ProticModerate to HighAqueous experimental buffers
DMSO Polar AproticHighPrimary choice for high-concentration stocks
DMF Polar AproticHighAlternative to DMSO for stocks
Ethanol Polar ProticModerateSecondary choice for stocks, co-solvent
Methanol Polar ProticModerateSecondary choice for stocks, co-solvent
Acetonitrile Polar AproticLow to ModerateMay be suitable for some applications
Acetone Polar AproticLowNot a primary recommendation
Dichloromethane NonpolarVery LowNot recommended
Hexanes NonpolarVery LowNot recommended

Signaling Pathway and Experimental Context (Hypothetical)

While the specific biological targets of 3,5,6-trichloro-4-hydroxypicolinic acid are not detailed in the provided context, many halogenated aromatic compounds are investigated as inhibitors of signaling pathways in drug development. Below is a hypothetical signaling pathway diagram illustrating where such a compound might act, for example, as a kinase inhibitor.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene translocation Inhibitor 3,5,6-trichloro-4-hydroxypicolinic acid Inhibitor->Kinase2

Caption: Hypothetical inhibition of a cytoplasmic kinase by the compound.

minimizing degradation of 3,5,6-trichloro-4-hydroxypicolinic acid during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3,5,6-trichloro-4-hydroxypicolinic acid during sample preparation?

The primary factors contributing to the degradation of halogenated and hydroxylated aromatic acids like 3,5,6-trichloro-4-hydroxypicolinic acid during sample preparation include:

  • pH Extremes: Both highly acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.[1][2][3] The ionization state of the molecule can change with pH, leading to different degradation pathways.[2][3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the breakdown of the compound. The presence of photosensitizers in the sample matrix can exacerbate this process.

  • Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, or exposure to air, particularly at elevated temperatures or pH.

  • Elevated Temperatures: High temperatures used during sample extraction, evaporation, or storage can accelerate degradation reactions.

  • Matrix Effects: Components within the sample matrix (e.g., enzymes, metal ions, reactive chemicals) can interact with and degrade the analyte.

Q2: How can I minimize the degradation of my analyte during sample storage?

To minimize degradation during storage, it is recommended to:

  • Store samples at low temperatures, preferably at -20°C or -80°C.

  • Protect samples from light by using amber vials or by wrapping containers in aluminum foil.

  • Adjust the sample pH to a mildly acidic range (e.g., pH 3-5) if preliminary stability tests indicate this is optimal. However, the ideal pH should be experimentally determined.

  • Store extracts under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Minimize freeze-thaw cycles.

Q3: What are the common degradation products I should look for?

While specific degradation products for 3,5,6-trichloro-4-hydroxypicolinic acid are not documented, potential degradation pathways could involve:

  • Decarboxylation: Loss of the carboxylic acid group to form a trichlorohydroxypyridine.

  • Dehalogenation: Removal of one or more chlorine atoms.

  • Oxidation: Formation of quinone-like structures or ring-opening products.

  • Hydrolysis: Under harsh conditions, cleavage of the pyridine ring might occur.

It is advisable to use a non-specific, high-resolution mass spectrometry method to screen for potential degradation products in stressed samples.

Troubleshooting Guides

Issue 1: Low Analyte Recovery After Sample Extraction
Potential Cause Troubleshooting Step Rationale
Degradation due to pH Buffer the sample to a mildly acidic pH (e.g., 4-6) before extraction. Perform a pH stability study by incubating the analyte at different pH values and analyzing for degradation.Many phenolic and carboxylic acid compounds are more stable in slightly acidic conditions which suppress ionization and inhibit base-catalyzed hydrolysis.[1]
Thermal Degradation Use extraction techniques that do not require high temperatures, such as solid-phase extraction (SPE) or a QuEChERS-based method at room temperature. If evaporation is necessary, use a gentle stream of nitrogen at a low temperature.Elevated temperatures can accelerate the rate of degradation reactions.
Oxidative Degradation Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample before extraction. Purge the sample with nitrogen or argon.Antioxidants can scavenge free radicals and prevent oxidative degradation of the phenolic hydroxyl group.
Incomplete Extraction Optimize the extraction solvent polarity and pH. For a picolinic acid derivative, a polar organic solvent or a mixture with acidified water is likely to be effective. Ensure thorough mixing and sufficient extraction time.The solubility and partitioning of the analyte are highly dependent on the solvent and pH.
Issue 2: Inconsistent Results Between Replicate Injections
Potential Cause Troubleshooting Step Rationale
On-instrument Degradation Ensure the mobile phase is degassed and fresh. Check for compatibility of the mobile phase with the analyte. If using mass spectrometry, check for in-source degradation.Reactive components in the mobile phase or harsh conditions in the analytical instrument can cause degradation.
Photodegradation in Autosampler Use amber autosampler vials or a cooled autosampler with light protection.Prolonged exposure to light in the autosampler can lead to photodegradation.
Adsorption to Vials/Tubing Use silanized glass vials or polypropylene vials. Prime the HPLC system thoroughly.Active sites on glass surfaces or tubing can adsorb the analyte, leading to variable injection amounts.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Picolinic Acid Herbicides from Water Samples

This protocol is adapted from methods for other picolinic acid herbicides and should be optimized for 3,5,6-trichloro-4-hydroxypicolinic acid.[4][5]

  • Sample Pre-treatment:

    • To a 100 mL water sample, add a suitable internal standard.

    • Adjust the sample pH to approximately 3 with a dilute acid (e.g., formic acid).

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) by passing 2 mL of methanol followed by 2 mL of acidified water (pH 3). Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of acidified water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the analyte with 2 x 1.5 mL of a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC analysis.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This is a general starting point for the analysis of picolinic acid derivatives.

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Detection: Electrospray ionization (ESI) in negative ion mode is likely suitable for a deprotonated carboxylic acid. Monitor for the [M-H]⁻ ion.

Visualizations

degradation_pathway main 3,5,6-trichloro-4- hydroxypicolinic acid decarboxylation Decarboxylation (Heat, pH extremes) main->decarboxylation -CO2 dehalogenation Dehalogenation (Photolysis, Reductive conditions) main->dehalogenation -Cl oxidation Oxidation (Oxidizing agents, Light, High pH) main->oxidation hydrolysis Ring Opening (Harsh acidic/alkaline conditions) main->hydrolysis product1 Trichlorohydroxypyridine decarboxylation->product1 product2 Di/Monochloro- hydroxypicolinic acid dehalogenation->product2 product3 Quinone-like structures/ Ring-opened products oxidation->product3 product4 Acyclic fragments hydrolysis->product4

Caption: Hypothesized degradation pathways for 3,5,6-trichloro-4-hydroxypicolinic acid.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Aqueous Sample ph_adjust pH Adjustment (Acidification) sample->ph_adjust spe Solid-Phase Extraction (SPE) ph_adjust->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms

Caption: General experimental workflow for the analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.

References

Technical Support Center: LC-MS/MS Analysis of 3,5,6-trichloro-4-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.

Troubleshooting Guides

This section addresses common issues experienced during the analysis of 3,5,6-trichloro-4-hydroxypicolinic acid, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I observing significant signal suppression for my analyte in soil or water samples compared to the standard in a pure solvent?

A1: Signal suppression is a common matrix effect in LC-MS/MS analysis and can be caused by co-eluting endogenous matrix components that interfere with the ionization of the target analyte.[1][2] In soil and water samples, these interfering components can include humic acids, fulvic acids, and various inorganic salts.[3]

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[1] For soil samples, a common approach involves extraction with a basic solution (e.g., 0.5N KOH in 10% KCl) followed by acidification and liquid-liquid extraction (LLE) with a solvent like chloroform.[1] For water samples, solid-phase extraction (SPE) using cartridges like graphitized carbon-based or polymer-based sorbents can effectively remove interferences.[4]

  • Optimize Chromatographic Separation: Ensure that the analyte is chromatographically resolved from the bulk of the matrix components. This can be achieved by adjusting the gradient elution profile, changing the mobile phase composition, or using a different stationary phase.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[5] However, this approach may compromise the method's sensitivity, so it's a trade-off that needs to be evaluated based on the required limit of quantification.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate compensation during data analysis.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for signal suppression or enhancement.

Q2: My analyte recovery is inconsistent across different sample batches. What could be the cause?

A2: Inconsistent recovery can be due to variability in the sample matrix, inefficiencies in the extraction process, or analyte degradation.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency: Perform recovery experiments by spiking a known amount of the analyte into blank matrix samples before and after the extraction process. This will help to differentiate between extraction losses and matrix-induced signal suppression.

  • Ensure pH Control: The extraction efficiency of acidic compounds like 3,5,6-trichloro-4-hydroxypicolinic acid is highly dependent on the pH of the extraction solvent. Ensure consistent and optimal pH throughout the sample preparation process. For example, the extraction from soil is often performed under basic conditions to deprotonate the acid, followed by acidification to protonate it for subsequent extraction into an organic solvent.[1]

  • Check for Analyte Stability: Assess the stability of the analyte in the sample matrix and in the final extract under the storage conditions used. Analyte degradation can lead to lower and more variable recoveries.

  • Homogenize Samples Thoroughly: In solid matrices like soil, ensure that the samples are thoroughly homogenized to ensure that the portion taken for analysis is representative of the entire sample.

Q3: I am observing significant peak tailing for 3,5,6-trichloro-4-hydroxypicolinic acid. How can I improve the peak shape?

A3: Peak tailing for acidic analytes can be caused by interactions with active sites on the column or other components of the LC system.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using formic acid) to keep the carboxylic acid group of the analyte protonated. This will minimize secondary interactions with the stationary phase.

  • Use a High-Purity Stationary Phase: Employ a high-quality, end-capped C18 column to minimize silanol interactions.

  • Clean the LC System: Contaminants in the LC system, particularly in the injector or column, can lead to peak tailing. Flush the system with a strong solvent.

  • Consider a Different Stationary Phase: If peak shape issues persist, consider a different stationary phase, such as one with a polar-embedded group, which can sometimes provide better peak shape for acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of matrix effects for 3,5,6-trichloro-4-hydroxypicolinic acid in environmental samples?

A1: The primary cause of matrix effects for this analyte in environmental samples is the presence of co-eluting organic matter (like humic and fulvic acids in soil and water) and inorganic salts.[3] These substances can interfere with the desolvation and ionization of the analyte in the electrospray ionization (ESI) source, leading to either suppression or enhancement of the signal.[2]

Q2: How can I quantitatively assess the matrix effect for my samples?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.[7] The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Extract) / (Peak Area in Pure Solvent)

  • An MF < 1 indicates signal suppression.

  • An MF > 1 indicates signal enhancement.

  • An MF = 1 indicates no matrix effect.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of 3,5,6-trichloro-4-hydroxypicolinic acid?

A3: While not strictly mandatory in all cases, the use of a SIL-IS is highly recommended for the most accurate and precise quantification, especially when dealing with complex and variable matrices.[6] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby providing reliable correction for matrix effects.

Q4: What are the typical sample preparation methods for analyzing 3,5,6-trichloro-4-hydroxypicolinic acid in soil and water?

A4:

  • Soil: A common method involves extraction with a basic solution (e.g., 0.5N KOH in 10% KCl) to deprotonate the acidic analyte and bring it into solution. The sample is then centrifuged, and an aliquot of the supernatant is acidified (e.g., with sulfuric acid to pH < 1.5). This is followed by liquid-liquid extraction (LLE) with an organic solvent like chloroform to isolate the protonated analyte. The organic extract is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[1]

  • Water: Solid-phase extraction (SPE) is a widely used technique. The water sample is passed through an SPE cartridge (e.g., graphitized carbon-based) that retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a suitable solvent (e.g., a mixture of methylene chloride and methanol). The eluate is then evaporated and reconstituted for analysis.[4]

Q5: What are the recommended LC-MS/MS parameters for the analysis of 3,5,6-trichloro-4-hydroxypicolinic acid?

A5: This analyte is an acidic compound and is typically analyzed in negative ion mode using electrospray ionization (ESI).

  • Liquid Chromatography: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, with an acidic modifier like formic acid to ensure the analyte is in its protonated form for good chromatographic retention and peak shape.

  • Mass Spectrometry: In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is monitored as the precursor ion. Multiple reaction monitoring (MRM) is used for quantification, where the precursor ion is fragmented, and a specific product ion is monitored.

Data Presentation

Table 1: Representative Analyte Response in Different Matrices Compared to a Pure Standard

MatrixAnalyte Concentration (pg on column)Average Response (Area Counts)Repeatability (RSD %)Matrix Effect (Relative to Water)
Water~2015,000<15%100% (Reference)
Silt Loam Soil Extract~2012,500<15%83.3% (Suppression)
Clay Loam Soil Extract~2011,000<15%73.3% (Suppression)
Sandy Loam Soil Extract~2013,800<15%92.0% (Slight Suppression)

Data is illustrative and based on trends observed in the analysis of acidic herbicides in soil matrices.[1] Actual values will vary depending on the specific matrix, sample preparation method, and instrument conditions.

Experimental Protocols

Protocol 1: Extraction and Cleanup of 3,5,6-trichloro-4-hydroxypicolinic acid from Soil (Adapted from Agilent Application Note 5989-5433EN[1])

  • Extraction:

    • Weigh 20 g of soil into a centrifuge tube.

    • Add 50 mL of 0.5N KOH in 10% KCl solution.

    • Shake vigorously to mix.

    • Place in a boiling water bath for 15 minutes.

    • Shake on a horizontal shaker for 15 minutes.

    • Centrifuge at 1200-1500 rpm for 15 minutes.

  • Acidification:

    • Transfer a 3.0 mL aliquot of the supernatant to a new centrifuge tube.

    • Add 150 µL of 12 N sulfuric acid.

    • Vortex and confirm the pH is below 1.5.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of chloroform to the acidified extract.

    • Vortex for 30 seconds and centrifuge at 3000 rpm for 2 minutes.

    • Transfer the lower chloroform layer to a clean tube.

    • Repeat the chloroform extraction two more times, combining the extracts.

  • Concentration and Reconstitution:

    • Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.

    • Immediately reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_Problem Problem Identification cluster_Investigation Investigation of Matrix Effects cluster_Mitigation Mitigation Strategies cluster_Confirmation Confirmation of Mitigation A Poor Accuracy, Precision, or Sensitivity B Post-Column Infusion (Qualitative Assessment) A->B Investigate C Post-Extraction Spike (Quantitative Assessment) A->C Investigate D Optimize Sample Preparation (e.g., SPE, LLE) B->D Identify Interference Zone C->D Quantify Effect E Improve Chromatographic Separation C->E Quantify Effect F Sample Dilution C->F Quantify Effect G Use Stable Isotope-Labeled Internal Standard (SIL-IS) C->G Quantify Effect H Matrix-Matched Calibration C->H Quantify Effect I Method Validation (Accuracy, Precision, Recovery) D->I Implement & Validate E->I Implement & Validate F->I Implement & Validate G->I Implement & Validate H->I Implement & Validate Causes_Consequences_Matrix_Effects cluster_Causes Causes of Matrix Effects cluster_Mechanism Mechanism cluster_Consequences Consequences Cause1 Co-eluting Endogenous Components (e.g., Humic Acids) Mechanism Interference with Analyte Ionization in ESI Source Cause1->Mechanism Cause2 Inorganic Salts Cause2->Mechanism Cause3 Residual Sample Preparation Reagents Cause3->Mechanism Consequence1 Signal Suppression Mechanism->Consequence1 Consequence2 Signal Enhancement Mechanism->Consequence2 Consequence3 Poor Accuracy and Precision Consequence1->Consequence3 Consequence4 Inaccurate Quantification Consequence1->Consequence4 Consequence5 Reduced Method Sensitivity Consequence1->Consequence5 Consequence2->Consequence3 Consequence2->Consequence4 Consequence2->Consequence5

References

Technical Support Center: Stability of 3,5,6-trichloro-4-hydroxypicolinic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of 3,5,6-trichloro-4-hydroxypicolinic acid stock solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Issue: My 3,5,6-trichloro-4-hydroxypicolinic acid stock solution is showing signs of degradation (e.g., color change, precipitation, loss of activity). What are the potential causes and how can I fix it?

Degradation of your stock solution can be attributed to several factors, primarily photodegradation, hydrolysis, and thermal stress. Below is a step-by-step guide to troubleshoot and mitigate these issues.

  • Light Exposure (Photodegradation):

    • Is your stock solution exposed to light? 3,5,6-trichloro-4-hydroxypicolinic acid, like its close structural analog 3,5,6-trichloro-2-pyridinol (TCP), is susceptible to photodegradation, especially when exposed to UV light.[1] Other picolinic acid herbicides are also known to degrade in the presence of light.[2]

    • Solution:

      • Store the stock solution in amber vials or wrap the container with aluminum foil to protect it from light.

      • Minimize exposure to ambient light during handling and preparation.

  • pH of the Solution (Hydrolysis):

    • What is the pH of your solvent? The stability of many herbicides is pH-dependent. For instance, the photodegradation rate of the related compound TCP increases with pH, reaching a maximum at pH 5 and above.[3] Hydrolysis of some herbicides is also more rapid at alkaline pH.

    • Solution:

      • Prepare stock solutions in a buffer system to maintain a stable pH.

      • Based on data for the analog TCP, a slightly acidic to neutral pH (around 5-7) may be optimal for minimizing photodegradation. However, the optimal pH for preventing hydrolysis of 3,5,6-trichloro-4-hydroxypicolinic acid should be determined empirically.

  • Storage Temperature (Thermal Degradation):

    • At what temperature are you storing your stock solution? Picolinic acid and its derivatives can be susceptible to thermal degradation at elevated temperatures.[4]

    • Solution:

      • Store stock solutions at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.

      • For long-term storage (months to years), freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Solvent Choice:

    • What solvent are you using? The choice of solvent can impact the stability of pyridine carboxylic acids. Both protic (e.g., water, ethanol) and aprotic (e.g., DMSO, acetone) solvents can influence reactivity.

    • Solution:

      • If using an aqueous solution, ensure the water is of high purity (e.g., HPLC-grade, Milli-Q) to avoid contaminants that could catalyze degradation.

      • For non-aqueous stock solutions, use high-purity, anhydrous solvents. DMSO is a common choice for creating highly concentrated stock solutions that are then diluted into aqueous buffers for experiments.

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Troubleshooting_Workflow start Stock Solution Degradation Observed light_exposure Is the solution exposed to light? start->light_exposure ph_issue What is the pH of the solvent? light_exposure->ph_issue No protect_from_light Store in amber vials or wrap in foil. Minimize light exposure during handling. light_exposure->protect_from_light Yes temp_issue What is the storage temperature? ph_issue->temp_issue No adjust_ph Use a buffered solution (pH 5-7 recommended). Empirically determine optimal pH. ph_issue->adjust_ph Yes solvent_issue What solvent is being used? temp_issue->solvent_issue No adjust_temp Store at 2-8°C (short-term) or -20°C/-80°C (long-term in aliquots). temp_issue->adjust_temp Yes check_solvent Use high-purity water or anhydrous solvents. Consider DMSO for concentrated stocks. solvent_issue->check_solvent Yes end_node Stable Stock Solution solvent_issue->end_node No protect_from_light->end_node adjust_ph->end_node adjust_temp->end_node check_solvent->end_node

Caption: Troubleshooting workflow for unstable stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 3,5,6-trichloro-4-hydroxypicolinic acid?

A1: The choice of solvent depends on the desired concentration and the experimental application.

  • For highly concentrated stock solutions: Anhydrous dimethyl sulfoxide (DMSO) is a good initial choice due to its high solvating power for many organic molecules.

  • For direct use in aqueous biological assays: Preparing a stock solution in a buffered aqueous solution at the desired pH is recommended. Ensure the final concentration of any organic co-solvent (if used for initial dissolution) is compatible with your experimental system.

Q2: At what pH should I prepare my aqueous stock solution?

A2: While specific data for 3,5,6-trichloro-4-hydroxypicolinic acid is limited, studies on the closely related compound 3,5,6-trichloro-2-pyridinol (TCP) show that its photodegradation rate increases with pH, stabilizing at pH 5 and above.[3] Therefore, preparing the solution in a slightly acidic to neutral buffer (pH 5-7) is a reasonable starting point to minimize light-induced degradation. The ionization state of the carboxylic acid and hydroxyl groups will be pH-dependent, which can also affect stability.[5]

Q3: How should I store my stock solution and for how long?

A3: To maximize stability, follow these storage guidelines:

  • Short-term (up to a few weeks): Store at 2-8°C in a light-protected container (amber vial or wrapped in foil).

  • Long-term (months to years): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Always protect from light.

Q4: Can I autoclave my stock solution to sterilize it?

A4: Autoclaving involves high temperatures (typically 121°C), which can lead to thermal degradation of picolinic acid derivatives.[4] It is not recommended to autoclave stock solutions of 3,5,6-trichloro-4-hydroxypicolinic acid. Instead, sterile-filter the solution through a 0.22 µm filter if sterility is required.

Q5: What are the primary degradation pathways for 3,5,6-trichloro-4-hydroxypicolinic acid?

A5: Based on data from structurally similar compounds, the primary degradation pathways are:

  • Photodegradation: Breakdown upon exposure to light, particularly UV wavelengths.[1][2]

  • Hydrolysis: Chemical decomposition in the presence of water, which can be influenced by pH.[2][5]

  • Thermal Degradation: Decomposition at elevated temperatures.[4]

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Degradation_Pathways Compound 3,5,6-trichloro-4-hydroxypicolinic Acid Stock Solution Photodegradation Photodegradation Compound->Photodegradation Light Exposure (UV) Hydrolysis Hydrolysis Compound->Hydrolysis Water (pH dependent) Thermal_Degradation Thermal Degradation Compound->Thermal_Degradation High Temperature Degradation_Products Inactive Degradation Products Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Primary degradation pathways for the stock solution.

Quantitative Data Summary

The following tables summarize stability data for 3,5,6-trichloro-2-pyridinol (TCP), a close structural analog of 3,5,6-trichloro-4-hydroxypicolinic acid. This data can be used as a proxy to guide experimental design.

Table 1: Effect of pH on the Photodegradation Rate of 3,5,6-trichloro-2-pyridinol (TCP) in Aqueous Solution

pHPhotodegradation Rate Constant (cm²/mJ)
2.5Increases with pH
5.0(6.40 ± 0.046) x 10⁻³
> 5.0Remains constant

Data from Shemer et al. (2005) for TCP, a structural analog.[3]

Table 2: Half-life of 3,5,6-trichloro-2-pyridinol (TCP) in the Absence of Light

ConditionHalf-life (days)
In soil65 to 360
In aqueous solution (pH not specified)Not specified
Biodegradation by C. cladosporioides (pH 6.5, 26.8°C)Significantly reduced from >40 days to <5 days

Data compiled from various studies on TCP.[6][7]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

  • Materials:

    • 3,5,6-trichloro-4-hydroxypicolinic acid

    • High-purity water (e.g., HPLC-grade, Milli-Q)

    • Buffer components (e.g., phosphate or citrate salts)

    • Calibrated pH meter

    • Amber volumetric flasks and vials

    • Sterile syringe filter (0.22 µm), if sterility is needed

  • Procedure:

    • Weigh the required amount of 3,5,6-trichloro-4-hydroxypicolinic acid in a clean, dry vessel.

    • Prepare the desired buffer solution (e.g., 10 mM phosphate buffer) in high-purity water.

    • Adjust the pH of the buffer to the desired value (e.g., pH 6.0) using a calibrated pH meter.

    • Add a small amount of the buffer to the weighed compound to create a slurry.

    • Gradually add more buffer while sonicating or vortexing until the compound is completely dissolved.

    • Transfer the solution to an amber volumetric flask and bring it to the final volume with the buffer.

    • If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile amber container.

    • Aliquot the stock solution into single-use amber vials.

    • Store the vials at the appropriate temperature (2-8°C for short-term, -20°C or -80°C for long-term).

Protocol 2: Stability Testing of the Stock Solution by HPLC

This protocol outlines a general procedure to assess the stability of your stock solution under different conditions.

  • Preparation of Samples:

    • Prepare your stock solution as described in Protocol 1.

    • Dispense aliquots of the stock solution into several sets of amber and clear vials.

    • Store the vials under different conditions to be tested (e.g., room temperature with light, room temperature in the dark, 4°C in the dark, -20°C in the dark).

  • HPLC Analysis:

    • Establish a stability-indicating HPLC method capable of separating the parent compound from potential degradation products. This may involve method development to find the optimal column, mobile phase, and detection wavelength.

    • At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each storage condition.

    • Allow the sample to come to room temperature if frozen.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

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Experimental_Workflow cluster_prep Stock Solution Preparation cluster_storage Stability Study Setup cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_start Weigh Compound prep_buffer Prepare Buffer (pH 5-7) prep_start->prep_buffer prep_dissolve Dissolve Compound prep_buffer->prep_dissolve prep_filter Sterile Filter (optional) prep_dissolve->prep_filter prep_aliquot Aliquot into Amber Vials prep_filter->prep_aliquot storage_conditions Store aliquots under various conditions (Light/Dark, Temp) prep_aliquot->storage_conditions analysis_timepoint Analyze at Time Points (0, 1, 3, 7, 14, 30 days) storage_conditions->analysis_timepoint analysis_hplc Dilute and Inject into HPLC analysis_timepoint->analysis_hplc analysis_quantify Quantify Peak Area analysis_hplc->analysis_quantify data_calc Calculate % Remaining analysis_quantify->data_calc data_plot Plot Degradation Curve data_calc->data_plot data_determine Determine Optimal Storage Conditions data_plot->data_determine

Caption: Workflow for preparing and testing stock solution stability.

References

resolving co-elution problems in chromatographic analysis of picolinic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems during the chromatographic analysis of picolinic acid and its isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My chromatogram shows a broad peak or a peak with a shoulder where picolinic acid should be. How can I confirm if this is a co-elution problem?

Answer: A shoulder on a peak or an asymmetrical peak shape is a strong indicator of co-elution, where two or more compounds elute at or near the same time.[1] To confirm this, you can use the following detector-based methods:

  • Diode Array Detector (DAD/PDA): If you are using a DAD, you can perform a peak purity analysis. The system collects multiple UV spectra across the peak. If all the spectra are identical, the peak is likely pure.[2] If the spectra differ, the system will flag it as impure, indicating co-elution.[1][2]

  • Mass Spectrometry (MS): With an MS detector, you can acquire mass spectra at different points across the eluting peak (peak scanning). If the mass spectra change, it confirms that multiple compounds are present and co-eluting.[1] Isobaric compounds (different compounds with the same mass) can be challenging, but sometimes in-source fragmentation or slight chromatographic separation can still reveal their presence.[3]

Question: I have confirmed co-elution of picolinic acid with an impurity or an isomer. What are the first steps to resolve the peaks using HPLC?

Answer: To resolve co-eluting peaks, you need to alter the chromatographic selectivity, efficiency, or retention.[2][4] Start by systematically adjusting the primary HPLC parameters. The resolution equation highlights that resolution is dependent on the capacity factor (k'), selectivity (α), and efficiency (N).[2][4]

  • Adjust Mobile Phase Strength: Weaken your mobile phase to increase the retention time (increase the capacity factor, k').[1][2] For reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[4] An ideal capacity factor is generally between 1 and 5.[1][2]

  • Change Mobile Phase pH: Picolinic acid and its isomers are ionizable compounds.[5] Adjusting the pH of the mobile phase buffer can alter their charge state and dramatically impact their interaction with the stationary phase, thereby improving selectivity.[6]

  • Modify Buffer Concentration: In ion-exchange or mixed-mode chromatography, altering the buffer concentration can influence retention and selectivity.[5]

  • Switch Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different chemical properties and can change the elution order and separation of analytes.[2]

A logical workflow for troubleshooting this issue is outlined below.

G cluster_0 Troubleshooting Workflow for Co-elution start Peak Asymmetry or Shoulder Observed confirm Confirm Co-elution (DAD Peak Purity / MS Scan) start->confirm adjust_mp Adjust Mobile Phase (Strength, pH, Organic Solvent) confirm->adjust_mp resolved1 Peaks Resolved? adjust_mp->resolved1 change_col Change Stationary Phase (e.g., Phenyl-Hexyl, Mixed-Mode) resolved1->change_col No end Problem Solved resolved1->end Yes resolved2 Peaks Resolved? change_col->resolved2 advanced Utilize Advanced Techniques (2D-LC, Ion-Pairing, CE-MS) resolved2->advanced No resolved2->end Yes advanced->end

Caption: A logical workflow for diagnosing and resolving co-elution issues.

Question: Adjusting the mobile phase didn't work. How does changing the stationary phase help resolve picolinic acid isomers?

Answer: If modifying the mobile phase is insufficient, the next step is to change the stationary phase chemistry to alter selectivity. Picolinic acids are polar and ionizable, making them suitable for several types of columns beyond standard C18.[5][7]

  • Switch to a Different Reversed-Phase Column: Even within reversed-phase columns, different chemistries can provide the necessary selectivity. For example, a Phenyl-Hexyl column offers different (π-π) interactions compared to a C18 column.

  • Use a Mixed-Mode Column: These columns combine reversed-phase and ion-exchange characteristics. A mixed-mode reversed-phase/cation-exchange column can effectively separate isomers of pyridinecarboxylic acid by exploiting small differences in their hydrophobic and ionic properties.[5]

  • Employ Ion-Pair Chromatography: Using an ion-pairing reagent like tetrabutylammonium hydrogen sulfate with a standard C18 column can enhance the retention and resolution of acidic compounds like picolinic acid.[6][8]

Question: My sample is very complex, and I'm still facing co-elution with matrix components. What advanced techniques can I use?

Answer: For highly complex samples where 1D-LC is insufficient, more powerful techniques are required.

  • Two-Dimensional Liquid Chromatography (2D-LC): This technique directs a fraction (heart-cutting) or all fractions (comprehensive) from the first column (first dimension) onto a second, different column (second dimension) for further separation.[9][10] By using two columns with different selectivities (e.g., reversed-phase at different pHs, or different stationary phases), you can resolve peaks that co-elute in the first dimension.[11][12] Multiple heart-cutting 2D-LC is particularly effective for resolving challenging co-elutions in complex mixtures.[11]

  • Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE separates molecules based on their charge and size, making it an excellent alternative to HPLC for polar and charged compounds like picolinic acid.[7] CE-MS has been shown to provide better separation selectivity and symmetrical peak shapes for picolinic and quinolinic acids compared to some HPLC-MS methods where co-elution was observed.[7][13]

Frequently Asked Questions (FAQs)

Question: What is co-elution in chromatography?

Answer: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] This prevents accurate identification and quantification of the individual compounds.[1]

Question: Why is the separation of picolinic acid and its isomers (like nicotinic and isonicotinic acid) often challenging?

Answer: Picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) are structural isomers.[5] They have the same chemical formula and molecular weight, and as polar, zwitterionic compounds, they exhibit very similar physicochemical properties.[5] This makes it difficult to achieve separation using standard chromatographic methods, as they interact similarly with the stationary and mobile phases.[7] Specialized methods, such as mixed-mode chromatography, are often needed to exploit the subtle differences in their ionic and hydrophobic characteristics.[5]

Question: What is a common HPLC setup for analyzing picolinic acid?

Answer: A common and effective setup involves reversed-phase HPLC on a C18 column coupled with UV or fluorescence detection. For fluorescence detection, a post-column derivatization step is often used. For example, picolinic acid can be separated on a C18 column, and the column effluent is then irradiated with UV light in the presence of zinc acetate to produce a fluorescent product, which is then detected.[14][15]

The workflow for such an analysis is depicted below.

G cluster_1 Experimental Workflow: HPLC with Post-Column Derivatization sample Sample Preparation (e.g., Deproteinization) injection HPLC Injection sample->injection separation Separation on C18 Column injection->separation post_column Post-Column UV Irradiation (with Zinc Acetate) separation->post_column detection Fluorescence Detection (Ex: 336 nm, Em: 448 nm) post_column->detection data Data Acquisition & Analysis detection->data

Caption: HPLC workflow for picolinic acid with fluorescence detection.

Question: When should I consider chemical derivatization for picolinic acid analysis?

Answer: Chemical derivatization is employed to enhance the detectability and/or improve the chromatographic properties of an analyte. For picolinic acid, derivatization can be useful in two main scenarios:

  • To Enhance Detection Sensitivity: Picolinic acid can be converted into a picolinoyl derivative, which has been shown to provide a 5-10 times higher response in positive mode LC-ESI-MS compared to the underivatized molecule.[16]

  • For GC/MS Analysis: To make picolinic acid suitable for Gas Chromatography (GC), it must be derivatized to become volatile and thermally stable.[7] Picolinyl esters, for instance, are used for the structural determination of fatty acids by GC/MS.[17]

Question: Is a mass spectrometer (MS) necessary for resolving co-elution?

Answer: While not always necessary, a mass spectrometer is an extremely powerful tool for both identifying and resolving co-elution.

  • Identification: MS can confirm if an unresolved peak contains multiple components by revealing different mass-to-charge ratios (m/z) across the peak's profile.[1]

  • Resolution: Even if two compounds are not separated chromatographically, MS can often provide quantitative data by using selected reaction monitoring (SRM) or by extracting ion chromatograms for unique fragment ions of each compound, assuming they don't have identical fragmentation patterns.[16] In cases of isomeric co-elution where fragmentation is similar, energy-resolved tandem MS can sometimes be used to distinguish them.[18]

Quantitative Data Summary

The following tables summarize quantitative data from various methods used in the analysis of picolinic acid and related compounds.

Table 1: Comparison of HPLC Methods for Picolinic Acid Analysis

ParameterMethod 1: Ion-Pair HPLC[6][8]Method 2: Reversed-Phase HPLC with Post-Column Derivatization[14][15]Method 3: Mixed-Mode HPLC for Isomers[5]
Stationary Phase C18 Reversed-PhaseCapcell Pak C18Coresep 100 (Mixed-Mode RP/Cation-Exchange)
Mobile Phase 1 mM TBAHS, 30 mM phosphate buffer, 2% Methanol, pH 80.1 M Sodium Phosphate (pH 3.0), 3.0 mM Zinc Acetate, 3.5 mM Trimethylamine5% Acetonitrile, 0.15% H3PO4
Flow Rate 0.8 mL/min0.8 mL/min1.0 mL/min
Detection UV at 265 nmFluorescence (Ex: 336 nm, Em: 448 nm)UV at 275 nm
Retention Time (Picolinic Acid) Not specified~6.5 min~3.5 min (approx.)
Key Advantage High specificity and sensitivity for biological fluids.High sensitivity and stable retention time.Excellent separation of picolinic, nicotinic, and isonicotinic acids.

Table 2: CE-MS/MS Parameters for Picolinic Acid (PA) and Quinolinic Acid (QA) Analysis[13]

ParameterValue
Capillary Quaternary Ammonium Coated Capillary
Mass Spectrometer Mode Multiple Reaction Monitoring (MRM), Positive Ion
Fragmentor Voltage (PA) 90 V
Collision Energy (PA) 10 V
Fragmentor Voltage (QA) 135 V
Collision Energy (QA) 20 V
LOD (PA in artificial CSF) 0.02 µM
LOD (QA in artificial CSF) 0.4 µM

Detailed Experimental Protocols

Protocol 1: HPLC with Post-Column Fluorescence Detection

This protocol is adapted from a method for the fluorometric determination of picolinic acid in human serum.[14][15]

  • Sample Preparation (Human Serum):

    • Deproteinize the serum sample using perchloric acid.

    • Neutralize with potassium hydroxide.

    • Centrifuge and dilute the supernatant with the mobile phase.

  • Chromatographic System:

    • HPLC System: Standard HPLC pump, sample injector with a 100 µL loop.

    • Column: Capcell Pak C18 (5 µm, 4.6 mm x 250 mm).[14]

    • Mobile Phase: 0.1 mol/L sodium phosphate solution (adjusted to pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine.[14][15]

    • Flow Rate: 0.8 mL/min.[14][15]

    • Back Pressure Tube: Attach a 0.4 m x 0.13 mm i.d. tube after the photoreaction tube to stabilize retention time.[14][15]

  • Post-Column Reaction and Detection:

    • Irradiate the column effluent with a photoreactor (UV light).

    • Detect the resulting fluorescence using a fluorescence spectrophotometer.

    • Excitation Wavelength: 336 nm.[14][15]

    • Emission Wavelength: 448 nm.[14][15]

  • Quantification:

    • Create a calibration curve using picolinic acid standards. The method shows linearity in the range of 0.89 to 455 pmol.[14][15]

    • The limit of detection (S/N=3) is approximately 0.30 pmol.[14][15]

Protocol 2: Separation of Pyridinecarboxylic Acid Isomers by Mixed-Mode Chromatography

This protocol is based on a method for separating picolinic, nicotinic, and isonicotinic acids.[5]

  • Sample Preparation:

    • Dissolve standards or samples in a suitable solvent (e.g., mobile phase or water/ACN mixture). A concentration of 0.3 mg/mL is suggested.

  • Chromatographic System:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Coresep 100 (core-shell mixed-mode reversed-phase/cation-exchange), 4.6 x 150 mm.

    • Mobile Phase: 5% Acetonitrile (ACN) with 0.15% Phosphoric Acid (H3PO4) in water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 1 µL.

  • Detection:

    • Detector: UV detector.

    • Wavelength: 275 nm.

  • Expected Outcome:

    • This method effectively separates the three isomers based on differences in their hydrophobic and ionic properties, providing distinct peaks for each compound. Retention is controlled by the acetonitrile concentration, buffer pH, and buffer concentration.[5]

References

Technical Support Center: Purification of 3,5,6-Trichloro-4-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5,6-trichloro-4-hydroxypicolinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude 3,5,6-trichloro-4-hydroxypicolinic acid.

Issue 1: Low Purity After Initial Purification Attempt

Potential Cause Troubleshooting Step Expected Outcome
Incomplete removal of neutral impurities Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and extract with an aqueous basic solution (e.g., sodium bicarbonate, sodium hydroxide). The desired product will move to the aqueous layer as its salt, leaving neutral impurities in the organic layer.[1][2][3][4]Increased purity by separating the acidic product from non-acidic contaminants.
Co-precipitation of acidic impurities After acid-base extraction, slowly acidify the aqueous layer to a specific pH to selectively precipitate the target compound. Different picolinic acid derivatives may have slightly different pKa values.Fractional precipitation may yield a purer product by leaving more acidic or less acidic impurities in the solution.
Ineffective recrystallization solvent Re-evaluate the recrystallization solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Consider mixed solvent systems (e.g., ethanol/water, methanol/water).[7]Improved crystal formation and better exclusion of impurities from the crystal lattice.
Presence of chlorinated byproducts Consider a multi-step purification approach, combining acid-base extraction with recrystallization. For persistent impurities, preparative chromatography (e.g., HPLC, column chromatography) may be necessary.Enhanced separation of structurally similar chlorinated impurities.

Issue 2: Poor Crystal Formation or Oiling Out During Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Solution is not saturated Evaporate some of the solvent to increase the concentration of the product.The solution will become supersaturated upon cooling, promoting crystal growth.
Cooling is too rapid Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[8]Formation of larger, purer crystals.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]Provides a nucleation site for crystal growth to begin.
Inappropriate solvent If the compound "oils out," it may be due to a low melting point or high solubility in the chosen solvent. Try a different solvent or a solvent pair. For instance, dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes turbid.[7]The compound should precipitate as a solid instead of an oil.

Issue 3: Low Yield After Purification

Potential Cause Troubleshooting Step Expected Outcome
Product loss during transfers Minimize the number of transfers between flasks. Ensure all vessels are rinsed with the mother liquor to recover any remaining crystals.Reduced mechanical loss of the product.
Excessive washing of crystals Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.Higher recovery of the purified product.
Product remains in the mother liquor Cool the filtrate for an extended period to maximize crystal formation. The mother liquor can also be concentrated and cooled again to obtain a second crop of crystals, which should be checked for purity.Increased overall yield.
Incomplete precipitation during acid-base extraction Ensure the pH of the aqueous solution is sufficiently acidic to fully protonate and precipitate the carboxylic acid. Check the pH with a pH meter or pH paper.Complete precipitation of the product from the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3,5,6-trichloro-4-hydroxypicolinic acid?

A1: Based on the synthesis of the related compound Picloram (4-amino-3,5,6-trichloropicolinic acid), which involves chlorination of picolinic acid, common impurities may include:

  • Under-chlorinated picolinic acids: Picolinic acid derivatives with fewer than three chlorine atoms.

  • Isomers: Different positional isomers of trichlorinated picolinic acid.

  • Starting materials: Unreacted picolinic acid or other precursors.

  • Byproducts from side reactions: For example, hexachlorobenzene has been identified as a potential impurity in Picloram production.[9] Another potential impurity is a derivative where a chlorine atom is substituted by a hydroxyl group.

Q2: What is the principle behind using acid-base extraction for purification?

A2: Acid-base extraction separates compounds based on their acidic or basic properties.[2] 3,5,6-trichloro-4-hydroxypicolinic acid is a carboxylic acid. In the presence of a base (like sodium bicarbonate), it deprotonates to form a water-soluble salt. This allows it to be extracted from an organic solvent into an aqueous basic solution, leaving neutral organic impurities behind in the organic layer.[4] Subsequently, adding a strong acid to the aqueous layer reprotonates the carboxylate, causing the purified product to precipitate out of the aqueous solution.[1][3]

Q3: Which solvents are recommended for recrystallization?

A3: The choice of solvent is critical and may require some experimentation. Based on the solubility of related compounds, good starting points include:

  • Single solvents: Methanol or ethanol.[10]

  • Mixed solvents: A combination of a solvent in which the compound is soluble (e.g., ethanol, methanol) and a solvent in which it is less soluble (e.g., water) can be effective.[7] The ideal ratio is determined experimentally by dissolving the crude product in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until turbidity appears.

Q4: How can I assess the purity of my final product?

A4: The purity of 3,5,6-trichloro-4-hydroxypicolinic acid can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile is a common setup for analyzing picolinic acid derivatives.[11][12]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude 3,5,6-trichloro-4-hydroxypicolinic acid in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral impurities.

  • Washing: Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add a strong acid, such as concentrated hydrochloric acid, dropwise while stirring until the solution is acidic (pH ~1-2). The purified product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum.

Protocol 2: Purification by Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent (e.g., methanol) in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization start_extraction Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) start_extraction->add_base separate_layers Separate Layers add_base->separate_layers aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer acidify Acidify Aqueous Layer (e.g., HCl) aqueous_layer->acidify precipitate Precipitate Pure Product acidify->precipitate filter_dry_extraction Filter and Dry precipitate->filter_dry_extraction start_recrystallization Crude or Extracted Product filter_dry_extraction->start_recrystallization Optional Further Purification dissolve Dissolve in Minimal Hot Solvent start_recrystallization->dissolve cool Cool Slowly dissolve->cool crystallize Crystals Form cool->crystallize filter_dry_recrystallization Filter and Dry crystallize->filter_dry_recrystallization

References

Technical Support Center: Addressing Plant Resistance to 3,5,6-trichloro-4-hydroxypicolinic Acid Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing plant resistance to 3,5,6-trichloro-4-hydroxypicolinic acid, a synthetic auxin herbicide commonly known as picloram.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments on picloram resistance.

ProblemPossible CauseSuggested Solution
Inconsistent results in whole-plant bioassays Environmental variability (light, temperature, moisture)Ensure uniform growing conditions for all plants. Use a controlled environment chamber if possible.
Genetic variability within plant populationsUse seeds from a well-characterized, homozygous susceptible and resistant biotype for comparison.
Improper herbicide applicationCalibrate spray equipment carefully to ensure a uniform application rate. Ensure consistent spray volume and pressure.[1]
No clear dose-response relationship Herbicide concentration range is too narrow or too wideConduct a preliminary range-finding experiment to determine the appropriate dose range that captures the full response from 0% to 100% effect.
Sub-optimal plant healthEnsure plants are healthy and actively growing at the time of herbicide application to ensure proper uptake and translocation.
Incorrect statistical analysisUse a non-linear regression model (e.g., log-logistic) to analyze dose-response data.
Difficulty in identifying target-site mutations Poor quality DNA or RNAUse a robust nucleic acid extraction protocol and check the quality and quantity of the extracted material before proceeding.
Inappropriate PCR primersDesign primers based on conserved regions of the target genes (e.g., TIR1/AFB, Aux/IAA) from related species.
Low frequency of the resistance alleleUse a more sensitive detection method, such as deep sequencing, to identify rare mutations.
Variable results in metabolic assays (Cytochrome P450) Inconsistent enzyme activity in plant extractsStandardize the plant growth and harvesting conditions. Perform extractions quickly and on ice to minimize protein degradation.
Presence of interfering compounds in the extractPartially purify the enzyme extract using methods like ammonium sulfate precipitation or gel filtration.
Substrate concentration not optimalDetermine the optimal substrate concentration for the assay through a substrate kinetics experiment.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of plant resistance to picloram?

Plants can develop resistance to picloram through two main mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (TIR1/AFB family proteins) or co-receptors (Aux/IAA proteins).[2][3] These mutations prevent the herbicide from binding effectively to its target, thus disrupting the downstream signaling pathway that leads to plant death.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. Common NTSR mechanisms include:

    • Enhanced metabolism: Increased activity of enzymes, such as cytochrome P450 monooxygenases, that detoxify the herbicide.[2][3]

    • Reduced translocation: Alterations in the plant's vascular system that limit the movement of the herbicide to its site of action in the meristematic tissues.

    • Sequestration: The herbicide is moved into cellular compartments, like the vacuole, where it cannot interact with its target.

2. How can I confirm if a weed population is resistant to picloram?

Confirmation of picloram resistance typically involves a multi-step process:

  • Whole-Plant Bioassay: Grow suspected resistant and known susceptible plants in a controlled environment and apply a range of picloram doses to determine the level of resistance. A significant shift in the dose-response curve of the suspected population compared to the susceptible one indicates resistance.[4]

  • Seed-Based Assays: Petri dish assays with picloram-containing media can be a rapid initial screening method to assess germination and seedling growth inhibition.[1]

  • Molecular Analysis: If resistance is confirmed, further molecular studies can be conducted to identify the underlying mechanism (TSR or NTSR).

3. What is a discriminating dose and how do I determine it?

A discriminating dose is a single herbicide concentration that effectively kills susceptible individuals but allows resistant individuals to survive. It is determined from a dose-response assay and is a crucial tool for screening large numbers of plants for resistance.

4. My control (susceptible) plants are showing some tolerance to the herbicide. What could be the reason?

Several factors could contribute to unexpected tolerance in susceptible plants:

  • Environmental Stress: Plants under stress (e.g., drought, extreme temperatures) may be less susceptible to herbicides.

  • Plant Growth Stage: The susceptibility of plants to herbicides can vary with their growth stage. Younger, actively growing plants are generally more susceptible.

  • Herbicide Degradation: The herbicide may have degraded due to improper storage or preparation of the spray solution.

5. How can I investigate if metabolic detoxification is the cause of resistance?

To investigate metabolic resistance, you can perform the following experiments:

  • Synergist Studies: Apply picloram with and without a known inhibitor of cytochrome P450s (e.g., malathion or piperonyl butoxide). If the resistance is overcome in the presence of the synergist, it suggests that enhanced metabolism is the mechanism.

  • Metabolite Analysis: Use radiolabeled picloram ([¹⁴C]-picloram) to track its uptake, translocation, and metabolism in both resistant and susceptible plants. Analyze plant extracts using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify picloram and its metabolites.

Data Presentation

Table 1: Quantitative Levels of Resistance to Auxinic Herbicides in Selected Weed Species

Weed SpeciesHerbicideResistance Level (Fold-Resistance)Reference
Sinapis arvensis (Wild Mustard)Picloram>100Jugulam et al. (2005)
Sinapis arvensis (Wild Mustard)Dicamba104Heap and Morrison (1992)[5]
Kochia scoparia (Kochia)Dicamba>1000Cranston et al. (2001)
Galium spurium (False Cleavers)Fluroxypyr15-25Van Eerd et al. (2004)

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is designed to determine the level of resistance in a suspected weed population compared to a known susceptible population.

Materials:

  • Seeds of suspected resistant and known susceptible plant populations.

  • Pots (10 cm diameter) filled with a standard potting mix.

  • Controlled environment growth chamber or greenhouse.

  • Technical grade 3,5,6-trichloro-4-hydroxypicolinic acid (picloram).

  • Appropriate solvents and adjuvants for herbicide formulation.

  • Calibrated laboratory spray chamber.

Methodology:

  • Plant Growth:

    • Sow seeds of both resistant and susceptible populations in pots.

    • After emergence, thin seedlings to a uniform number per pot (e.g., 4 plants/pot).

    • Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water and fertilize as needed to ensure healthy, active growth.

  • Herbicide Application:

    • When plants reach the 2-4 true leaf stage, apply picloram at a range of doses. A typical dose range might be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.

    • Use a calibrated laboratory spray chamber to ensure uniform application.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death).

    • Harvest the above-ground biomass and record the fresh or dry weight.

    • Analyze the data using a non-linear regression model to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) for each population.

    • The resistance factor (RF) is calculated as: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).

Petri Dish Germination Assay

This is a rapid screening method to assess the effect of picloram on seed germination and early seedling growth.

Materials:

  • Seeds of suspected resistant and known susceptible plant populations.

  • Sterile petri dishes (9 cm diameter).

  • Filter paper.

  • Technical grade picloram.

  • Agar or a suitable gelling agent.

Methodology:

  • Preparation of Herbicide Media:

    • Prepare a stock solution of picloram in an appropriate solvent.

    • Prepare a series of dilutions to achieve the desired final concentrations in the agar medium.

    • Add the herbicide solutions to molten agar (cooled to ~45°C) and pour into petri dishes.

  • Seed Plating and Incubation:

    • Place a sterile filter paper on the solidified agar in each petri dish.

    • Place a known number of seeds (e.g., 25) on the filter paper in each dish.

    • Seal the petri dishes with parafilm and incubate in a growth chamber under controlled conditions.

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), count the number of germinated seeds.

    • Measure the root and shoot length of the seedlings.

    • Compare the germination percentage and seedling growth between the resistant and susceptible populations across the different herbicide concentrations.

Visualizations

Auxin_Signaling_Pathway cluster_perception Herbicide Perception cluster_degradation Protein Degradation cluster_transcription Gene Transcription cluster_resistance Resistance Mechanisms Auxin_Herbicide Picloram (Synthetic Auxin) TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin_Herbicide->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA (Repressor) Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth_Response Uncontrolled Growth & Plant Death Auxin_Genes->Growth_Response TSR Target-Site Resistance (Mutation in TIR1/AFB or Aux/IAA) TSR->TIR1_AFB Prevents Binding NTSR Non-Target-Site Resistance (Metabolism, Reduced Translocation) NTSR->Auxin_Herbicide Reduces Herbicide at Target

Caption: Auxin signaling pathway and mechanisms of resistance to picloram.

Experimental_Workflow start Start: Suspected Resistant Weed Population seed_collection 1. Seed Collection from Suspected Resistant and Known Susceptible Plants start->seed_collection whole_plant_assay 2. Whole-Plant Dose-Response Assay seed_collection->whole_plant_assay petri_dish_assay 2a. (Optional) Rapid Screening: Petri Dish Germination Assay seed_collection->petri_dish_assay confirm_resistance 3. Confirmation of Resistance (Significant shift in GR₅₀) whole_plant_assay->confirm_resistance petri_dish_assay->confirm_resistance mechanism_investigation 4. Investigation of Resistance Mechanism confirm_resistance->mechanism_investigation Yes end End: Characterized Resistant Population confirm_resistance->end No tsr_analysis 4a. Target-Site Resistance: Gene Sequencing (TIR1/AFB, Aux/IAA) mechanism_investigation->tsr_analysis ntsr_analysis 4b. Non-Target-Site Resistance: Metabolism & Translocation Studies mechanism_investigation->ntsr_analysis tsr_analysis->end ntsr_analysis->end

Caption: Experimental workflow for investigating picloram resistance.

Troubleshooting_Logic start Herbicide Application Shows Poor Efficacy check_application Was the herbicide applied correctly? start->check_application check_environment Were environmental conditions optimal? check_application->check_environment Yes application_error Application Error: - Incorrect dose - Poor coverage check_application->application_error No check_plant_stage Were plants at the correct growth stage? check_environment->check_plant_stage Yes environmental_issue Environmental Issue: - Drought stress - Temperature extremes check_environment->environmental_issue No suspect_resistance Resistance is Suspected check_plant_stage->suspect_resistance Yes plant_stage_issue Incorrect Plant Stage: - Plants too large - Stressed plants check_plant_stage->plant_stage_issue No

Caption: Logical flowchart for troubleshooting poor herbicide efficacy.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 3,5,6-Trichloro-4-Hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical requirements.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile/derivatized compounds based on boiling point and mass-to-charge ratio.Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.
Sample Preparation Typically involves dissolution and filtration.May require derivatization to increase volatility and thermal stability.[1]Often requires protein precipitation and filtration for biological samples.[2]
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information based on fragmentation patterns.Very High; utilizes specific precursor-product ion transitions for unambiguous identification and quantification.[3]
Sensitivity Generally in the µg/mL to high ng/mL range.High sensitivity, often in the low ng/mL to pg/mL range, especially with negative-ion chemical ionization.[4]Highest sensitivity, capable of reaching pg/mL to fg/mL levels.
Linearity Range Typically wide, but may be limited by detector saturation at high concentrations.Good linearity over a defined concentration range.[4]Excellent linearity over a wide dynamic range.[2]
LOD/LOQ Higher compared to mass spectrometry-based methods.Low, with a reported limit of detection for a similar compound at 0.5 ng/mL.[4]Very low, with a reported limit of quantification for a similar compound at 0.25 µmol/L.[2]
Accuracy & Precision Good, with recovery typically within 98-102% and RSD <2%.Good, with acceptable recovery and precision.Excellent, with high accuracy and precision due to the use of internal standards.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are proposed starting protocols for each technique, which should be optimized for the specific application.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

  • Instrumentation: Agilent 1100 HPLC system or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.0 mm, 5 µm).[5]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 2).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of 3,5,6-trichloro-4-hydroxypicolinic acid.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for volatile or derivatized analytes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a suitable ionization source (e.g., negative-ion chemical ionization).[4]

  • Derivatization: The analyte is derivatized with a reagent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide to increase its volatility.[4]

  • Column: A capillary column suitable for the separation of derivatized organic acids.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.

  • Ionization: Negative-Ion Chemical Ionization (NICI) can provide high sensitivity for halogenated compounds.[4]

  • Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies and applications requiring the highest sensitivity and selectivity.[6]

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.[3]

  • Column: A suitable reversed-phase or HILIC column (e.g., X-Bridge Glycan BEH Amide, 100 × 2.1 mm, 2.5 μm).[2]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile containing a small percentage of formic acid to improve ionization.[2][6]

  • Flow Rate: 0.3 mL/min.[2]

  • Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

  • Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation: For biological samples, a protein precipitation step using acetonitrile is typically employed, followed by centrifugation and filtration of the supernatant.[2]

Method Validation Parameters

A comprehensive validation of the chosen analytical method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[7] The following parameters should be evaluated:

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity A linear relationship between concentration and response should be demonstrated, with a correlation coefficient (r²) > 0.99.[8]
Range The range should cover the expected concentrations of the analyte in the samples.
Accuracy The closeness of test results to the true value, typically expressed as percent recovery (e.g., 98-102%).
Precision Repeatability (intra-day) and intermediate precision (inter-day) should be assessed, with a relative standard deviation (RSD) of <2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Target Profile (ATP) method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness decision Meets Acceptance Criteria? robustness->decision validation_report Compile Validation Report method_implementation Method Implementation & Routine Use validation_report->method_implementation end End: Method Lifecycle Management method_implementation->end decision->method_dev No decision->validation_report Yes

Caption: Workflow for analytical method validation.

References

A Comparative Guide to the Efficacy of Triclopyr and Picloram for Woody Plant Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of triclopyr and picloram, two widely used systemic herbicides for the management of broadleaf weeds and woody plants. This document summarizes their mechanisms of action, presents comparative experimental data, and details the methodologies of key studies to aid in the informed selection and application of these compounds in research and vegetation management programs.

Introduction

Triclopyr and picloram are both pyridine-based herbicides that act as synthetic auxins, disrupting plant growth processes.[1][2] While they share a similar mode of action, they exhibit differences in their target species spectrum, soil persistence, and mobility, making them suitable for different application scenarios. Often, they are used in combination to achieve a broader spectrum of control and enhanced efficacy.[1][2]

Mechanism of Action

Both triclopyr and picloram mimic the plant hormone auxin, leading to uncontrolled and disorganized cell growth, ultimately causing plant death.[3] They are absorbed through the foliage and roots and translocated throughout the plant.[1]

The signaling pathway for synthetic auxins like triclopyr and picloram involves their binding to auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1). This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell division, elongation, and differentiation. The sustained and unregulated activation of these pathways by synthetic auxins disrupts normal plant development.

Auxin Herbicide Signaling Pathway cluster_cell Plant Cell Auxin Triclopyr / Picloram (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1) Auxin->Receptor Binds SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Growth Uncontrolled Growth & Plant Death ARG->Growth

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Data

The relative efficacy of triclopyr and picloram can vary depending on the target woody plant species, application rate, and environmental conditions. The following tables summarize quantitative data from comparative studies.

Table 1: Efficacy of Triclopyr vs. Picloram on Huisache (Vachellia farnesiana)

HerbicideApplication Rate ( kg/ha )Application MethodDefoliation (%)Citation
Triclopyr1.12Foliar51 - 83[4]
Picloram1.12Foliar97 - 100[4]
Triclopyr2.24Soil + FoliarNot significantly different from Picloram at 1.12 kg/ha [4]

Table 2: Efficacy of Triclopyr and Picloram on Honey Mesquite (Prosopis glandulosa)

Herbicide/MixtureApplication Rate ( kg/ha )Canopy Reduction (%)Plant Mortality (%)Citation
Triclopyr ester0.56-Similar to Picloram + 2,4,5-T
Picloram + Triclopyr (1:1)0.28 + 0.28-49[5]
Clopyralid + Triclopyr (1:1)0.28 + 0.28-Significantly higher than either alone[5]
Picloram--44 (average)[6]

Table 3: Efficacy of Triclopyr and Picloram Combinations on Various Woody Species

Herbicide MixtureTarget SpeciesApplication MethodEfficacyCitation
Triclopyr + PicloramBlackberry, Gorse, Sweet BriarFoliar SprayGood results at 1:100 to 1:150 dilution[7]
Triclopyr + PicloramPinus contortaAerial Broadcast66% mortality[8]
Triclopyr + Picloram + DicambaPinus contortaAerial Broadcast89% mortality[8]
Triclopyr-esterLoblolly Pine (hardwood control)Cut-stumpHighest pine diameter and stem volume[9]
PicloramLoblolly Pine (hardwood control)Cut-stumpHighest pine survival, height, and total volume[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of herbicide efficacy studies. Below are summaries of protocols used in key comparative experiments.

Greenhouse Foliar and Soil Application Trial (Adapted from Bovey et al., 1979)

This protocol outlines a greenhouse experiment to compare the efficacy of herbicides on young woody plants.

Greenhouse_Herbicide_Trial_Workflow A Plant Propagation: Grow huisache seedlings in pots in a greenhouse environment. B Treatment Groups: - Foliar application - Soil application - Combined foliar and soil application - Untreated control A->B Allocate seedlings C Herbicide Application: Apply triclopyr and picloram at specified rates (e.g., 1.12 and 2.24 kg/ha). B->C Apply treatments D Data Collection: Visually assess and record percent defoliation at regular intervals (e.g., 15 weeks post-treatment). C->D Monitor plants E Tissue Analysis (Optional): Harvest leaf, stem, and root tissues at various time points (e.g., 0, 3, 10, 30 days) to determine herbicide concentration. C->E Sample tissues F Statistical Analysis: Analyze defoliation data to determine significant differences between treatments. D->F Analyze results E->F

Caption: Workflow for a greenhouse herbicide efficacy trial.

Experimental Details:

  • Plant Material: Greenhouse-grown huisache seedlings.

  • Treatments: The triethylamine salt of triclopyr and the potassium salt of picloram were applied as soil, foliar, and soil-plus-foliar treatments.

  • Application Rates: Herbicides were applied at rates of 1.12 and 2.24 kg/ha .

  • Efficacy Assessment: Plant defoliation was visually rated 15 weeks after treatment.

  • Herbicide Analysis: Herbicide content in leaves, stems, and roots was determined at 0, 3, 10, and 30 days after treatment to assess uptake and translocation.[4]

Field Trial for Woody Plant Control: Basal Bark Application

This protocol describes a field experiment to evaluate the efficacy of herbicides applied to the base of standing trees.

Experimental Details:

  • Site Selection: Choose a site with a sufficient and uniform population of the target woody species.

  • Plot Design: Establish replicated plots in a randomized complete block design.

  • Treatments: Prepare herbicide solutions in an oil carrier (e.g., diesel or basal oil) at desired concentrations (e.g., 10-20% v/v).[10]

  • Application: Apply the herbicide mixture to the lower 30-45 cm of the tree trunk, ensuring complete coverage of the bark to the point of runoff.

  • Efficacy Assessment: Evaluate plant mortality and canopy reduction at specified intervals (e.g., 6, 12, and 24 months) after treatment.

  • Data Analysis: Use appropriate statistical methods to compare the effectiveness of different herbicide treatments.

Field Trial for Woody Plant Control: Cut-Stump Application

This protocol is for assessing herbicide efficacy when applied to the cut surface of stumps to prevent resprouting.

Cut_Stump_Trial_Workflow A Site and Plant Selection: Select a site with the target woody species. Tag individual trees for treatment. B Treatment Assignment: Randomly assign herbicide treatments to trees. A->B C Cutting: Cut the trees close to the ground, leaving a flat stump surface. B->C D Herbicide Application: Immediately apply the herbicide solution to the cut surface, focusing on the cambium layer. C->D E Efficacy Assessment: Monitor stumps for resprouting over one or more growing seasons. Measure the number and length of sprouts. D->E F Data Analysis: Compare the percentage of stumps with resprouts and the vigor of regrowth among different treatments. E->F

Caption: Experimental workflow for a cut-stump herbicide trial.

Experimental Details:

  • Site and Tree Selection: Select a suitable field site and mark individual trees of the target species for treatment.

  • Cutting: Fell the trees, leaving stumps as close to the ground as possible.

  • Herbicide Application: Immediately after cutting, apply the herbicide solution to the entire cut surface, with particular attention to the cambium layer (the ring of living tissue just inside the bark). Herbicides can be applied as undiluted product or in a solution with water or an oil carrier, depending on the formulation.

  • Efficacy Assessment: Monitor the treated stumps for resprouting over subsequent growing seasons. Data collected may include the percentage of stumps resprouting and the number and height of sprouts.

  • Statistical Analysis: Analyze the data to determine the effectiveness of the different herbicide treatments in preventing stump sprouting.

Conclusion

Both triclopyr and picloram are effective herbicides for the control of woody plants. Picloram generally exhibits greater efficacy and longer soil residual activity, making it suitable for long-term control in non-crop areas.[1] Triclopyr offers greater selectivity, with less harm to grasses, and has a shorter soil persistence, making it a better choice for use in pastures, turf, and environmentally sensitive areas.[1] The combination of triclopyr and picloram often provides a synergistic effect, resulting in a broader spectrum of control and enhanced long-term performance. The choice between these herbicides, or their combination, should be based on the target weed species, the desired level and duration of control, and the specific environmental and land-use context. The experimental protocols provided in this guide offer a framework for conducting robust efficacy trials to further refine the application of these important vegetation management tools.

References

cross-reactivity studies of antibodies for 3,5,6-trichloro-4-hydroxypicolinic acid immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody performance in immunoassays for the detection of 3,5,6-trichloro-2-pyridinol (TCP), the primary metabolite of the insecticide chlorpyrifos. Understanding the cross-reactivity of these antibodies is crucial for the accurate and specific quantification of TCP in various matrices. This document summarizes key performance data from a pivotal study and outlines the experimental protocols used to generate this data.

Antibody Performance: A Quantitative Comparison

The specificity of an antibody is a critical parameter in immunoassay development. Cross-reactivity studies are performed to determine the extent to which an antibody binds to compounds structurally similar to the target analyte. This is typically expressed as a percentage of the binding of the target analyte.

The following table summarizes the cross-reactivity of a monoclonal antibody (LIB-MC2) developed for a competitive enzyme-linked immunosorbent assay (ELISA) for TCP. The data is adapted from a key study in the field, which established a highly specific immunoassay for this analyte.

CompoundCAS NumberCross-Reactivity (%)
3,5,6-Trichloro-2-pyridinol (TCP) 6515-38-4 100
Chlorpyrifos2921-88-2< 0.1
Chlorpyrifos-methyl5598-13-0< 0.1
Triclopyr55335-06-3< 0.1
2,4,5-Trichlorophenol95-95-4< 0.1
2,4,6-Trichlorophenol88-06-2< 0.1
2,4-Dichlorophenol120-83-2< 0.1
Pentachlorophenol87-86-5< 0.1

As the data indicates, the monoclonal antibody LIB-MC2 exhibits high specificity for 3,5,6-trichloro-2-pyridinol, with negligible cross-reactivity to its parent compounds (chlorpyrifos and chlorpyrifos-methyl), the structurally related herbicide triclopyr, and various chlorinated phenols.[1] This high degree of specificity is essential for the reliable measurement of TCP in environmental and biological samples without interference from related compounds.

Experimental Protocols

The determination of antibody cross-reactivity is a key component of immunoassay validation. The following sections detail the methodologies employed in the development and characterization of the TCP-specific immunoassay.

Principle of the Competitive Immunoassay

The cross-reactivity of the antibody was determined using a competitive ELISA format. In this assay, the analyte in the sample and a fixed concentration of a labeled analyte (tracer) compete for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Competitive_Immunoassay cluster_well Microtiter Well Surface Antibody Anti-TCP Antibody (Immobilized) Complex1 Antibody-TCP Complex Antibody->Complex1 Complex2 Antibody-Tracer Complex Antibody->Complex2 TCP TCP (Analyte) TCP->Antibody Binds Tracer Labeled TCP (Tracer) Tracer->Antibody Competes for binding Signal Signal Generation Complex2->Signal Generates Signal

Caption: Principle of the competitive immunoassay for TCP detection.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines the key steps involved in determining the cross-reactivity of the anti-TCP antibody.

Cross_Reactivity_Workflow Start Start Coat_Plate Coat Microtiter Plate with Anti-TCP Antibody Start->Coat_Plate Block Block Non-specific Binding Sites Coat_Plate->Block Prepare_Standards Prepare Serial Dilutions of TCP and Test Compounds Block->Prepare_Standards Incubate Incubate Antibody with TCP or Test Compound and Labeled TCP (Tracer) Prepare_Standards->Incubate Wash Wash to Remove Unbound Reagents Incubate->Wash Add_Substrate Add Enzyme Substrate Wash->Add_Substrate Measure_Signal Measure Signal (e.g., Absorbance) Add_Substrate->Measure_Signal Generate_Curves Generate Standard Curves for TCP and Test Compounds Measure_Signal->Generate_Curves Calculate_IC50 Determine IC50 Values Generate_Curves->Calculate_IC50 Calculate_CR Calculate Cross-Reactivity (%) Calculate_IC50->Calculate_CR End End Calculate_CR->End

Caption: Experimental workflow for determining antibody cross-reactivity.

Detailed Protocol for Competitive ELISA
  • Plate Coating: Microtiter plates are coated with a specific concentration of the anti-TCP monoclonal antibody in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., a solution of bovine serum albumin or non-fat dry milk in phosphate-buffered saline) and incubating for 1-2 hours at room temperature.

  • Preparation of Standards and Samples: Serial dilutions of a TCP standard and the compounds to be tested for cross-reactivity are prepared in an appropriate assay buffer.

  • Competitive Reaction: A fixed concentration of a TCP-enzyme conjugate (tracer) is mixed with either the TCP standard or the test compound. This mixture is then added to the antibody-coated wells and incubated for a defined period (e.g., 1 hour) at room temperature.

  • Washing: The plates are washed several times with a wash buffer (e.g., PBS containing a non-ionic detergent like Tween 20) to remove any unbound reagents.

  • Substrate Addition: An enzyme substrate solution is added to the wells, and the plate is incubated to allow for color development. The reaction is stopped by adding a stop solution (e.g., a strong acid).

  • Signal Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the logarithm of the TCP concentration. The concentration of TCP that causes 50% inhibition of the maximum signal (IC50) is determined. Similarly, the IC50 values for each of the test compounds are calculated.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of TCP / IC50 of Test Compound) x 100

Conclusion

The available data demonstrates the development of a highly specific monoclonal antibody for the immunoassay of 3,5,6-trichloro-2-pyridinol. The negligible cross-reactivity with parent pesticides and other structurally related compounds makes this antibody an excellent tool for the selective and accurate monitoring of TCP in various applications, including environmental monitoring and human exposure assessment. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct similar cross-reactivity studies and to understand the critical parameters for developing robust and specific immunoassays.

References

A Comparative Analysis of the Environmental Impacts of 3,5,6-trichloro-4-hydroxypicolinic acid (Triclopyr) and 2,4-Dichlorophenoxyacetic acid (2,4-D)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the environmental fate and ecotoxicological effects of the herbicides 3,5,6-trichloro-4-hydroxypicolinic acid (commonly known as triclopyr) and 2,4-dichlorophenoxyacetic acid (2,4-D) reveals distinct profiles that influence their environmental impact. Both are selective herbicides widely used for the control of broadleaf weeds; however, their behavior and effects in soil, water, and on non-target organisms differ significantly. This guide provides a detailed comparison based on experimental data to inform researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data regarding the environmental persistence and toxicity of Triclopyr and 2,4-D. It is important to note that the environmental fate and toxicity of these herbicides can be influenced by their formulation (e.g., ester vs. amine salts). Ester formulations of both herbicides are generally more toxic to aquatic organisms and have different mobility characteristics than their salt counterparts.[1][2][3][4][5][6][7]

Table 1: Comparison of Soil and Water Persistence

Parameter3,5,6-trichloro-4-hydroxypicolinic acid (Triclopyr)2,4-Dichlorophenoxyacetic acid (2,4-D)
Soil Half-life (Aerobic) 8 to 46 days[8]1 to 14 days[2][9]
Aquatic Half-life (Aerobic) 0.5 to 7.5 days (photolysis is a major degradation pathway)[10]Approximately 15 days (microbial degradation is key)[11][12]
Aquatic Half-life (Anaerobic) Persistent[10]41 to 333 days[11][12]
Principal Soil Degradation Pathway Microbial degradation[13]Microbial degradation[11]
Principal Aquatic Degradation Pathway Photolysis and microbial breakdown[10]Microbial degradation[9]
Major Metabolites 3,5,6-trichloro-2-pyridinol (TCP), 3,5,6-trichloro-2-methoxypyridine (TMP)[13]2,4-dichlorophenol (DCP)

Table 2: Acute Ecotoxicity to Non-Target Organisms

OrganismTest3,5,6-trichloro-4-hydroxypicolinic acid (Triclopyr)2,4-Dichlorophenoxyacetic acid (2,4-D)
Fish (Rainbow Trout) 96-hr LC50117 mg/L (acid form)[10][14], 552 mg/L (TEA salt)[10][14], 0.74 mg/L (ester form)[15]Varies with formulation; ester forms are highly toxic[9]
Fish (Bluegill) 96-hr LC50148 mg/L (acid form)[10][14], 891 mg/L (TEA salt)[10][14], 0.87 mg/L (ester form)[15]Varies with formulation; ester forms are highly toxic[9]
Aquatic Invertebrates (Daphnia magna) 48-hr EC501170 mg/L (TEA salt)[10]5.2 mg/L (ester) to 184 mg/L (DMA salt)[4]
Aquatic Plants (Lemna sp.) Growth InhibitionEC50 values vary with species and formulationHighly toxic to broadleaf aquatic plants[16]
Birds (Mallard Duck) Acute Oral LD501698 mg/kg[15]>1000 mg/kg[17]
Honeybee Contact LD50Practically non-toxic[18]Practically non-toxic[4]

Experimental Protocols

The environmental fate and ecotoxicity of herbicides are typically evaluated using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different studies and chemicals.

Soil Degradation (Aerobic and Anaerobic) - Based on OECD Guideline 307

Objective: To determine the rate and pathway of degradation of a test substance in soil under aerobic and anaerobic conditions.[10][19]

Methodology:

  • Test System: Soil samples, typically with different textures and organic matter content, are collected and characterized. For aerobic testing, the soil is maintained at a specific moisture content and incubated in the dark at a constant temperature (e.g., 20°C) in biometer flasks that allow for the trapping of CO2 and other volatile metabolites.[20] For anaerobic testing, the soil is saturated with water and purged with an inert gas to create anaerobic conditions.[20]

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a known concentration.[19]

  • Sampling and Analysis: At predetermined intervals over a period of up to 120 days, soil samples are extracted and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and its transformation products.[19][20] The evolved ¹⁴CO₂ is trapped and measured to determine the extent of mineralization.

  • Data Analysis: The rate of degradation is determined by plotting the concentration of the test substance over time, from which the half-life (DT50) is calculated. The degradation pathway is elucidated by identifying the major transformation products.

Aquatic Toxicity - Fish, Acute Toxicity Test - Based on OECD Guideline 203

Objective: To determine the acute lethal toxicity of a substance to fish.[21]

Methodology:

  • Test Organisms: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected. The fish are acclimated to the test conditions.

  • Test System: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (e.g., temperature, light, pH, dissolved oxygen) for a period of 96 hours.[21] A control group is maintained in water without the test substance.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[21]

  • Data Analysis: The concentration of the test substance that is lethal to 50% of the test organisms (LC50) is calculated using statistical methods.[21]

A similar approach is used for other aquatic organisms, following specific OECD guidelines:

  • Daphnia sp. Acute Immobilisation Test (OECD 202): Measures the concentration that immobilizes 50% of the daphnids (EC50) over 48 hours.[15][18][22][23]

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Determines the concentration that inhibits the growth of algae by 50% (EC50) over 72 hours.[17][24][25]

  • Lemna sp. Growth Inhibition Test (OECD 221): Assesses the toxicity to duckweed by measuring the inhibition of frond growth over 7 days.[13][16][26][27]

Mandatory Visualization

The following diagrams illustrate key environmental processes and experimental workflows related to the assessment of Triclopyr and 2,4-D.

Herbicide Degradation Pathway cluster_0 Triclopyr Degradation cluster_1 2,4-D Degradation Triclopyr Triclopyr TCP 3,5,6-trichloro-2-pyridinol Triclopyr->TCP Microbial Degradation (Soil) Photolysis (Water) TMP 3,5,6-trichloro-2-methoxypyridine Triclopyr->TMP Microbial Degradation (Soil) 2,4-D 2,4-D DCP 2,4-dichlorophenol 2,4-D->DCP Microbial Degradation Intermediates Various Intermediates DCP->Intermediates Further Degradation CO2 Carbon Dioxide Intermediates->CO2 Mineralization

Caption: Simplified degradation pathways of Triclopyr and 2,4-D in the environment.

Aquatic Ecotoxicity Testing Workflow Start Start TestSubstance Prepare Test Substance (e.g., Triclopyr or 2,4-D) Start->TestSubstance TestOrganisms Acclimate Test Organisms (e.g., Fish, Daphnia, Algae) Start->TestOrganisms Exposure Expose Organisms to a Range of Test Concentrations TestSubstance->Exposure TestOrganisms->Exposure Incubation Incubate under Controlled Conditions (e.g., 96h for fish) Exposure->Incubation Observations Record Mortalities and Sublethal Effects Incubation->Observations DataAnalysis Calculate LC50/EC50 Values Observations->DataAnalysis Report Report DataAnalysis->Report

Caption: A generalized experimental workflow for aquatic ecotoxicity testing.

References

A Comparative Guide to HPLC Columns for the Separation of 3,5,6-trichloro-4-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of polar acidic compounds like 3,5,6-trichloro-4-hydroxypicolinic acid is a critical analytical challenge. This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) columns for this purpose. While specific application data for 3,5,6-trichloro-4-hydroxypicolinic acid is limited, this guide draws upon established methods for the structurally similar and more commonly analyzed compound, 3,5,6-trichloro-2-pyridinol (TCP), and the known selectivity of various stationary phases for polar aromatic acids.

Comparison of HPLC Column Performance

The selection of an appropriate HPLC column is paramount for developing a robust and reliable separation method. The table below summarizes the performance characteristics of commonly used C18 columns for the analysis of a related polar aromatic acid, 3,5,6-trichloro-2-pyridinol, and provides a qualitative comparison with Phenyl-Hexyl columns, which are often recommended for such analytes.

Column TypeStationary PhaseKey Performance CharacteristicsIdeal For
C18 (Octadecyl Silane) Alkyl chain bonded to silica- Good retention for a wide range of compounds. - Can be challenging for very polar compounds, which may have limited retention. - Widely available from numerous manufacturers.General purpose reversed-phase separations.
Phenyl-Hexyl Phenyl ring with a hexyl linker bonded to silica- Enhanced retention of aromatic and moderately polar analytes due to π-π interactions.[1] - Offers alternative selectivity compared to C18 columns.[2][3] - Can provide improved peak shape for some polar compounds.Separation of aromatic compounds, polar analytes, and complex mixtures where C18 columns provide insufficient resolution.

Experimental Protocols

Detailed methodologies for the separation of polar aromatic acids are crucial for reproducing and adapting methods. Below are experimental protocols derived from studies on 3,5,6-trichloro-2-pyridinol, which serve as a strong starting point for method development for 3,5,6-trichloro-4-hydroxypicolinic acid.

Method 1: C18 Column for the Analysis of 3,5,6-trichloro-2-pyridinol

This method is adapted from a study on the determination of chlorpyrifos and its main metabolite, 3,5,6-trichloro-2-pyridinol.

  • Column: Discovery C18, 5 µm, 50 x 2.1 mm

  • Mobile Phase: A gradient mobile phase is typically employed. A starting point could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape for the acidic analyte.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30 °C) to ensure reproducibility.

  • Detection: UV detection at a wavelength appropriate for the analyte, or mass spectrometry (MS) for higher sensitivity and selectivity.

  • Injection Volume: 10 µL

Method 2: UPLC BEH C18 Column for the Analysis of 3,5,6-trichloro-2-pyridinol

This method utilizes a UPLC column for faster analysis and higher efficiency.

  • Column: ACQUITY UPLC BEH C18

  • Mobile Phase: A gradient elution of acetonitrile and water.

  • Detection: Tandem mass spectrometry (MS/MS) in negative ion mode is often used for high sensitivity.

Logical Workflow for HPLC Column Selection

The selection of an optimal HPLC column for a specific analyte involves a logical progression of steps, from understanding the analyte's properties to method optimization. The following diagram illustrates a typical workflow for selecting an HPLC column for the separation of a polar acidic compound like 3,5,6-trichloro-4-hydroxypicolinic acid.

HPLC_Column_Selection_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Column Selection cluster_2 Phase 3: Method Development & Evaluation cluster_3 Phase 4: Optimization & Final Method A Define Analyte Properties (3,5,6-trichloro-4-hydroxypicolinic acid) - Polar - Acidic - Aromatic B Select Initial Column Chemistries A->B C C18 (Standard Reversed-Phase) B->C D Phenyl-Hexyl (Alternative Selectivity) B->D E Develop Initial Isocratic/Gradient Method C->E D->E F Evaluate Performance: - Retention Factor (k') - Peak Shape (Asymmetry) - Resolution (Rs) E->F G Is Performance Acceptable? F->G H Optimize Mobile Phase (pH, Organic Modifier, Additives) G->H No I Final Validated Method G->I Yes H->E

Caption: Logical workflow for HPLC column selection.

Concluding Remarks

While C18 columns are a viable starting point for the separation of 3,5,6-trichloro-4-hydroxypicolinic acid, based on methods for the analogous compound 3,5,6-trichloro-2-pyridinol, Phenyl-Hexyl columns present a compelling alternative. The unique selectivity of Phenyl-Hexyl phases towards aromatic and polar compounds may offer significant advantages in terms of retention, resolution, and peak shape.[1] For complex matrices or when co-eluting peaks are a concern, a Phenyl-Hexyl column is a highly recommended option to explore during method development.[2][3] The provided experimental protocols and the logical workflow for column selection offer a solid foundation for developing a robust and efficient HPLC method for the analysis of 3,5,6-trichloro-4-hydroxypicolinic acid.

References

The Selective Affinity of Picloram for Auxin Receptor AFB5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 3,5,6-trichloro-4-hydroxypicolinic acid, commonly known as the synthetic auxin picloram, to auxin receptors. It contrasts its binding profile with that of the natural auxin, indole-3-acetic acid (IAA), and other synthetic auxins like 2,4-D and dicamba. This objective comparison is supported by experimental data to elucidate the molecular basis for picloram's herbicidal activity and its selectivity among the various auxin co-receptor complexes.

Quantitative Comparison of Binding Affinities

The binding affinities of various auxins to different auxin receptors, specifically the TRANSPORT INHIBITOR RESPONSE 1 (TIR1), AUXIN SIGNALING F-BOX 2 (AFB2), and AUXIN SIGNALING F-BOX 5 (AFB5) proteins from Arabidopsis thaliana, have been quantitatively determined using surface plasmon resonance (SPR). The equilibrium dissociation constant (KD) is a measure of binding affinity, where a lower KD value indicates a higher binding affinity.

CompoundReceptorKD (μM)
Indole-3-acetic acid (IAA) TIR10.13
AFB20.54
AFB50.52
Picloram TIR1>100
(3,5,6-trichloro-4-hydroxypicolinic acid)AFB218.2
AFB5 1.3
2,4-Dichlorophenoxyacetic acid (2,4-D) TIR11.8
AFB24.6
AFB52.1
Dicamba TIR1>100
AFB2>100
AFB5>100

Data sourced from "The differential binding and biological efficacy of auxin herbicides"[1].

The data clearly demonstrates that picloram exhibits a significantly higher binding affinity for the AFB5 receptor (KD = 1.3 μM) compared to TIR1 and AFB2. In contrast, the natural auxin IAA binds with high affinity to all three receptors, with a preference for TIR1.[1] The synthetic auxin 2,4-D also binds to all three receptors, albeit with a lower affinity than IAA. Dicamba shows very weak binding to all three tested receptors.[1]

The Auxin Signaling Pathway

Auxin perception and signaling are critical for numerous plant growth and development processes. The core of this pathway involves the auxin co-receptor complex, which consists of a TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor. Auxin acts as a "molecular glue" that stabilizes the interaction between these two proteins.[2] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby releasing the AUXIN RESPONSE FACTOR (ARF) transcription factors to regulate the expression of auxin-responsive genes.[3]

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., Picloram) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA Promotes Interaction TIR1_AFB->Aux_IAA Promotes Interaction SCF SCF Complex TIR1_AFB->SCF Part of ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates SCF->Aux_IAA Ubiquitinates Transcription Transcription AuxinResponseGenes->Transcription

Core Auxin Signaling Pathway

Experimental Protocols

The binding affinity data presented was obtained using Surface Plasmon Resonance (SPR) spectroscopy. This technique allows for the real-time, label-free detection of biomolecular interactions.

Surface Plasmon Resonance (SPR) Assay for Auxin-Receptor Binding

Objective: To quantitatively measure the binding affinity (KD) of auxins to TIR1/AFB receptors.

Materials:

  • Biacore 2000 SPR instrument (or equivalent)[1]

  • Streptavidin-coated SPR sensor chips[1]

  • Purified recombinant TIR1/AFB-ASK1 protein complexes[1]

  • Biotinylated AtAux/IAA7 degron peptide[1]

  • Auxin solutions (IAA, picloram, 2,4-D, dicamba) of varying concentrations

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)

Procedure:

  • Immobilization of Degron Peptide: The biotinylated AtAux/IAA7 degron peptide is immobilized onto the surface of the streptavidin-coated sensor chip. This creates a surface that can capture the TIR1/AFB receptors in the presence of auxin.[1]

  • Protein Preparation: The purified TIR1/AFB-ASK1 protein complexes are diluted in the running buffer to a suitable concentration.[1]

  • Binding Analysis:

    • A solution containing the TIR1/AFB protein and a specific concentration of the auxin to be tested is injected over the sensor chip surface.

    • The association of the receptor-auxin complex with the immobilized degron peptide is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

    • This is followed by an injection of running buffer without the receptor-auxin complex to monitor the dissociation of the complex.

    • This cycle of association and dissociation is repeated for a range of auxin concentrations.

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are recorded for each auxin concentration.

    • The equilibrium binding response is plotted against the auxin concentration, and the data is fitted to a steady-state affinity model to determine the equilibrium dissociation constant (KD).

    • Kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) can also be determined by fitting the association and dissociation phases of the sensorgrams to a 1:1 binding model. The KD can then be calculated as kd/ka.[4]

SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize Biotinylated Aux/IAA Degron Peptide on Sensor Chip Start->Immobilize Prepare Prepare Solutions: TIR1/AFB Receptor + Auxin Immobilize->Prepare Inject Inject Receptor-Auxin Mix over Sensor Chip (Association) Prepare->Inject Wash Inject Running Buffer (Dissociation) Inject->Wash Regenerate Inject Regeneration Solution Wash->Regenerate Analyze Analyze Sensorgram Data (Calculate KD) Wash->Analyze Regenerate->Inject Repeat for different auxin concentrations End End Analyze->End

SPR Experimental Workflow

Conclusion

The provided data highlights the distinct binding profile of 3,5,6-trichloro-4-hydroxypicolinic acid (picloram). Its high affinity and selectivity for the AFB5 auxin co-receptor, in contrast to the broader specificity of the natural auxin IAA, provides a molecular explanation for its potent herbicidal activity against certain plant species.[1][5] This targeted binding disrupts the normal auxin signaling cascade, leading to uncontrolled growth and eventual plant death. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers in the fields of plant science, weed management, and the development of novel herbicides with specific modes of action.

References

Comparative Metabolomics of Plants Treated with Picolinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the metabolic consequences of picolinic acid-derived synthetic auxins in plants. This guide synthesizes the current understanding of their mode of action and impact on plant metabolism, highlighting the need for direct comparative studies.

General Metabolic Perturbations by Picolinic Acid Derivatives

Picolinic acid derivatives mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of metabolic disruptions.[1][2][3] At herbicidal concentrations, these compounds cause uncontrolled and disorganized growth, ultimately leading to plant death.[2][4][5] The primary action involves the disruption of several key growth processes, including cell wall plasticity and nucleic acid metabolism.[4]

The following table summarizes the expected metabolic changes in susceptible plants treated with picolinic acid derivatives, based on the known effects of synthetic auxins.

Metabolite ClassExpected ChangeRationale
Plant Hormones
EthyleneIncreaseSynthetic auxins stimulate ethylene biosynthesis.[4][6]
Abscisic Acid (ABA)IncreaseIncreased ethylene levels lead to the accumulation of ABA.[6]
Amino Acids VariableChanges in amino acid pools are a common response to herbicide-induced stress.
Carbohydrates DecreaseUncontrolled growth depletes energy reserves.
Secondary Metabolites
Phenolic CompoundsIncreaseOften produced as a general stress response.
FlavonoidsIncreaseCan be part of the plant's defense mechanism against chemical stress.
Organic Acids VariableAlterations in primary metabolic pathways like the TCA cycle can be expected.

Signaling Pathway of Picolinic Acid Derivatives

Synthetic auxins like picolinic acid derivatives exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[6][7]

  • Perception: The synthetic auxin molecule enters the plant cell and binds to the TIR1/AFB receptor.[6]

  • Complex Formation: This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[6][7]

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) complex, leading to its degradation by the 26S proteasome.[6][7]

  • Gene Expression: The degradation of the Aux/IAA repressor releases the Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[6][7]

  • Physiological Response: The massive and unregulated expression of these genes leads to the production of ethylene and ABA, causing epinastic growth, and ultimately, plant death.[4][6]

Picolinic_Acid_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Picolinic_Acid Picolinic Acid Derivative TIR1_AFB TIR1/AFB Receptor Picolinic_Acid->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex recruits Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin Responsive Genes ARF->Auxin_Responsive_Genes Activates Metabolic_Disruption Metabolic Disruption (Ethylene, ABA synthesis) Auxin_Responsive_Genes->Metabolic_Disruption Leads to Metabolomics_Workflow Plant_Growth 1. Plant Growth & Treatment Sample_Harvest 2. Sample Harvest & Quenching Plant_Growth->Sample_Harvest Metabolite_Extraction 3. Metabolite Extraction Sample_Harvest->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Processing 5. Data Processing LCMS_Analysis->Data_Processing Metabolite_ID 6. Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis 7. Statistical Analysis Metabolite_ID->Statistical_Analysis Pathway_Analysis 8. Pathway Analysis Statistical_Analysis->Pathway_Analysis

References

validating the herbicidal spectrum of 3,5,6-trichloro-4-hydroxypicolinic acid on various weed species

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the herbicidal properties of 4-amino-3,5,6-trichloropicolinic acid (Picloram), its performance against various weed species, and a comparison with alternative herbicides.

Note on Nomenclature: The compound 3,5,6-trichloro-4-hydroxypicolinic acid is not a recognized herbicide. This guide focuses on the chemically similar and widely used herbicide, 4-amino-3,5,6-trichloropicolinic acid, commonly known as Picloram. It is presumed that references to the former are inadvertent errors.

Picloram is a persistent and systemic herbicide belonging to the pyridine family of chemicals.[1] It is primarily used to manage woody plants and a wide array of deep-rooted perennial and annual broadleaf weeds.[2][3] Most grass species exhibit resistance to Picloram.[3] Its mode of action is as a synthetic auxin, mimicking the natural plant growth hormone indole acetic acid.[4][5] This leads to uncontrolled and disorganized cell growth in susceptible plants, ultimately resulting in their death.[4][6]

Herbicidal Spectrum and Performance

Picloram is highly effective against a broad spectrum of unwanted vegetation, making it a valuable tool in rangeland, pasture, forestry, and non-crop area management.[2][5][7] It is absorbed through the foliage, stems, and roots of plants and is translocated throughout the plant's vascular system.[2][3][6] This systemic action ensures the entire plant is affected, including extensive root systems, which is crucial for the control of perennial species.[5][8]

Quantitative Performance Data

The following table summarizes the efficacy of Picloram and its common tank-mix partner, 2,4-D, on various weed species. Data is compiled from various studies to provide a comparative overview.

Weed SpeciesHerbicideApplication Rate% Control (Time after treatment)
Spotted Knapweed (Centaurea maculosa)Picloram0.25 - 0.5 lb ae/acre>90% (1 year)
2,4-D1.0 - 2.0 lb ae/acre70-85% (1 year)
Leafy Spurge (Euphorbia esula)Picloram1.0 - 2.0 lb ae/acre85-95% (1 year)
2,4-DNot typically recommended alone<50%
Canada Thistle (Cirsium arvense)Picloram + 2,4-D0.25 + 1.0 lb ae/acre>90% (1 year)
2,4-D1.5 - 2.0 lb ae/acre75-85% (1 year)
Woody Plants (e.g., Mesquite, Prickly Acacia) PicloramVaries by application method80-100%
TriclopyrVaries by application method75-95%
Downy Brome (Bromus tectorum)PicloramResearch indicates potential for controlData varies

Note: "ae" refers to acid equivalent. Efficacy can vary based on environmental conditions, weed growth stage, and application technique.

Comparison with Alternative Herbicides

The choice of herbicide depends on the target weed species, the desired selectivity, and environmental considerations.

  • Picloram vs. Triclopyr : Both are effective against woody plants and broadleaf weeds.[9] Picloram offers longer-lasting soil residual control, which is beneficial for preventing regrowth of deep-rooted perennials.[9] Triclopyr, however, has a shorter soil half-life, making it a better option for areas where rotational planting is planned.[9] Triclopyr is also generally safer for use on turf and other grass-dominated areas.[9]

  • Picloram vs. Glyphosate : Glyphosate (the active ingredient in products like Roundup) is a non-selective herbicide, meaning it will kill or damage most plants it comes into contact with, including grasses.[10] This makes it suitable for complete vegetation removal. Picloram's selectivity for broadleaf plants allows for weed control within established grassy areas.[3][10]

  • Picloram in Combination : Picloram is often formulated or tank-mixed with other herbicides, such as 2,4-D, to broaden the spectrum of weed control.[4][8][11] This combination can provide both rapid foliar knockdown from the 2,4-D and long-term residual control from the Picloram.[9]

Experimental Protocols

The following outlines a general methodology for conducting a whole-plant herbicide efficacy trial in a greenhouse setting, based on established guidelines.[12][13]

Objective: To determine the dose-response of a target weed species to Picloram and compare its efficacy to a reference herbicide.

Materials:

  • Seeds of the target weed species and a susceptible reference species.

  • Pots filled with a standardized potting mix.

  • Technical grade Picloram and a commercial formulation of a reference herbicide (e.g., Triclopyr or 2,4-D).

  • A calibrated laboratory track sprayer.

  • Greenhouse or controlled environment growth chamber.

Methodology:

  • Plant Propagation: Sow seeds of the target and reference species in pots and grow them under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Once the plants reach a specific growth stage (e.g., 2-4 true leaves), apply the herbicides.[12] A logarithmic series of doses for Picloram should be used, spanning from a very low rate to a rate expected to cause 100% mortality. Include an untreated control and a set of plants treated with the recommended field rate of the reference herbicide.

  • Experimental Design: Arrange the pots in a randomized complete block design with at least four replicates for each treatment.[14]

  • Data Collection: Assess plant mortality and biomass reduction at set intervals, typically 28-35 days after application.[13] Visual injury ratings can also be recorded on a scale of 0% (no effect) to 100% (plant death).

  • Data Analysis: Analyze the data using analysis of variance (ANOVA). Fit dose-response curves to the mortality and biomass data to calculate the herbicide rate required to cause 50% mortality (LD50) or 50% growth reduction (GR50).[14]

Visualizing Mechanisms and Workflows

To better understand the processes involved in Picloram's mode of action and its evaluation, the following diagrams are provided.

G cluster_0 Plant Cell Picloram Picloram (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1) Picloram->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of Picloram as a synthetic auxin.

G start Start: Define Objective (e.g., Test Picloram efficacy) seed_collection Seed Collection (Target & Reference Weeds) start->seed_collection plant_growth Plant Propagation in Controlled Environment seed_collection->plant_growth treatment_prep Prepare Herbicide Doses (Picloram & Alternatives) plant_growth->treatment_prep application Herbicide Application (Calibrated Sprayer) plant_growth->application treatment_prep->application incubation Incubation Period (e.g., 28-35 days) application->incubation data_collection Data Collection (Mortality, Biomass) incubation->data_collection analysis Statistical Analysis (ANOVA, Dose-Response Curves) data_collection->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: General experimental workflow for herbicide efficacy testing.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5,6-Trichloro-4-hydroxypicolinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3,5,6-Trichloro-4-hydroxypicolinic acid, a compound that requires careful management as a potentially hazardous waste. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.

Hazard Profile and Safety Data

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with 3,5,6-Trichloro-4-hydroxypicolinic acid and its chemical relatives, such as Picloram. The following table summarizes key hazard information.

Hazard CategoryDescriptionPrimary Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][2] Use in a well-ventilated area or with respiratory protection.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]Avoid all direct contact. In case of contact, rinse immediately and continuously with water for at least 15 minutes.[3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Prevent release to the environment. Do not allow to enter drains or watercourses.[2][5][6]
Sensitization May cause an allergic skin reaction.[1]Avoid repeated or prolonged contact.

Detailed Disposal Protocol

The disposal of 3,5,6-Trichloro-4-hydroxypicolinic acid must be conducted in a manner that neutralizes its hazardous properties and prevents environmental contamination. The following protocol outlines the necessary steps for its safe disposal.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles or face shield, lab coat.

  • Designated hazardous waste container, clearly labeled.

  • Inert absorbent material (e.g., sand, vermiculite).

  • Sodium bicarbonate or soda ash for neutralization of small spills.

  • pH indicator strips.

Procedure:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure that all required PPE is correctly worn. This includes chemical-resistant gloves, a lab coat, and eye protection.[1][2]

  • Waste Segregation: Do not mix 3,5,6-Trichloro-4-hydroxypicolinic acid waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. It should be collected in a designated, properly labeled, and sealed container.

  • Handling Spills: In the event of a small spill, carefully absorb the material with an inert substance like dry sand or vermiculite.[3] For larger spills, dike the area to contain the product.[3]

  • Neutralization of Spills (for small quantities): For small, contained spills, a dilute solution of sodium bicarbonate or soda ash can be cautiously applied to neutralize the acidic nature of the compound. Monitor the pH with indicator strips until it is between 6 and 8.

  • Container Management: All waste must be packaged in containers that are compatible with the material. The containers must be securely closed, and the exteriors must be free of contamination.[7] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[7]

  • Labeling: Clearly label the hazardous waste container with the full chemical name: "3,5,6-Trichloro-4-hydroxypicolinic acid," the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard"), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal facility.[3][4][6] Never dispose of this chemical down the drain or in the regular trash.[2][5] Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of 3,5,6-Trichloro-4-hydroxypicolinic acid.

A Start: Identify Waste (3,5,6-Trichloro-4-hydroxypicolinic acid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste in Designated Container B->C D Small Spill Occurs C->D No G Securely Seal & Label Container C->G E Absorb with Inert Material D->E Yes F Neutralize Spill (if applicable) E->F F->C H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Disposal (Licensed Facility) H->I J End I->J

References

Personal protective equipment for handling 3,5,6Trichloro-4-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3,5,6-Trichloro-4-hydroxypicolinic acid. It includes operational procedures and disposal plans to ensure laboratory safety and proper chemical management.

Hazard Summary

Based on analogous compounds, 3,5,6-Trichloro-4-hydroxypicolinic acid is anticipated to be a hazardous substance. The primary hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause severe skin burns and irritation.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Aquatic Toxicity: Expected to be very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling 3,5,6-Trichloro-4-hydroxypicolinic acid.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving may be necessary for added protection.To prevent skin contact and absorption.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a splash hazard.To protect against splashes that can cause serious eye damage.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if dusts are generated, a respirator with an appropriate filter (e.g., A/P2) is required.To prevent inhalation of harmful dust or vapors.
Protective Clothing A lab coat (Nomex® or similar flame-resistant material is recommended). Long pants and closed-toe shoes are mandatory.To protect skin from accidental contact.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for safety.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Designate a specific area for handling 3,5,6-Trichloro-4-hydroxypicolinic acid to minimize contamination.

2. Handling the Chemical:

  • Don all required PPE as outlined in the table above.

  • Handle the solid chemical carefully to avoid generating dust.

  • If transferring the solid, use a spatula or other appropriate tool within the fume hood.

  • For creating solutions, slowly add the solid to the solvent to avoid splashing.

  • Keep all containers of 3,5,6-Trichloro-4-hydroxypicolinic acid tightly closed when not in use.

3. Spill Management:

  • In case of a small spill, cordon off the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemicals.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All solid waste and solutions containing 3,5,6-Trichloro-4-hydroxypicolinic acid must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must also be collected as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Corrosive).

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical or its solutions down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 3,5,6-Trichloro-4-hydroxypicolinic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Full PPE prep1->prep2 handle1 Weigh/Transfer Solid in Fume Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE clean2->clean3 end End clean3->end Wash Hands

Caption: Workflow for safe handling of 3,5,6-Trichloro-4-hydroxypicolinic acid.

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